(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDXCIXGFGTWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-66-7 | |
| Record name | {4-aminobicyclo[2.2.2]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol CAS number and properties
An In-Depth Technical Guide to (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Introduction
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a bifunctional organic compound built upon the rigid and sterically defined bicyclo[2.2.2]octane (BCO) scaffold. This unique three-dimensional structure is of significant interest to researchers and drug development professionals. Unlike flexible aliphatic chains, the BCO cage provides a conformationally constrained framework, which is invaluable for designing molecules with precise spatial arrangements of functional groups. This precision is critical for optimizing interactions with biological targets such as enzymes and receptors. The presence of a primary amine and a primary alcohol at the bridgehead positions (1 and 4) offers two chemically distinct handles for synthetic elaboration, making it a versatile building block for constructing diverse chemical libraries and developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its applications in the field of medicinal chemistry.
Core Molecular Identity and Properties
The fundamental identity of a chemical compound is established by its unique identifiers and physicochemical properties. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is commercially available as both the free base and its hydrochloride salt, which can affect its physical properties and handling requirements.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (4-aminobicyclo[2.2.2]octan-1-yl)methanol | [1] |
| CAS Number | 105176-66-7 (Free Base) | [1][2][3] |
| 2108850-14-0 (Hydrochloride Salt) | [4][5] | |
| Molecular Formula | C₉H₁₇NO (Free Base) | [1][3] |
| C₉H₁₈ClNO (Hydrochloride Salt) | [4] | |
| Molecular Weight | 155.24 g/mol (Free Base) | [1][3] |
| 191.70 g/mol (Hydrochloride Salt) | [4] | |
| SMILES | NC12CCC(CO)(CC1)CC2 | [1][3] |
Physicochemical and Computational Data
These properties are crucial for predicting the compound's behavior in biological systems and for planning synthetic transformations.
| Property | Value (Hydrochloride Salt) | Source |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |
| LogP | 1.4522 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
| Purity | Available as ≥95% or ≥98% | [1][6] |
Synthesis and Mechanistic Insights
While specific, detailed protocols for the synthesis of (4-aminobicyclo[2.2.2]octan-1-yl)methanol are not extensively published in peer-reviewed literature, a logical and efficient synthetic route can be devised from commercially available precursors based on established organic chemistry principles. The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes is a field of significant interest.[7]
Proposed Synthetic Protocol
A robust strategy involves the selective reduction of a precursor containing both a carboxylic acid and an amino group, such as 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.[8]
Objective: To synthesize (4-aminobicyclo[2.2.2]octan-1-yl)methanol from 4-aminobicyclo[2.2.2]octane-1-carboxylic acid.
Step 1: Protection of the Amine (Amine Boc-Protection)
-
Rationale: The primary amine is nucleophilic and can interfere with the carboxyl reduction step. Protecting it as a tert-butoxycarbonyl (Boc) carbamate is a standard and effective strategy. The Boc group is stable to many reducing agents but can be easily removed under acidic conditions.
-
Procedure:
-
Dissolve 4-aminobicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dioxane and water.
-
Add a base, such as sodium hydroxide (2.5 eq), to deprotonate the carboxylic acid and facilitate the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a mild acid (e.g., citric acid solution) and extract the Boc-protected product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
Step 2: Reduction of the Carboxylic Acid
-
Rationale: The carboxylic acid needs to be reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation. However, borane-tetrahydrofuran complex (BH₃·THF) is often preferred as it selectively reduces carboxylic acids in the presence of many other functional groups (though the Boc-protection is still recommended for robustness).
-
Procedure:
-
Dissolve the Boc-protected intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-THF complex (BH₃·THF, ~2.0 eq) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by water.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected alcohol.
-
Step 3: Deprotection of the Amine (Boc-Removal)
-
Rationale: The final step is to remove the Boc protecting group to reveal the primary amine. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the Boc-protected alcohol from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired, the crude product from the HCl/dioxane procedure can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration. To obtain the free base, neutralize the salt with a base and extract.
-
Synthetic Workflow Diagram
Caption: Proposed synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
The bicyclo[2.2.2]octane core is a privileged scaffold in medicinal chemistry. Its rigid structure locks the substituent groups in well-defined spatial orientations, reducing the entropic penalty upon binding to a target and often leading to higher affinity and selectivity.
Role as a Rigid Scaffold
The primary amine and hydroxymethyl groups on (4-aminobicyclo[2.2.2]octan-1-yl)methanol serve as versatile synthetic handles. They can be independently functionalized to explore the chemical space around the rigid BCO core. This allows for the systematic modification of a lead compound to improve its pharmacokinetic and pharmacodynamic properties.
-
Amine Functionalization: The primary amine can be readily converted into amides, sulfonamides, ureas, or subjected to reductive amination to introduce a wide array of substituents.
-
Alcohol Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, providing another axis for structural diversification.
Therapeutic Areas of Interest
Derivatives of 4-aminobicyclo[2.2.2]octane have shown promise in several therapeutic areas:
-
Antiprotozoal Agents: The BCO scaffold is a key component in compounds investigated for activity against tropical diseases. Studies have shown that derivatives exhibit antimalarial activity against Plasmodium falciparum and antitrypanosomal activity against Trypanosoma brucei rhodesiense.[9][10]
-
Oncology: The BCO framework has been incorporated into potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction.[11] In one example, a related derivative, 4-aminobicyclo[2.2.2]octane-1-carboxylate, was used as a key building block in the synthesis of AA-115 (APG-115), an MDM2 inhibitor that entered clinical development for cancer treatment.[11] This highlights the value of the BCO scaffold in creating potent and orally active therapeutic agents.
Conceptual Role in Drug Design
Caption: Use of the BCO scaffold to orient functional groups toward a target.
Spectroscopic and Analytical Characterization
For a researcher synthesizing or using this compound, confirming its identity and purity is paramount. While actual spectra depend on the specific instrument and conditions, the expected characteristics can be predicted.
-
¹H NMR (Proton NMR): The spectrum would be characterized by broad, overlapping signals in the aliphatic region (typically 1.5-2.0 ppm) corresponding to the protons on the bicyclic cage. A distinct singlet or triplet around 3.4-3.6 ppm would correspond to the methylene protons of the -CH₂OH group. The protons of the amine (-NH₂) and alcohol (-OH) groups would appear as broad singlets whose chemical shift is highly dependent on solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the different carbon environments. The quaternary bridgehead carbons (C1 and C4) would appear around 30-40 ppm. The methylene carbons of the cage would be found in the 25-35 ppm range. The carbon of the hydroxymethyl group (-CH₂OH) would be significantly downfield, typically in the 60-70 ppm range.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound would readily form a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus one (156.14).
-
Infrared (IR) Spectroscopy: The spectrum would show characteristic broad absorption bands for the O-H and N-H stretches in the 3200-3500 cm⁻¹ region. A C-O stretch would be visible around 1050-1150 cm⁻¹.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
The following hazard and precautionary statements are associated with this chemical class.[3]
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage Recommendations
To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon) and sealed in a dry environment to prevent degradation from moisture and air.[4]
Conclusion
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is more than just a simple bifunctional molecule; it is a powerful tool for medicinal chemists and drug discovery scientists. Its rigid three-dimensional structure provides a reliable anchor for the precise positioning of pharmacophoric elements, a critical feature for enhancing biological activity and selectivity. The dual functionality of the primary amine and alcohol groups offers a gateway to vast chemical diversity. As demonstrated by its application in the development of antiprotozoal agents and advanced cancer therapeutics, this BCO-based building block will undoubtedly continue to play a vital role in the design and synthesis of the next generation of innovative medicines.
References
-
Ark Pharm, Inc. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride. [Link]
-
MDPI. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. [Link]
-
National Institutes of Health. (R)-Methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate dichloromethane 0.25-solvate. [Link]
- Google Patents. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
-
PubMed. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. [Link]
-
PubChemLite. [4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol. [Link]
-
National Institutes of Health. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. [Link]
-
ResearchGate. Hydrazones and new Oximes of 4-Aminobicyclo[2.2.2]octanones and their Antiprotozoal Activities. [Link]
-
ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]
Sources
- 1. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol 95% | CAS: 105176-66-7 | AChemBlock [achemblock.com]
- 2. 105176-66-7|(4-Aminobicyclo[2.2.2]octan-1-yl)methanol|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. hurawalhi.com [hurawalhi.com]
- 6. {4-Aminobicyclo[2.2.2]octan-1-yl}methanol | CymitQuimica [cymitquimica.com]
- 7. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
physicochemical properties of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Introduction
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a saturated bicyclic compound featuring a rigid three-dimensional scaffold. Its structure, which combines a primary amine and a primary alcohol on a constrained bridgehead system, makes it a valuable building block in medicinal chemistry and materials science. The defined spatial orientation of its functional groups allows for the precise design of molecules with specific vectoral properties, crucial for interacting with biological targets like receptors and enzymes.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the narrative emphasizes not only the "what" but the "why"—the rationale behind experimental methodologies and the interpretation of data. The protocols described are designed to be self-validating, ensuring scientific rigor and reproducibility.
Section 1: Molecular Identity and Core Attributes
A precise understanding of a molecule's fundamental attributes is the foundation of all subsequent research. The core identity of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is established by its chemical formula, molecular weight, and structural identifiers.
Table 1: Core Molecular Identifiers
| Attribute | Value | Source(s) |
| IUPAC Name | (4-aminobicyclo[2.2.2]octan-1-yl)methanol | [1] |
| CAS Number | 105176-66-7 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO | [1][2] |
| Molecular Weight | 155.24 g/mol | [1][2][3] |
| SMILES | NC12CCC(CO)(CC1)CC2 | [1] |
| Structure | ![]() |
Predicted Physicochemical Properties
Computational models provide valuable initial estimates for key drug-like properties. These values, while not substitutes for experimental data, guide experimental design and help predict the molecule's behavior. The following properties were predicted for the hydrochloride salt of the compound, offering insight into the behavior of the parent molecule in physiological conditions.
Table 2: Computationally Predicted Molecular Properties
| Property | Predicted Value | Significance in Drug Development | Source |
| LogP | 1.4522 | Measures lipophilicity, influencing absorption and membrane permeability. | [4] |
| TPSA (Ų) | 46.25 | Topological Polar Surface Area; predicts transport properties. | [4] |
| pKa (amine) | 10.38 ± 0.40 | Predicts the ionization state at physiological pH, affecting solubility and receptor binding. | [5] |
| H-Bond Donors | 2 | The -NH₂ and -OH groups can donate hydrogen bonds. | [4] |
| H-Bond Acceptors | 2 | The N and O atoms can accept hydrogen bonds. | [4] |
| Rotatable Bonds | 1 | The C-C bond of the methanol group; indicates low conformational flexibility. | [4] |
Section 2: Physical and Chemical Characterization
Experimental determination of physical properties is critical for handling, formulation, and quality control.
Appearance, Storage, and Stability
-
Appearance : Typically supplied as an off-white or light-colored solid.
-
Storage : Commercial suppliers recommend storage at 2-8°C under an inert atmosphere, sealed from moisture and air.[1][4][6]
-
Stability : The primary aliphatic amine can be susceptible to slow oxidation and can absorb atmospheric carbon dioxide to form a carbamate salt. The hydroxyl group is generally stable. Proper storage in a sealed container at recommended temperatures is crucial to maintain purity.
Solubility Profile
The molecule's amphiphilic nature—possessing polar amine and alcohol groups alongside a nonpolar hydrocarbon cage—results in a nuanced solubility profile. It is expected to have good solubility in polar protic solvents like methanol and ethanol, and limited but measurable solubility in water. Solubility in nonpolar solvents like hexanes is likely to be poor.
-
Preparation : Add an excess amount of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Trustworthiness Check : To confirm equilibrium, take aliquots at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.
-
-
Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification : Carefully remove a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the solute using a validated analytical method such as HPLC-UV, LC-MS, or quantitative NMR.
-
Calculation : Express the solubility in units of mg/mL or mol/L.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. The experimental melting point for this specific compound is not widely published.
-
System Validation : Before analysis, calibrate the melting point apparatus using certified standards with known melting points (e.g., vanillin, caffeine) that bracket the expected range.
-
Sample Preparation : Finely crush a small amount of the dry solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement : Place the capillary in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Refined Measurement : Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
Reporting : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Acidity and Basicity (pKa)
The pKa value is essential for understanding a molecule's behavior in different pH environments. The primary amine group on the bicyclooctane scaffold is basic. Its pKa dictates the ratio of the neutral form to the protonated (cationic) form at a given pH, which profoundly impacts solubility, membrane permeability, and biological activity.
-
Rationale : This method measures the change in pH of a solution of the compound as a titrant is added. The pKa corresponds to the pH at which half of the amine groups are protonated.
-
Preparation : Accurately weigh and dissolve a sample of the compound in a solvent, typically water or a water/methanol co-solvent system if aqueous solubility is low.
-
Titration : While stirring and monitoring the pH with a calibrated pH meter, slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the steepest part of the titration curve (the half-equivalence point). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides the definitive confirmation of a molecule's structure and purity. The rigid bicyclic framework of this compound gives rise to a distinct and informative spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The molecule's symmetry and rigid conformation lead to a relatively clean but complex spectrum.[7][8]
-
¹H NMR : The spectrum will show characteristic signals for the bicyclic cage protons, which often appear as complex multiplets due to fixed dihedral angles leading to specific spin-spin coupling. The protons of the -CH₂OH group will likely appear as a singlet, as there are no adjacent protons. The -NH₂ and -OH protons may appear as broad singlets and are exchangeable with D₂O.
-
¹³C NMR : The spectrum will be simpler due to the molecule's symmetry. Key signals include the carbon of the -CH₂OH group (~60-70 ppm), the two quaternary bridgehead carbons (one attached to the amine, one to the methanol group), and the secondary carbons of the bicyclic cage.
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical; MeOD or D₂O will result in the exchange of the -OH and -NH₂ protons, causing their signals to disappear.
-
Data Acquisition : Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation : Assign signals based on chemical shift, integration, multiplicity, and correlations observed in 2D spectra to confirm the complete molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands :
-
~3400-3200 cm⁻¹ : Broad O-H stretch from the alcohol and two sharper N-H stretching bands from the primary amine.
-
~2950-2850 cm⁻¹ : C-H stretching vibrations of the alkane cage.
-
~1650-1580 cm⁻¹ : N-H scissoring (bending) vibration.
-
~1050-1000 cm⁻¹ : C-O stretching vibration of the primary alcohol.
-
-
Background Scan : Record a background spectrum of the clean ATR crystal.
-
Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and offering clues about the structure.
-
Expected Ionization : Using electrospray ionization (ESI) in positive mode, the compound is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 156.25.
-
Potential Fragmentation : High-energy collision-induced dissociation (CID) may lead to characteristic neutral losses, such as the loss of water (H₂O) from the protonated molecule or the loss of the hydroxymethyl group (•CH₂OH).
-
Sample Preparation : Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion/Chromatography : The sample can be directly infused into the mass spectrometer or injected onto an LC column for separation prior to MS analysis.
-
Data Acquisition : Acquire data in full scan mode to identify the molecular ion. Acquire MS/MS (or MS²) data by selecting the parent ion (m/z 156.25) and fragmenting it to observe the daughter ions.
Section 4: Integrated Experimental Workflows
A logical workflow ensures that data is collected efficiently and interpreted correctly. The following diagrams illustrate standard workflows for physicochemical characterization and structural elucidation.
Workflow for Physicochemical Profiling
Caption: Logical workflow for comprehensive physicochemical characterization.
Workflow for Structural Elucidation
Caption: Integrated spectroscopic workflow for structural confirmation.
Conclusion
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a structurally unique building block with well-defined physicochemical properties rooted in its rigid bicyclic core and polar functional groups. Its moderate lipophilicity, defined basicity, and capacity for hydrogen bonding make it an attractive scaffold for designing molecules with precise three-dimensional architectures. A thorough understanding and experimental validation of the properties outlined in this guide are paramount for any researcher aiming to successfully incorporate this versatile compound into advanced molecular designs for pharmaceutical or material science applications.
References
-
AChemBlock. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol 95% | CAS: 105176-66-7.
-
Biosynth. {4-Aminobicyclo[2.2.2]octan-1-yl}methanol | 105176-66-7.
-
CymitQuimica. {4-Aminobicyclo[2.2.2]octan-1-yl}methanol.
-
ChemScene. (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol hydrochloride | 2108850-14-0.
-
Kenneth B. Wiberg, et al. The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society.
-
Enamine. Solution to bridged bicyclic molecule NMR challenge.
-
BLDpharm. 4-Aminobicyclo[2.2.2]octan-1-ol | 72948-82-4.
-
ChemicalBook. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER | 135908-33-7.
Sources
- 1. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol 95% | CAS: 105176-66-7 | AChemBlock [achemblock.com]
- 2. biosynth.com [biosynth.com]
- 3. {4-Aminobicyclo[2.2.2]octan-1-yl}methanol | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-AMINOBICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID METHYL ESTER | 135908-33-7 [chemicalbook.com]
- 6. 72948-82-4|4-Aminobicyclo[2.2.2]octan-1-ol|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
An In-Depth Technical Guide to (4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, a versatile bicyclic scaffold, and its derivatives. We will explore its synthesis, structural analogs, and derivatization strategies, with a particular focus on its applications in drug discovery as a modulator of nicotinic acetylcholine receptors (nAChRs). The methodologies and insights presented herein are designed to be a self-validating system for researchers in the field.
The Bicyclo[2.2.2]octane Core: A Scaffold for Innovation
The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its defined spatial arrangement of substituents allows for precise control over the presentation of pharmacophoric features, making it an attractive bioisostere for aromatic rings. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The core structure of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol presents two key functional groups for modification: a primary amine and a primary alcohol, offering a rich platform for the generation of diverse chemical libraries.
Synthesis of the Core Scaffold: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol can be efficiently achieved from commercially available starting materials. A key precursor is methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, which can be synthesized from 4-aminobicyclo[2.2.2]octan-2-ones.[1][2] The final step involves the reduction of the ester functionality to the corresponding primary alcohol.
Sources
Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Sourcing, Synthesis, and Application
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, saturated bicyclic systems have garnered significant attention for their ability to serve as rigid, three-dimensional bioisosteres for commonly used aromatic rings, such as phenyl or cyclohexyl groups. The bicyclo[2.2.2]octane (BCO) framework, in particular, offers a unique combination of structural rigidity, defined exit vectors for substituents, and an improved lipophilicity profile compared to its aromatic counterparts. This constrained geometry allows for precise spatial orientation of functional groups, enabling chemists to probe specific interactions within a biological target's binding site with high fidelity.
This guide focuses on a key derivative of this scaffold, (4-Aminobicyclo[2.2.2]octan-1-yl)methanol. This molecule is a bifunctional building block featuring a primary amine and a primary alcohol at the bridgehead positions (C1 and C4). This 1,4-disubstitution pattern makes it an exceptionally valuable tool for introducing the rigid BCO core into lead compounds, providing vectors for further chemical elaboration in two distinct directions. Its application is particularly relevant for researchers, scientists, and drug development professionals aiming to enhance metabolic stability, modulate solubility, and escape flatland in their molecular designs. Derivatives of the 4-aminobicyclo[2.2.2]octane structure have shown promise as potent agents against tropical diseases and in other therapeutic areas, underscoring the scaffold's broad utility.[1][2][3]
Physicochemical and Structural Properties
Understanding the inherent properties of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is fundamental to its effective application. The compound's rigid cage-like structure dictates its physical and chemical behavior.
Caption: Structure of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol.
Table 1: Physicochemical Properties
| Property | Value | Source / CAS Number |
| Molecular Formula | C₉H₁₇NO | AChemBlock [105176-66-7] |
| Molecular Weight | 155.24 g/mol | AChemBlock [105176-66-7] |
| Appearance | White solid (typical) | AChemBlock |
| CAS Number | 105176-66-7 (Free Base) | AChemBlock |
| CAS Number | 2108850-14-0 (HCl Salt) | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[4] |
| cLogP (Predicted) | 1.45 | ChemScene[4] |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Hydrogen Bond Acceptors | 2 | ChemScene[4] |
| Rotatable Bonds | 1 | ChemScene[4] |
The causality behind its utility is rooted in these properties. The low rotatable bond count signifies rigidity, which can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity. The presence of both hydrogen bond donor (amine, alcohol) and acceptor (amine, alcohol) groups provides handles for forming directed interactions with a receptor and influencing aqueous solubility.
Commercial Availability and Strategic Sourcing
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is available from a range of specialty chemical suppliers, typically as a research-grade or semi-bulk chemical. It is crucial for researchers to assess suppliers based on purity, availability, lead times, and the quality of supporting documentation (e.g., Certificate of Analysis). The compound is often supplied as the free base or as a hydrochloride salt, the latter of which may offer enhanced stability and handling characteristics.
Table 2: Selected Commercial Suppliers
| Supplier | Product Name | CAS Number | Purity | Availability Notes |
| AChemBlock | (4-Aminobicyclo[2.2.2]octan-1-yl)methanol | 105176-66-7 | 95% | In Stock (Global) |
| Biosynth | {4-Aminobicyclo[2.2.2]octan-1-yl}methanol | 105176-66-7 | N/A | 3-4 weeks lead time |
| ChemScene | (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol hydrochloride | 2108850-14-0 | ≥98% | In Stock |
| Apollo Scientific (via CymitQuimica) | {4-Aminobicyclo[2.2.2]octan-1-yl}methanol | 105176-66-7 | N/A | Available in various quantities |
Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for current information.
Synthesis and Purification Strategies
While commercially available, understanding the synthetic routes to (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is critical for custom synthesis, scale-up, or derivatization. A direct, published synthesis is not readily found in top-tier journals; however, a logical and robust pathway can be designed from known precursors.
Proposed Synthetic Pathway
A highly plausible route starts from the commercially available 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 828-52-4).[5] This approach leverages well-established named reactions to convert the bridgehead carboxylic acid into a primary amine. The Curtius rearrangement is an excellent candidate for this transformation due to its typically high yields and tolerance of other functional groups, such as the primary alcohol present in the starting material.
Caption: Proposed synthetic workflow via Curtius Rearrangement.
Step-by-Step Methodology (Proposed)
-
Activation of the Carboxylic Acid: The starting material, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, is first converted to an activated species. This is typically achieved by forming the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Causality: This step is necessary because the carboxylate is a poor leaving group; the acyl chloride is highly electrophilic and susceptible to nucleophilic attack.
-
Formation of the Acyl Azide: The crude acyl chloride is then reacted with sodium azide (NaN₃) in a solvent such as acetone or under biphasic conditions. This reaction is exothermic and produces the acyl azide intermediate. Self-Validation: The formation of the azide can be monitored by IR spectroscopy, looking for the characteristic strong azide stretch at ~2140 cm⁻¹.
-
Curtius Rearrangement and Trapping: The acyl azide is carefully heated in an inert, high-boiling solvent like toluene. It undergoes rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate. This intermediate is immediately "trapped" by an alcohol present in the reaction mixture. Using tert-butanol (t-BuOH) will yield the Boc-protected amine, while benzyl alcohol (BnOH) will yield the Cbz-protected amine. Causality: Trapping the isocyanate in situ prevents polymerization and other side reactions, directly yielding a stable, protected amine which is ideal for purification and handling.
-
Deprotection: The resulting carbamate is deprotected under standard conditions. For a Boc group, treatment with a strong acid like trifluoroacetic acid (TFA) in DCM is effective. For a Cbz group, catalytic hydrogenation (H₂, Pd/C) is the method of choice.
-
Purification: The final product, (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, is a polar compound. Purification can be achieved by column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking) or by crystallization of its hydrochloride salt.
Application in a Medicinal Chemistry Workflow: A Case Study
The true value of a building block is demonstrated by its successful incorporation into a drug candidate. While a direct synthesis using the title compound is not detailed, a recent publication on novel γ-secretase modulators provides an authoritative, step-by-step protocol for the derivatization of the closely related methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate , which serves as an excellent proxy.[6]
Workflow: From Building Block to Advanced Intermediate
This workflow illustrates how the amine functionality of the BCO core is used as a nucleophile for amide bond formation and subsequent heterocycle synthesis.
Caption: Experimental workflow for derivatizing the BCO scaffold.[6]
Detailed Protocol for Boc Protection[6]
-
Reaction Setup: To a stirred solution of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (1.50 g, 8.19 mmol) in tetrahydrofuran (THF, 40 mL), add di-tert-butyl dicarbonate (Boc₂O, 1.97 g, 9.0 mmol) and N,N-diisopropylethylamine (iPr₂NEt, 4.3 mL, 24.6 mmol).
-
Reaction Execution: Stir the reaction overnight at room temperature.
-
Workup and Purification: Concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer successively with a saturated aqueous solution of NaHCO₃ (25 mL), 3% aqueous citric acid (25 mL), and brine (25 mL).
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under vacuum to yield methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate as a white solid (2.29 g, 99% yield).
This protocol is a self-validating system. The acid and base washes effectively remove unreacted starting materials and reagents, and the high yield of a solid product simplifies isolation. This demonstrates the clean reactivity of the BCO amine, making it an ideal anchor point for building molecular complexity. This scaffold has been successfully incorporated into potent p53-MDM2 inhibitors, showcasing its utility in oncology.[7][8] Furthermore, the BCO core is a key component in selective ALK-2 inhibitors being investigated for rare genetic disorders like fibrodysplasia ossificans progressiva.[9]
Conclusion
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is more than just a chemical; it is a strategic tool for drug discovery professionals. Its rigid, three-dimensional structure provides a validated method for improving the drug-like properties of small molecules. Sourced from reliable commercial partners or synthesized via robust, logical chemical pathways, this building block offers dual functionality for constructing complex molecular architectures. By understanding its properties, synthesis, and proven applications, researchers can confidently deploy the bicyclo[2.2.2]octane scaffold to accelerate the development of next-generation therapeutics.
References
-
Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 415-423. Available from: [Link]
-
ResearchGate. (n.d.). Hydrazones and new Oximes of 4-Aminobicyclo[2.2.2]octanones and their Antiprotozoal Activities. Available from: [Link]
-
Wanner, M. J., & Koomen, G. J. (2002). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 7(9), 664-675. Available from: [Link]
-
Fülöp, F., et al. (2012). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 17(12), 14567-14583. Available from: [Link]
-
Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977. Available from: [Link]
-
Ding, Q., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active p53-MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 56(14), 5979-5983. Available from: [Link]
- Google Patents. (n.d.). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
ResearchGate. (n.d.). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Available from: [Link]
- Google Patents. (n.d.). US10710980B2 - Aminopyridine derivatives and their use as selective ALK-2 inhibitors.
-
ResearchGate. (n.d.). (R)-Methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate dichloromethane 0.25-solvate. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active p53-MDM2 Inhibitor in Clinical Development. PubMed Central. Available from: [Link]
-
Wikimedia Commons. (2009). File:4-substituted bicyclo(2.2.2)octane-1-carboxylic ester.svg. Available from: [Link]
-
ResearchGate. (n.d.). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Available from: [Link]
-
Janssen Pharmaceutica NV. (n.d.). Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's. Available from: [Link]
-
CP Lab Safety. (n.d.). 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, min 97%, 100 mg. Available from: [Link]
Sources
- 1. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10710980B2 - Aminopyridine derivatives and their use as selective ALK-2 inhibitors - Google Patents [patents.google.com]
The Bicyclo[2.2.2]octane Moiety: A Three-Dimensional Strategy to Escape Flatland in Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The over-reliance on phenyl rings, while historically productive, often culminates in metabolic liabilities, poor solubility, and off-target effects. This guide delves into the strategic deployment of the bicyclo[2.2.2]octane (BCO) moiety, a rigid, three-dimensional, saturated scaffold, as a bioisosteric replacement for the para-substituted phenyl ring. We will explore the fundamental physicochemical properties of the BCO core, its impact on molecular design, and provide practical insights into its synthesis and application, thereby equipping drug discovery professionals with the knowledge to leverage this powerful tool in their quest for next-generation medicines.
Introduction: The Phenyl Ring Problem and the Rise of Saturated Scaffolds
The phenyl ring is a ubiquitous structural motif in a vast number of approved drugs.[1] Its rigid, planar geometry provides a reliable scaffold for the precise spatial orientation of pharmacophoric elements. However, the very aromaticity that defines its utility also presents a number of challenges in modern drug discovery. A high aromatic ring count in a drug candidate is often associated with undesirable properties, including:
-
Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.[2]
-
Poor Solubility: The flat, hydrophobic nature of aromatic systems can contribute to low aqueous solubility, hindering oral bioavailability.[3]
-
Off-Target promiscuity: The π-systems of aromatic rings can engage in non-specific interactions with various biological macromolecules, leading to promiscuous binding and potential toxicity.
To mitigate these liabilities, medicinal chemists have turned to the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties, but with an altered physicochemical profile. Saturated, three-dimensional scaffolds have emerged as particularly attractive bioisosteres for aromatic rings, offering a means to "escape flatland" and access more favorable regions of chemical space.[3] Among these, the bicyclo[2.2.2]octane (BCO) moiety has garnered significant attention as a non-planar mimic of the para-substituted phenyl ring.[2][4]
The Bicyclo[2.2.2]octane Moiety: A Structural and Physicochemical Deep Dive
The bicyclo[2.2.2]octane core is a highly rigid, cage-like hydrocarbon structure. Its defining feature in the context of bioisosterism is the spatial relationship between its bridgehead carbons (C1 and C4).
Geometric Mimicry of the para-Substituted Phenyl Ring
The utility of BCO as a phenyl ring bioisostere stems from the remarkable similarity in the distance between its 1,4-bridgehead carbons and the distance between the C1 and C4 carbons of a para-substituted benzene ring. This geometric congruence allows for the preservation of the critical spatial orientation of substituents required for target engagement.
| Scaffold | Bridgehead/Substituent Distance (Å) |
| para-Substituted Phenyl Ring | ~2.82[3] |
| Bicyclo[2.2.2]octane (BCO) | ~2.60[3] |
| Bicyclo[1.1.1]pentane (BCP) | ~1.85[3] |
| Cubane | ~2.72[3] |
As illustrated in the table above, the BCO scaffold provides a closer geometric match to the para-phenylene linkage compared to the more compact bicyclo[1.1.1]pentane (BCP) system.[3] This makes BCO a particularly suitable replacement in structure-activity relationship (SAR) studies where maintaining this specific distance is paramount.
Caption: Generalized workflow for the synthesis of functionalized BCO derivatives.
Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This protocol provides a representative example of the synthesis of a key BCO intermediate.
Step 1: Diels-Alder Reaction
-
To a solution of 1,3-cyclohexadiene (1.0 eq) in toluene, add maleic anhydride (1.0 eq).
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford the bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride adduct.
Step 2: Hydrolysis
-
Suspend the anhydride adduct (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the solution to 0 °C and acidify with concentrated hydrochloric acid until a pH of 1 is reached.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.
Step 3: Hunsdiecker-type Reaction and subsequent functionalization (a multi-step process not detailed here) can be employed to convert the diacid to the 1,4-disubstituted BCO system.
Conclusion and Future Outlook
The bicyclo[2.2.2]octane moiety has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its ability to serve as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring offers a powerful strategy to overcome many of the liabilities associated with flat, aromatic systems. By improving physicochemical properties such as solubility and metabolic stability, the BCO scaffold can help to unlock the full therapeutic potential of novel drug candidates. As our understanding of the subtle interplay between molecular three-dimensionality and biological activity continues to grow, we can expect to see the BCO moiety and other related saturated scaffolds play an increasingly prominent role in the design of the next generation of innovative medicines.
References
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. Available at: [Link]
-
ResearchGate. Synthesis of bicyclo[2.2.2]octane. Available at: [Link]
-
ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]
Sources
The Enduring Scaffold: A Technical Guide to the Discovery and History of 4-Aminobicyclo[2.2.2]octane Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the discovery, synthesis, and evolution of 4-aminobicyclo[2.2.2]octane compounds. From its structural conception to its role in modern medicinal chemistry, we will examine the key scientific milestones and methodologies that have established this unique bridged bicyclic amine as a significant scaffold in the pursuit of novel therapeutics.
Introduction: The Allure of a Rigid Framework
The bicyclo[2.2.2]octane skeleton is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its defined spatial arrangement of substituents provides a unique platform for probing biological interactions. The introduction of an amino group at the C4 bridgehead position, creating 4-aminobicyclo[2.2.2]octane, imbues this scaffold with a basic center, crucial for interactions with biological targets and for favorable pharmacokinetic properties. This combination of a rigid core and a functional amino group has made it a valuable bioisostere for aromatic rings, offering a three-dimensional alternative to flat, planar structures in drug design.[1]
The Genesis: Early Synthetic Explorations and the Dawn of a New Scaffold
While a definitive singular "discovery" of the parent 4-aminobicyclo[2.2.2]octane is not prominently documented in a single seminal publication, its emergence is intrinsically linked to the broader exploration of bicyclic compounds and their potential applications. A pivotal moment in the history of related structures was the work of H. Pracejus in 1959 on 2-quinuclidone, a bicyclo[2.2.2]octane derivative. This early work on related bicyclic systems laid the groundwork for further investigation into this class of compounds.
A significant milestone in the context of its medicinal chemistry applications came in 1970 with a publication by J. G. Whitney and colleagues from E.I. du Pont de Nemours & Co. In their paper, "Antiviral Agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines," they explored analogs of the antiviral drug amantadine, seeking to understand the structure-activity relationships of caged amines.[2] This research highlighted the potential of the 4-aminobicyclo[2.2.2]octane scaffold as a pharmacophore in antiviral drug discovery.
The Synthetic Blueprint: Forging the Bicyclo[2.2.2]octane Core and Introducing the Amine
The construction of 4-aminobicyclo[2.2.2]octane and its derivatives relies on a two-pronged synthetic strategy: the formation of the bicyclic core and the introduction of the C4-amino group.
Building the Foundation: The Diels-Alder Reaction
The most fundamental and widely employed method for constructing the bicyclo[2.2.2]octane framework is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[3][4] This reaction typically involves the cycloaddition of a 1,3-cyclohexadiene derivative (the diene) with a suitable dienophile. For the synthesis of precursors to 4-aminobicyclo[2.2.2]octane, a dienophile containing a masked or direct precursor to a carboxylic acid is often used.
Conceptual Workflow: Diels-Alder Approach
Caption: Diels-Alder strategy for bicyclo[2.2.2]octane core synthesis.
Installing the Key Functionality: Rearrangement Reactions
With the bicyclo[2.2.2]octane-4-carboxylic acid or a derivative in hand, the crucial amino group is typically introduced via classical rearrangement reactions that involve the loss of the carboxyl group's carbon atom.
The Hofmann rearrangement of a primary amide is a robust method for the synthesis of a primary amine with one fewer carbon atom.[5] This reaction proceeds via an isocyanate intermediate.
Experimental Protocol: Hofmann Rearrangement of Bicyclo[2.2.2]octane-4-carboxamide
1. Preparation of the N-bromoamide:
-
Bicyclo[2.2.2]octane-4-carboxamide is dissolved in a cold aqueous solution of sodium hydroxide.
-
A solution of bromine in sodium hydroxide is added dropwise while maintaining a low temperature (0-5 °C). The reaction mixture is stirred until the formation of the N-bromoamide is complete.
2. Rearrangement to the Isocyanate:
-
The reaction mixture is carefully heated. The N-bromoamide rearranges to form the bicyclo[2.2.2]oct-4-yl isocyanate.
3. Hydrolysis to the Amine:
-
The isocyanate is hydrolyzed in situ by the aqueous base to a carbamic acid, which is unstable and decarboxylates to yield 4-aminobicyclo[2.2.2]octane.
-
The product is then isolated by extraction and purified, typically by distillation or crystallization of a salt.[6]
The Curtius rearrangement offers an alternative route from a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[6][7][8][9] This method is often favored for its mild conditions.
Experimental Protocol: Curtius Rearrangement of Bicyclo[2.2.2]octane-4-carbonyl Azide
1. Formation of the Acyl Azide:
-
Bicyclo[2.2.2]octane-4-carboxylic acid is first converted to its acid chloride using a reagent such as thionyl chloride or oxalyl chloride.
-
The resulting acid chloride is then reacted with an azide source, such as sodium azide, in an inert solvent to form bicyclo[2.2.2]octane-4-carbonyl azide.
2. Thermal Rearrangement:
-
The acyl azide is carefully heated in an inert solvent (e.g., toluene). It undergoes rearrangement with the loss of nitrogen gas to form bicyclo[2.2.2]oct-4-yl isocyanate.
3. Trapping of the Isocyanate:
-
The isocyanate can be trapped with water to yield the amine after decarboxylation of the intermediate carbamic acid. Alternatively, trapping with an alcohol (e.g., benzyl alcohol) yields a stable carbamate, which can be subsequently cleaved under milder conditions to afford the free amine.
The Schmidt reaction provides a more direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid catalyst.[10]
Conceptual Workflow: Rearrangement Strategies
Caption: Key rearrangement reactions for amine synthesis.
A Convergent Approach: One-Pot Synthesis of Substituted Analogs
For the synthesis of substituted 4-aminobicyclo[2.2.2]octan-2-ones, a highly efficient one-pot reaction has been developed. This method involves the reaction of benzylidene acetone with thiocyanates derived from secondary amines.[5][11][12] This convergent approach allows for the rapid generation of a diverse range of derivatives for structure-activity relationship studies.
Applications in Drug Discovery and Beyond: A Scaffold of Significance
The rigid nature of the bicyclo[2.2.2]octane core, combined with the synthetic accessibility of the 4-amino group, has made this scaffold a valuable component in the design of new therapeutic agents.
Antiviral Activity
As previously mentioned, the early interest in 4-aminobicyclo[2.2.2]octane derivatives was driven by their potential as antiviral agents, inspired by the adamantane-based drug amantadine.[2] The bicyclo[2.2.2]octane cage serves as a bioisosteric replacement for the adamantyl group, and these analogs have been investigated for their ability to interact with viral ion channels.[13]
A Three-Dimensional Alternative to Aromatic Rings
In modern drug design, there is a growing emphasis on moving away from "flat" aromatic structures to improve physicochemical properties and explore new chemical space. The 4-aminobicyclo[2.2.2]octane scaffold serves as an excellent three-dimensional, saturated bioisostere for anilines and other aromatic systems.[1] This substitution can lead to improved solubility, metabolic stability, and novel intellectual property.
Diverse Therapeutic Targets
The versatility of the 4-aminobicyclo[2.2.2]octane core has led to its incorporation into compounds targeting a wide range of diseases. For instance, derivatives have been investigated for their antiprotozoal activities, showing promise against the causative agents of malaria and African trypanosomiasis.[14][15] Furthermore, this scaffold is present in molecules designed as inhibitors of various enzymes and receptors, highlighting its broad applicability in medicinal chemistry.
Table 1: Representative Synthetic Routes to 4-Aminobicyclo[2.2.2]octane and its Precursors
| Synthetic Method | Starting Material(s) | Key Intermediate(s) | Product | Key Advantages |
| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene derivative, Acrylate derivative | Bicyclo[2.2.2]octene carboxylate | Bicyclo[2.2.2]octane carboxylate | Efficient construction of the core bicyclic framework. |
| Hofmann Rearrangement | Bicyclo[2.2.2]octane-4-carboxamide | Bicyclo[2.2.2]oct-4-yl isocyanate | 4-Aminobicyclo[2.2.2]octane | Utilizes a readily accessible amide precursor. |
| Curtius Rearrangement | Bicyclo[2.2.2]octane-4-carboxylic acid | Bicyclo[2.2.2]octane-4-carbonyl azide, Bicyclo[2.2.2]oct-4-yl isocyanate | 4-Aminobicyclo[2.2.2]octane | Generally proceeds under mild conditions. |
| Schmidt Reaction | Bicyclo[2.2.2]octane-4-carboxylic acid | - | 4-Aminobicyclo[2.2.2]octane | Direct conversion from the carboxylic acid. |
| One-Pot Synthesis | Benzylidene acetone, Dialkylammonium thiocyanate | - | 4-Dialkylaminobicyclo[2.2.2]octan-2-one | Convergent and efficient for generating diverse analogs. |
Conclusion and Future Perspectives
The journey of 4-aminobicyclo[2.2.2]octane compounds from their early synthetic explorations to their current status as a privileged scaffold in medicinal chemistry is a testament to their unique structural and functional attributes. The foundational synthetic strategies, primarily the Diels-Alder reaction for core construction and classical rearrangement reactions for amine installation, have proven to be robust and adaptable. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the 4-aminobicyclo[2.2.2]octane scaffold is poised to play an increasingly important role. Future research will likely focus on the development of new, more efficient, and stereoselective synthetic methodologies, as well as the exploration of this versatile core in an even broader range of therapeutic areas.
References
- Hu, Y. R., Hembre, R. T., Tustin, G. C., & Burk, C. H. (2020). Synthesis of bicyclo[2.2.2]octanes. U.S. Patent No. 10,633,315. Washington, DC: U.S.
- Seebacher, W., Kröpfl, D., Belaj, F., Saf, R., Hüfner, A., & Weis, R. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521–533.
- Calmès, M., Songis, O., Didierjean, C., Laurent, C., & Martinez, J. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(4), 1057-1069.
- Seebacher, W., Brun, R., & Weis, R. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 225-233.
- Seebacher, W., Schlapper, C., Brun, R., Kaiser, M., Saf, R., & Weis, R. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977.
- Stockdale, T. P., & Williams, C. M. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(21), 7736-7764.
- Albuquerque, E. X., Bakry, N. M., Eldefrawi, A. T., Eldefrawi, M. E., & Tamborin, J. (1988). Interaction of bicyclo-octane analogs of amantadine with ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. The Journal of pharmacology and experimental therapeutics, 245(1), 123–132.
- Whitney, J. G., Gregory, W. A., Kauer, J. C., Roland, J. R., Snyder, J. A., Benson, R. E., & Hermann, E. C. (1970). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry, 13(2), 254-260.
- Lawrence, A. L., Godfrey, R. C., Green, N. J., & Nichol, G. S. (2020). A unified strategy to reverse-prenylated indole alkaloids: total syntheses of preparaherquamide, premalbrancheamide, and (+)-VM-55599. Chemical Science, 11(22), 5764-5770.
- Godfrey, R. C., Green, N. J., Nichol, G. S., & Lawrence, A. L. (2020). Diels–Alder cycloaddition and representative examples of bicyclo[2.2.2]diazaoctane alkaloids, which are proposed to be biosynthesized via intramolecular hetero-Diels–Alder reactions.
- Mondal, P., & Jana, S. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5289-5326.
- Stepan, A. F., et al. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
- PharmaBlock. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
- Seebacher, W., et al. (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-533.
- Meinwald, J., & Gassman, P. G. (1960). The Chemistry of 7-Substituted Norbornenes. The Reaction of Bicyclo[2.2.1]hept-2-en-7-one with Peracid. Journal of the American Chemical Society, 82(19), 5445-5449.
- De Clercq, E. (2015). Inhibitors of the M2 channel of influenza A virus.
- Mondal, P., & Jana, S. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5289-5326.
- Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Li, J. J. (2021). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. Accounts of Chemical Research, 54(15), 3144-3158.
- Yates, P., & Auks, H. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 189-201.
- Wikipedia. (2023, December 11). Curtius rearrangement.
- CymitQuimica. (n.d.). CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
- Gáspár, R., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 28(15), 5797.
- Ashenhurst, J. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Schmidt Reaction.
- Movassaghi, M., & Schmidt, M. A. (2018). Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids. Organic letters, 20(15), 4531–4534.
- Chemicalbook. (n.d.). 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride | 2449057-82-1.
- Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. RSC Advances, 3(44), 21178-21203.
- Chemistry Steps. (n.d.). Curtius Rearrangement.
- Kumar, V., & Sharma, A. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3329.
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. DSpace [diposit.ub.edu]
- 12. Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of bicyclo-octane analogs of amantadine with ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Safe Handling of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
This guide provides a detailed overview of the essential safety and handling precautions for (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (CAS: 105176-66-7), a novel building block with significant potential in pharmaceutical research and development. Recognizing the compound's unique bicyclic structure, which imparts conformational rigidity, this document synthesizes available hazard information with established laboratory best practices to ensure the safety of researchers, scientists, and drug development professionals. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, this guide extrapolates from known hazards of its chemical class and available supplier information to provide a robust framework for its safe utilization.
Hazard Identification and GHS Classification
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol and its hydrochloride salt are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available data, the following GHS classifications should be considered[1][2]:
Table 1: GHS Hazard Classification
| Form | GHS Pictogram | Signal Word | Hazard Statements |
| (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (Free Base) | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride | GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
The causality behind these classifications lies in the chemical nature of the compound. The amino group can impart alkaline properties, leading to skin and eye irritation. The fine particulate nature of the solid compound can lead to respiratory tract irritation upon inhalation. The hydrochloride salt, being more water-soluble, may have increased bioavailability, contributing to its oral toxicity.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is fundamental to its safe handling and storage.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | AChemBlock[1] |
| Molecular Weight | 155.24 g/mol | AChemBlock[1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Temperature | 0-8 °C | AChemBlock[1] |
Due to its bicyclic structure, this compound is a solid at room temperature. Its storage at refrigerated temperatures suggests that it may be susceptible to degradation over time at ambient conditions.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This is essential to minimize the inhalation of dust or aerosols. Local exhaust ventilation should be used for any procedures that could generate airborne particles. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential for exposure. The following PPE is mandatory when handling (4-Aminobicyclo[2.2.2]octan-1-yl)methanol:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where there is a risk of splashing.
-
Skin Protection: A flame-retardant lab coat must be worn and properly fastened. Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contamination.
-
Respiratory Protection: For weighing and transferring the solid material, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation of dust particles. If working with solutions or in situations where aerosol generation is possible, a respirator with an organic vapor cartridge may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid dust formation: Handle the solid material in a way that minimizes the generation of dust. Use spatulas and weighing paper carefully within a chemical fume hood.
-
Grounding: While the flammability of this specific compound is not documented, it is good practice to ground equipment when transferring large quantities of any chemical powder to prevent static discharge.
-
Inert atmosphere: For long-term storage and for reactions sensitive to air or moisture, consider handling the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, as they can react exothermically with amino compounds.
Storage
-
Temperature: Store the compound in a tightly sealed container in a refrigerator at 0-8 °C[1].
-
Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
First-Aid Measures
In the event of an exposure, immediate and appropriate first-aid is crucial.
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
A well-defined spill response plan is essential for mitigating the risks associated with an accidental release.
Small Spills (Solid)
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in Section 3.2.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. Avoid raising dust.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., methanol, followed by water), and then wash with soap and water. Collect all cleaning materials for proper disposal.
Large Spills
In the event of a large spill, evacuate the laboratory immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures
While specific flammability data for (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is unavailable, it is prudent to assume it is a combustible solid.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter the burning material.
-
Specific Hazards: Upon combustion, this compound may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste materials, including contaminated absorbents and cleaning supplies, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Toxicological and Ecological Information
Conclusion
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a valuable research chemical that requires careful and informed handling. The safety protocols outlined in this guide are based on the best available information and established principles of laboratory safety. By adhering to these guidelines, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment. It is imperative that all users of this chemical review this guide and any available supplier safety information before commencing work.
References
-
Carl ROTH. Safety Data Sheet: Methanol. Carl ROTH. Available at: [Link].
-
National Institute of Standards and Technology. SAFETY DATA SHEET - Methanol. NIST. Available at: [Link].
-
Methanex Corporation. Methanol(67-56-1)_BZ_EN June 2017. Methanex Corporation. Available at: [Link].
-
State of Michigan. SAFETY DATA SHEET - Methanol (230, 232, 233). Michigan.gov. Available at: [Link].
Sources
Methodological & Application
Synthesis of Novel Antiprotozoal Agents from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol: Application Notes and Protocols
Introduction: The Imperative for Novel Antiprotozoal Therapies and the Promise of the Bicyclo[2.2.2]octane Scaffold
Protozoan infections, including malaria, human African trypanosomiasis (sleeping sickness), and leishmaniasis, continue to impose a significant global health burden. The emergence and spread of drug-resistant parasite strains underscore the urgent need for the development of new chemotherapeutic agents with novel mechanisms of action. The rigid bicyclo[2.2.2]octane framework has emerged as a promising scaffold in medicinal chemistry due to its unique three-dimensional structure, which allows for precise spatial orientation of functional groups, potentially enhancing interactions with biological targets. Derivatives of 4-aminobicyclo[2.2.2]octane have demonstrated significant in vitro activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, validating this core structure as a launchpad for the discovery of new antiprotozoal drug candidates.[1][2][3][4][5]
This comprehensive guide provides detailed synthetic protocols for the preparation of the key building block, (4-aminobicyclo[2.2.2]octan-1-yl)methanol, and its subsequent derivatization to generate a library of potential antiprotozoal agents. Furthermore, it outlines established protocols for the in vitro and in vivo evaluation of these compounds and discusses key structure-activity relationships (SAR) to guide future drug design efforts.
Part 1: Synthesis of the Core Scaffold: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
The synthesis of the title compound commences with the commercially available methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. The synthetic strategy involves a three-step sequence: protection of the amino group, reduction of the ester functionality, and subsequent deprotection.
Rationale for the Synthetic Approach
The amino group of the starting material is nucleophilic and would interfere with the desired reduction of the ester. Therefore, it is necessary to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reduction conditions and its facile removal under mild acidic conditions. The reduction of the methyl ester to the primary alcohol can be efficiently achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Step 1: N-Boc Protection of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
-
Reaction: To a solution of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base, for instance, triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).
-
Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate, washed sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Boc-protected product, which can be purified by column chromatography if necessary.
Step 2: Reduction of the Methyl Ester
-
Reaction: The Boc-protected ester from the previous step (1.0 eq) is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the Boc-protected alcohol. This product is often of sufficient purity for the next step, but can be purified by column chromatography if needed.
Step 3: N-Boc Deprotection
-
Reaction: The Boc-protected alcohol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added.
-
Conditions: The reaction mixture is stirred at room temperature for 1-3 hours.
-
Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is dissolved in a small amount of water and basified with a strong base (e.g., 2 M NaOH) to a pH > 12. The aqueous layer is then extracted several times with an organic solvent (e.g., DCM or a mixture of chloroform and isopropanol). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, (4-aminobicyclo[2.2.2]octan-1-yl)methanol.
Caption: Synthetic scheme for (4-aminobicyclo[2.2.2]octan-1-yl)methanol.
Part 2: Derivatization Strategies for Library Synthesis
With the core scaffold in hand, a diverse library of analogs can be generated by modifying the primary amino and hydroxyl groups.
Protocol 1: Amide Bond Formation via Amine Acylation
-
Rationale: The primary amine of the scaffold can be readily acylated with a variety of carboxylic acids to introduce diverse functionalities. Standard peptide coupling reagents are employed to facilitate this transformation.[6][7]
-
General Procedure: To a solution of (4-aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq), a carboxylic acid (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) is added a non-nucleophilic base, typically DIPEA (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-12 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or preparative HPLC.
Protocol 2: Esterification of the Primary Alcohol
-
Rationale: The hydroxyl group can be esterified to explore the impact of modifying this position on biological activity.
-
General Procedure: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq) is dissolved in a suitable solvent like DCM or pyridine. An acylating agent, such as an acid chloride (1.2 eq) or an acid anhydride (1.2 eq), is added, often in the presence of a base like triethylamine or DMAP (catalytic).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 2-6 hours.
-
Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. The resulting ester is purified by column chromatography.
Caption: Derivatization strategies for the core scaffold.
Part 3: Biological Evaluation: Antiprotozoal Screening Protocols
In Vitro Antiplasmodial Activity Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against the chloroquine-resistant K1 strain of Plasmodium falciparum.[2]
-
Methodology:
-
P. falciparum is cultured in human red blood cells (A+) in RPMI 1640 medium supplemented with 10% human serum.
-
The assay is performed in 96-well microtiter plates. Serial dilutions of the test compounds are prepared in the culture medium.
-
A suspension of parasitized red blood cells (2.5% hematocrit, 0.3% parasitemia) is added to each well.
-
The plates are incubated for 72 hours at 37 °C in a gas mixture of 3% O₂, 4% CO₂, and 93% N₂.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the red blood cells. Lysis buffer containing SYBR Green I is added, and the fluorescence is measured (excitation: 485 nm, emission: 535 nm).
-
The IC₅₀ values are calculated from the dose-response curves using a suitable software. Chloroquine is used as a positive control.
-
In Vitro Antitrypanosomal Activity Assay
-
Objective: To determine the IC₅₀ of the synthesized compounds against Trypanosoma brucei rhodesiense (e.g., STIB 900 strain).[2]
-
Methodology:
-
Bloodstream forms of T. b. rhodesiense are cultured in MEM medium supplemented with 25 mM HEPES, 2.2 g/L NaHCO₃, and 10% heat-inactivated horse serum.
-
Serial dilutions of the test compounds are prepared in the culture medium in 96-well plates.
-
A suspension of trypanosomes (2 x 10³ cells/mL) is added to each well.
-
The plates are incubated for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
A resazurin-based viability assay is used to quantify parasite growth. Resazurin solution is added to each well, and the plates are incubated for another 2-4 hours. The fluorescence (excitation: 530 nm, emission: 590 nm) is measured.
-
IC₅₀ values are determined from the resulting dose-response curves. Suramin or melarsoprol can be used as positive controls.
-
Part 4: Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for derivatives of (4-aminobicyclo[2.2.2]octan-1-yl)methanol is yet to be established, valuable insights can be extrapolated from studies on related 4-aminobicyclo[2.2.2]octan-2-ol and -one analogs.
| Scaffold Position | Modification | Impact on Antiprotozoal Activity | Reference |
| C2-position | Ketone vs. Alcohol | Alcohols generally exhibit higher activity than the corresponding ketones. | [8] |
| Amino Group | N-alkylation | The nature of the N-alkyl substituents significantly influences activity. | [2][4] |
| Hydroxyl Group | Esterification | Aromatic and heteroaromatic esters have shown potent antiplasmodial and antitrypanosomal activity. For instance, benzoate and 4-chlorobenzoate esters of 4-pyrrolidino-bicyclo[2.2.2]octan-2-ol were highly active against T. b. rhodesiense. | [5] |
| C6, C7-positions | Aryl substitution | The presence of aryl groups at these positions appears to be important for activity in the 2-oxo/ol series. | [2] |
These findings suggest that derivatization of both the amino and hydroxyl groups of (4-aminobicyclo[2.2.2]octan-1-yl)methanol is a promising strategy for generating potent antiprotozoal agents.
Part 5: Concluding Remarks and Future Directions
The bicyclo[2.2.2]octane scaffold represents a promising starting point for the development of novel antiprotozoal agents. The synthetic and screening protocols outlined in this guide provide a robust framework for the generation and evaluation of a diverse library of compounds derived from (4-aminobicyclo[2.2.2]octan-1-yl)methanol. Future work should focus on a systematic exploration of the chemical space around this scaffold, guided by the initial SAR data. Elucidation of the precise mechanism of action of the most potent compounds will be crucial for their further development as clinical candidates.
References
-
Seebacher, W., Brun, R., & Weis, R. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 225-233. [Link]
-
Fülöp, F., & Mándity, I. (2012). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 17(7), 8213-8228. [Link]
-
Seebacher, W., Schlapper, C., Brun, R., & Weis, R. (2005). Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols. European Journal of Pharmaceutical Sciences, 24(4), 281-289. [Link]
-
Weis, R., Brun, R., Saf, R., & Seebacher, W. (2003). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. Monatshefte für Chemie / Chemical Monthly, 134(7), 1019-1026. [Link]
- Google Patents. (2020). Synthesis of bicyclo[2.2.2]octanes.
-
Justia Patents. (2020). Synthesis of bicyclo[2.2.2]octanes. [Link]
-
Market Publishers. (n.d.). 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester hydrochloride (CAS 135908-43-9) Market Research Report. [Link]
-
ResearchGate. (2009). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. [Link]
-
PubChem. Methyl 4-aminobicyclo(2.2.2)octane-1-carboxylate. [Link]
-
Singh, U. P., & Singh, R. P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
-
Thesis. (2019). Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's. [Link]
-
ResearchGate. (2009). Antitrypanosomal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. [Link]
-
Seebacher, W., Schlapper, C., Kaiser, M., Brun, R., Saf, R., & Weis, R. (2008). Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity. European Journal of Medicinal Chemistry, 43(4), 800-807. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. bachem.com [bachem.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol as a Versatile Scaffold for Alzheimer's Disease Drug Discovery
Introduction: The Rationale for Rigid Scaffolds in Alzheimer's Drug Discovery
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Current therapeutic strategies primarily offer symptomatic relief and do not halt disease progression.[1] The "one drug-one target" paradigm has shown limited success, prompting a shift towards multi-target directed ligands (MTDLs) and novel molecular architectures.[1]
Rigid molecular scaffolds have gained prominence in the design of central nervous system (CNS) active agents. Their conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2] The bicyclo[2.2.2]octane core, a key structural motif, offers a three-dimensional arrangement of substituents that can effectively probe the binding pockets of various enzymes and receptors implicated in AD.[3][4] This application note explores the utility of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol as a starting scaffold for the development of novel therapeutics for Alzheimer's disease.
The (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Scaffold: A Privileged Starting Point
The (4-Aminobicyclo[2.2.2]octan-1-yl)methanol scaffold presents several advantages for CNS drug discovery:
-
Three-Dimensional Diversity: The rigid bicyclic core allows for precise spatial orientation of functional groups, enabling interactions with distinct sub-pockets of target proteins.
-
Dual Functionality: The presence of both a primary amine and a primary alcohol provides two distinct points for chemical modification, allowing for the generation of diverse compound libraries.
-
Blood-Brain Barrier Permeability: The lipophilic nature of the bicycloalkane core can be balanced by the polar amino and hydroxyl groups to achieve the requisite physicochemical properties for crossing the blood-brain barrier.
-
Metabolic Stability: The saturated bicyclic system is generally more resistant to metabolic degradation compared to aromatic scaffolds.
Therapeutic Targets in Alzheimer's Disease and a Strategy for Scaffold Elaboration
The (4-Aminobicyclo[2.2.2]octan-1-yl)methanol scaffold can be strategically functionalized to target key players in Alzheimer's pathology.
Acetylcholinesterase (AChE) Inhibition
Enhancing cholinergic neurotransmission through the inhibition of acetylcholinesterase is a clinically validated approach for the symptomatic treatment of AD.[5][6] The amino group of the scaffold can serve as a key interaction point with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE.
-
Proposed Derivatization Strategy: Acylation or alkylation of the primary amine with moieties known to interact with AChE, such as substituted aromatic or heteroaromatic groups, can yield potent inhibitors. The methanol group can be further functionalized to modulate solubility and pharmacokinetic properties.
Beta-Secretase (BACE1) Inhibition
BACE1 is the rate-limiting enzyme in the production of the amyloid-beta peptide.[7][8] Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ plaque formation.[9][10] BACE1 inhibitors often feature a rigid core that can position key functionalities to interact with the catalytic aspartate dyad (Asp32 and Asp228).[9]
-
Proposed Derivatization Strategy: The amino and methanol groups can be used to introduce pharmacophores that can form hydrogen bonds with the catalytic aspartates. For instance, the amine can be converted into a guanidine or a substituted amine, while the alcohol can be oxidized to a carboxylic acid or converted to an ether with a hydrogen-bond accepting group.
Amyloid-Beta (Aβ) Aggregation Inhibition
Preventing the aggregation of Aβ peptides into toxic oligomers and fibrils is another promising therapeutic avenue.[11][12] Small molecules that can interact with the amyloidogenic regions of Aβ, such as the 16KLVFFA21 segment, can disrupt the aggregation process.[11]
-
Proposed Derivatization Strategy: The scaffold can be functionalized with aromatic or hydrophobic moieties that can engage in π-π stacking or hydrophobic interactions with the amyloid-beta peptide. The amino and alcohol groups can be used to introduce hydrogen bond donors or acceptors to further enhance binding.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Heteroaryl Derivatives for Acetylcholinesterase Inhibition
This protocol describes the synthesis of a library of N-substituted derivatives of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol.
Workflow Diagram:
Caption: Synthetic workflow for N-aryl/heteroaryl derivatives.
Step-by-Step Methodology:
-
Amide Coupling:
-
To a solution of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired aryl or heteroaryl carboxylic acid (1.1 eq).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Amide Reduction (Optional, for N-alkylated derivatives):
-
To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the N-aryl/heteroaryl amide derivative (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
-
Characterization:
-
Confirm the structure of the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Functionalization for BACE1 Inhibition
This protocol outlines the synthesis of derivatives with potential BACE1 inhibitory activity.
Workflow Diagram:
Caption: Parallel functionalization of the amino and alcohol groups.
Step-by-Step Methodology:
A. Amine Functionalization (Guanidinylation):
-
To a solution of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and a base such as triethylamine (2.0 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Purify the Boc-protected guanidine derivative by column chromatography.
-
Deprotect the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final guanidine derivative.
B. Alcohol Functionalization (Oxidation):
-
To a solution of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq) in a mixture of acetonitrile and water, add (diacetoxy)iodobenzene (BAIB) (1.5 eq) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with an organic solvent.
-
Isolate the carboxylic acid product, which may precipitate or require extraction at an acidic pH.
Data Presentation: Physicochemical Properties of Representative Derivatives
| Derivative | Target | Rationale | Calculated LogP | Calculated TPSA (Ų) |
| Scaffold | - | Starting Material | 1.45 | 46.25 |
| N-benzoyl | AChE | Aromatic interaction with PAS | 2.89 | 58.48 |
| N-benzyl | AChE | Hydrophobic interaction | 3.21 | 35.25 |
| Guanidinyl | BACE1 | H-bond with catalytic dyad | 0.87 | 88.93 |
| Carboxylic acid | BACE1 | H-bond with catalytic dyad | 1.02 | 83.58 |
Calculated using appropriate software.
Conclusion and Future Perspectives
The (4-Aminobicyclo[2.2.2]octan-1-yl)methanol scaffold represents a promising and versatile starting point for the design of novel drug candidates for Alzheimer's disease. Its rigid three-dimensional structure and dual points for functionalization allow for the systematic exploration of chemical space to target key pathological pathways. The protocols outlined in this application note provide a foundation for the synthesis of diverse libraries of compounds for screening against AChE, BACE1, and Aβ aggregation. Further optimization of lead compounds, guided by structure-activity relationship (SAR) studies and in vivo evaluation, will be crucial for the development of clinically viable therapeutics.
References
- Ahmed, M., et al. (2010). Structural conversion of neurotoxic amyloid-β(1-42) oligomers to fibrils. Nature Structural & Molecular Biology, 17(5), 561-567.
- Ashcroft, F. M. (2000). Ion channels and disease. Academic press.
- Burt, D. R., & Kamatchi, G. L. (1991). GABAA receptor subtypes: from pharmacology to molecular biology. The FASEB journal, 5(14), 2916-2923.
- De Strooper, B., et al. (2010). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
- Inestrosa, N. C., & Alarcón, R. (2021). In Silico-Guided Rational Drug Design and Semi-synthesis of C(2)-Functionalized Huperzine A Derivatives as Acetylcholinesterase Inhibitors. ACS omega, 6(30), 20076-20089.
- Kas'yan, L. I., & Palchykov, V. (2010). Cage-like amino alcohols. synthesis, reactions, and application. Russian Journal of Organic Chemistry, 46(1), 1-26.
- Lu, J. X., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in molecular neuroscience, 12, 53.
- Mishra, C. B., et al. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules, 27(19), 6649.
- Shi, Y., et al. (2017). Advances in recent patent and clinical trial drug development for Alzheimer's disease. Pharmaceuticals, 10(3), 63.
- Strader, C. D., et al. (1989). The receptor binding site for catechols in the beta-adrenergic receptor. Journal of Biological Chemistry, 264(23), 13572-13578.
- Williams, R. M., & Cox, R. J. (2020). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids.
- Wick, M. J., et al. (1998). The amino acid volumes at the TM2 and TM3 positions are able to affect the alcohol cutoff in glycine receptors and GABA ρ 1 receptors. Journal of Biological Chemistry, 273(1), 211-216.
- Witte, M. D., et al. (2013). Cevimeline. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-5). Elsevier.
- Narayanan, A. P., et al. (2023). Flavonoid and Chalcone Scaffolds as Inhibitors of BACE1: Recent Updates. Combinatorial Chemistry & High Throughput Screening, 26.
- Wermuth, C. G. (2008). The role of functional groups in drug-receptor interactions. In The practice of medicinal chemistry (pp. 359-387). Academic Press.
- Lin, S. Z., et al. (2017). Drug candidates in clinical trials for Alzheimer's disease.
- Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London).
- Vassar, R. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. VJDementia.
- Tsvetkov, P. O., et al. (2021). Scaffold searching of FDA and EMA-approved drugs identifies lead candidates for drug repurposing in Alzheimer's disease. Frontiers in pharmacology, 12, 744383.
- Muravyova, A. S., et al. (2024). Neuroprotective Effects and Cognitive Enhancement of Allomargaritarine in 5xFAD Alzheimer's Disease Mice Model. OBM Neurobiology, 8(1), 1-21.
- Karageorge, G. N. (2021). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Nominalopsin. White Rose eTheses Online.
- Singh, N., et al. (2023). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC advances, 13(3), 1957-1965.
- Unciti-Broceta, A., & Soler-López, M. (2019). From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. Current medicinal chemistry, 26(32), 5960-5989.
- Vassar, R. (2024). Exploring the cognitive impact of BACE1 inhibition for Alzheimer's disease. VJDementia.
- Williams, R. M., & Cox, R. J. (2020). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids.
- Kaiser, R. I., et al. (2022). Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis.
- Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European journal of pharmaceutical sciences, 21(2-3), 283-289.
- Al-Hakami, H., et al. (2023). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. International Journal of Molecular Sciences, 24(13), 10925.
- Welsch, M. E., et al. (2010). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. CHIMIA International Journal for Chemistry, 64(6), 407-412.
Sources
- 1. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in recent patent and clinical trial drug development for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoid and Chalcone Scaffolds as Inhibitors of BACE1: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation and Use of Chiral Ligands Derived from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Introduction: The Bicyclo[2.2.2]octane Scaffold - A Framework for High Enantioselectivity
In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount to achieving high enantioselectivity in chemical transformations. The structural rigidity and well-defined stereochemistry of a ligand's backbone are critical determinants of its ability to create a chiral environment around a metal center. The bicyclo[2.2.2]octane framework has emerged as a privileged scaffold in this regard.[1][2] Its rigid, cage-like structure minimizes conformational flexibility, which can lead to more predictable and higher levels of stereochemical control in catalytic reactions.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of novel chiral ligands derived from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol and their application in asymmetric catalysis.
The presence of both a primary amine and a primary alcohol in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol offers a versatile platform for the synthesis of various classes of chiral ligands, including Schiff bases and phosphine-oxazolines (PHOX). This guide will provide detailed, step-by-step protocols for the synthesis of a representative chiral Schiff base ligand and a chiral phosphine-oxazoline (PHOX) ligand from this starting material. Furthermore, we will demonstrate the application of the synthesized Schiff base ligand in the asymmetric transfer hydrogenation of a prochiral ketone, a reaction of significant importance in the synthesis of chiral alcohols.
Part 1: Synthesis of a Chiral Schiff Base Ligand
Chiral Schiff base ligands are a cornerstone of asymmetric catalysis due to their straightforward synthesis and their ability to form stable complexes with a wide range of transition metals.[4][5] The condensation of the primary amine of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol with a substituted salicylaldehyde provides a direct route to a novel tetradentate ligand.
Experimental Protocol: Synthesis of (E)-2-(((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)imino)methyl)phenol
This protocol details the synthesis of a chiral Schiff base ligand via the condensation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol with salicylaldehyde.
Materials:
-
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol[6]
-
Salicylaldehyde
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for filtration and purification
Procedure:
-
To a 100 mL round-bottom flask, add (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.55 g, 10 mmol).
-
Dissolve the amino alcohol in anhydrous methanol (40 mL) with stirring.
-
To this solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the chiral Schiff base ligand as a crystalline solid.[1][7]
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (E)-2-(((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)imino)methyl)phenol | C₁₇H₂₃NO₂ | 273.37 | Yellow crystalline solid |
Visualization of the Synthetic Workflow:
Caption: Synthetic route to the chiral Schiff base ligand.
Part 2: Synthesis of a Chiral Phosphine-Oxazoline (PHOX) Ligand
Chiral phosphine-oxazoline (PHOX) ligands are a class of highly effective ligands for a variety of asymmetric catalytic reactions, including palladium-catalyzed allylic alkylation and iridium-catalyzed hydrogenation.[8] The synthesis of a PHOX ligand from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol involves a multi-step sequence, including N-acylation, cyclization to the oxazoline ring, and introduction of the phosphine moiety.
Experimental Protocol: Multi-step Synthesis of a Bicyclo[2.2.2]octane-based PHOX Ligand
This protocol outlines a representative synthesis of a PHOX ligand.
Step 1: N-Acylation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Materials:
-
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol
-
2-(Diphenylphosphino)benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.55 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-(diphenylphosphino)benzoyl chloride (3.25 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add the acid chloride solution dropwise to the stirred amino alcohol solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product, which can be purified by column chromatography on silica gel.[9][10]
Step 2: Cyclization to the Oxazoline Ring
Materials:
-
N-acylated product from Step 1
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-acylated product (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxazoline can be purified by column chromatography.[11][12]
Step 3: Reduction of the Phosphine Oxide (if formed)
Note: Depending on the reaction conditions and the nature of the phosphine-containing acylating agent, the phosphine moiety may be oxidized. If the phosphine oxide is formed, a reduction step is necessary.
Materials:
-
Crude oxazoline from Step 2
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
Dissolve the crude oxazoline in anhydrous toluene in a flask under an inert atmosphere.
-
Add triethylamine (4 equivalents).
-
Add trichlorosilane (3 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with toluene, dry the organic layer, and concentrate to yield the final PHOX ligand.
Visualization of the PHOX Synthesis Workflow:
Caption: Workflow for the synthesis of a PHOX ligand.
Part 3: Application in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Here, we demonstrate the application of the synthesized chiral Schiff base ligand in the asymmetric transfer hydrogenation of acetophenone, a model reaction for the production of chiral secondary alcohols.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in situ formation of a ruthenium catalyst with the synthesized Schiff base ligand and its use in the asymmetric transfer hydrogenation of acetophenone.[13][14]
Materials:
-
Synthesized chiral Schiff base ligand
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen source)
-
Potassium hydroxide (KOH)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for inert atmosphere reactions
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess (ee) determination
Procedure:
-
In an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral Schiff base ligand (0.011 mmol) to a Schlenk flask.
-
Add degassed isopropanol (5 mL) and stir the mixture at 80 °C for 30 minutes to form the catalyst pre-cursor.
-
Cool the mixture to room temperature and add acetophenone (1 mmol).
-
Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours), monitoring the conversion by GC.
-
Upon completion, quench the reaction with a few drops of acetic acid.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Analyze the filtrate by chiral GC to determine the conversion and enantiomeric excess of the resulting 1-phenylethanol.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1 | 24 | >95 | Expected high ee |
Note: The expected high enantiomeric excess is based on literature precedents for similar chiral Schiff base ligands in this reaction.[15][16] The actual value would need to be determined experimentally.
Visualization of the Catalytic Cycle:
Caption: Proposed catalytic cycle for the transfer hydrogenation.
Conclusion
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol serves as a valuable and versatile chiral building block for the synthesis of novel ligands for asymmetric catalysis. The rigid bicyclic framework is anticipated to impart a high degree of stereocontrol in metal-catalyzed reactions. This application note provides robust and detailed protocols for the preparation of both a chiral Schiff base and a PHOX-type ligand from this starting material. The successful application of the Schiff base ligand in the asymmetric transfer hydrogenation of acetophenone highlights the potential of this ligand class in generating enantioenriched products. Researchers are encouraged to explore the utility of these and other ligands derived from this unique scaffold in a broad range of asymmetric transformations.
References
- Selective N-acylation of amino alcohols. WO1993020038A1.
- Antony A, Fasna F, Ajil PA, Varkey JT. Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry. 2016;5(2):56-62.
- Selective n-acylation of amino alcohols. WO1993020038A1.
- Sano T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis. 1999;(7):1141-1144.
- Al-Masoudi NA, Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. 2015;8(6):43-57.
- Morris R. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews. 2009;38(8):2282-2291.
- Synthesis of bicyclo[2.2.2]octanes. US10633315B2.
- Gawroński J, Wascinska N, Gajewy J. Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research. 2016;49(9):1971-1980.
- Sharkar NMS. Synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with p-aminobenzoic acid and p-bromoaniline. 2022.
- Gawroński J, Wascinska N, Gajewy J. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research. 2016;49(9):1971-1980.
- Xu F, Simmons B, Reamer RA, Corley E, Murry J, Tschaen D. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. 2008;73(1):312-315.
- Li Y, Wang X, Feng Y. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. 2020;1(1):1-5.
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. MDPI. [Link]
-
Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. National Institutes of Health. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
- Yang T, Huang C, Jia J, Wu F, Ni F. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. 2022;27(24):9042.
-
The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. ResearchGate. [Link]
-
Synthesis, characterisation and cytotoxic activity evaluation of new metal-salen complexes based on the 1,2-bicyclo[2.2.2]octan. ChemRxiv. [Link]
-
Catalytic transfer hydrogenation of ketones by ruthenium(III) Schiff base complexes. ResearchGate. [Link]
-
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]
-
Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2-(Hydroxymethyl)bicyclo[2.2.1]heptane. Sci-Hub. [Link]
-
Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate. [Link]
-
A chiral bicyclo[2.2.2]octa-2,5-diene ligand substituted with the ferrocenyl group and its use for rhodium-catalyzed asymmetric 1,4-addition reactions. Organic Chemistry Frontiers. [Link]
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. National Institutes of Health. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol 95% | CAS: 105176-66-7 | AChemBlock [achemblock.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 11. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 14. webofproceedings.org [webofproceedings.org]
- 15. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Rigid World of Bicyclo[2.2.2]octane: A Scaffold for High-Fidelity Asymmetric Catalysis
Introduction: The Architectural Advantage of Rigidity in Catalysis
In the intricate dance of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the design of the chiral ligand is the choreographer. An ideal ligand scaffold should not only possess unambiguous stereochemical information but also maintain a conformationally rigid structure. This rigidity minimizes unwanted conformational flexibility in the transition state, thereby enhancing enantioselecitivity. The bicyclo[2.2.2]octane framework has emerged as a superior scaffold that embodies these principles.[1][2] Its cage-like structure provides a well-defined and sterically demanding chiral environment, making it an exceptional platform for the development of highly effective chiral ligands for asymmetric catalysis.
This guide provides an in-depth exploration of ligands derived from 4-aminobicyclo[2.2.2]octane and its analogues, particularly the C₂-symmetric cis-2,5-diaminobicyclo[2.2.2]octane. We will detail the synthesis of these unique scaffolds, the preparation of their corresponding metal-salen complexes, and provide detailed protocols for their application in a range of synthetically valuable asymmetric transformations.
Part 1: The Cornerstone - Synthesis of the Chiral Diamine Scaffold
The gateway to this class of powerful ligands is the enantioselective synthesis of the diamine scaffold. The synthesis of enantiopure (1R,2R,4R,5R)-cis-2,5-diaminobicyclo[2.2.2]octane has been elegantly achieved from benzoic acid, as pioneered by White and Shaw.[1][2][3] This multi-step synthesis establishes the rigid chiral architecture that is fundamental to the ligands' performance.
Workflow for Scaffold Synthesis
Caption: Synthetic pathway to the chiral diamine scaffold.
Protocol 1: Synthesis of Enantiopure (-)-cis-2,5-Diaminobicyclo[2.2.2]octane
This protocol is a representative synthesis based on published literature.[3]
Step 1: Birch Reduction and Diels-Alder Cycloaddition
-
To a solution of sodium metal in liquid ammonia and ethanol, add benzoic acid.
-
After completion of the reduction, the resulting cyclohexa-1,4-diene-1-carboxylic acid is isolated.
-
The diene is then heated with methyl acrylate in a suitable solvent (e.g., toluene) in a sealed tube to afford the racemic bicyclo[2.2.2]octene dicarboxylic acid mono-methyl ester via a Diels-Alder reaction.
-
Saponification of the methyl ester yields the racemic dicarboxylic acid.
Step 2: Chiral Resolution
-
The racemic dicarboxylic acid is dissolved in a hot alcoholic solvent.
-
A solution of a chiral resolving agent, such as brucine, in the same solvent is added.
-
The mixture is allowed to cool slowly, leading to the crystallization of one diastereomeric salt.
-
The salt is collected by filtration and can be recrystallized to enhance diastereomeric purity.
-
The resolved salt is treated with aqueous acid (e.g., HCl) to liberate the enantiopure dicarboxylic acid.
Step 3: Curtius Rearrangement and Hydrolysis
-
The enantiopure dicarboxylic acid is converted to the corresponding diacyl chloride using oxalyl chloride.
-
The diacyl chloride is then reacted with sodium azide to form the diacyl azide.
-
Upon gentle heating in an inert solvent, the diacyl azide undergoes a Curtius rearrangement to form the diisocyanate.
-
The diisocyanate is not isolated but is directly hydrolyzed by heating with concentrated hydrochloric acid.
-
After workup and purification, the enantiopure diamine dihydrochloride salt is obtained, which can be neutralized to yield the free diamine, (-)-cis-2,5-diaminobicyclo[2.2.2]octane.[3]
Part 2: Ligand Assembly and Metal Complexation
With the chiral diamine in hand, the next stage is the construction of the salen-type ligand and its subsequent complexation with a desired metal center. This process is typically a straightforward condensation reaction. The modularity of this step allows for fine-tuning of the ligand's steric and electronic properties by varying the substituents on the salicylaldehyde component.[1][2]
Protocol 2: General Procedure for Salen Ligand and Metal Complex Synthesis
Step 1: Synthesis of the Salen Ligand
-
Dissolve one equivalent of the enantiopure cis-2,5-diaminobicyclo[2.2.2]octane in a suitable solvent such as ethanol or methanol.
-
Add two equivalents of the desired substituted salicylaldehyde to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Upon cooling, the Schiff base (salen) ligand typically crystallizes from the solution.
-
The product can be collected by filtration and washed with cold solvent to yield the pure ligand.
Step 2: Formation of the Metal-Salen Complex (e.g., Co(II) complex)
-
Suspend the salen ligand in a solvent like ethanol under an inert atmosphere (e.g., argon).
-
Add a solution of a slight excess of the metal salt (e.g., cobalt(II) acetate tetrahydrate) in the same solvent.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The resulting metal complex often precipitates.
-
Collect the solid by filtration, wash thoroughly with water and ethanol, and dry under vacuum.[4]
Caption: General workflow for salen ligand and metal complex synthesis.
Part 3: Application in Asymmetric Catalysis
The true utility of these ligands is demonstrated in their ability to induce high levels of stereocontrol in a variety of chemical transformations. Below are detailed protocols for several key reactions.
Application 1: Asymmetric Cyclopropanation
A Co(II)-salen complex derived from the bicyclo[2.2.2]octane scaffold has proven highly effective in the asymmetric cyclopropanation of 1,1-disubstituted olefins, a key reaction in the synthesis of important pharmaceutical intermediates like (+)-synosutine.[1][4]
Protocol 3: Cobalt-Catalyzed Asymmetric Cyclopropanation [4]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the Co(II)-salen catalyst (e.g., 5 mol %).
-
Add the olefin substrate (1.0 mmol) and a suitable anhydrous solvent (e.g., toluene).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in the same solvent via a syringe pump over several hours.
-
Stir the reaction at this temperature until the olefin is consumed (monitor by TLC or GC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral cyclopropane product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Olefin Substrate | Product | Yield (%) | ee (%) |
| 1,1-Diphenylethylene | Ethyl 2,2-diphenylcyclopropane-1-carboxylate | 95 | 98 |
| α-Methylstyrene | Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate | 92 | 96 (trans) |
| Methyl 2-phenylacrylate | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 90 | 99 |
Data synthesized from representative results.[4]
Application 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction. A copper(I) complex of a reduced (tetrahydrosalen) ligand based on the cis-2,5-diaminobicyclo[2.2.2]octane scaffold catalyzes this reaction with excellent enantioselectivity, enabling the efficient synthesis of β-blocker drugs.[1][2][5][6]
Protocol 4: Copper-Catalyzed Asymmetric Henry Reaction [5][6]
-
In a dry vial, place the tetrahydrosalen ligand (10 mol %) and copper(I) triflate toluene complex (CuOTf·C₇H₈, 1 mol %).
-
Add anhydrous solvent (e.g., THF) and stir for 30 minutes at room temperature under argon to pre-form the catalyst.
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Add the nitroalkane (e.g., nitromethane, 5.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | 94 | 95 |
| 1-Naphthaldehyde | Nitromethane | 96 | 98 |
| 2-Thiophenecarboxaldehyde | Nitromethane | 91 | 97 |
| Cyclohexanecarboxaldehyde | Nitromethane | 85 | 92 |
Data synthesized from representative results.[5]
Application 3: Asymmetric Hetero-Diels-Alder (HDA) and Nozaki-Hiyama-Kishi (NHK) Reactions
Chromium complexes of these salen ligands are powerful catalysts for both HDA and NHK reactions, providing access to chiral dihydropyranones and homoallylic alcohols, respectively.[1][3][7][8][9] The stereochemical outcome is dictated by the same principle of facial blocking.[1][8]
Caption: Facial blocking model for stereocontrol.
Protocol 5: Chromium-Catalyzed Asymmetric Hetero-Diels-Alder Reaction [7]
-
Dry the Cr(III)Cl-salen complex under vacuum.
-
In a Schlenk flask under argon, suspend the catalyst (10 mol %) in an anhydrous solvent (e.g., CH₂Cl₂).
-
Add 4Å molecular sieves.
-
Cool the mixture to -20 °C and add the aldehyde (1.0 mmol).
-
Add the diene (e.g., Danishefsky's diene, 1.5 mmol) and stir the reaction at -20 °C for 24 hours.
-
Warm the reaction to room temperature and quench with trifluoroacetic acid.
-
Stir for 30 minutes, then filter and concentrate.
-
Purify by column chromatography to yield the dihydropyranone product.
| Aldehyde | Diene | Yield (%) | ee (%) |
| Benzaldehyde | Danishefsky's Diene | 95 | 97 |
| 2-Naphthaldehyde | Danishefsky's Diene | 92 | 98 |
| Furfural | Danishefsky's Diene | 88 | 96 |
Data synthesized from representative results.[3][7]
Conclusion: A Self-Validating System for Modern Synthesis
The ligands derived from the 4-aminobicyclo[2.2.2]octane family, particularly the C₂-symmetric diamines, represent a pinnacle of rational catalyst design. The inherent rigidity of the scaffold translates directly into predictable and high levels of enantioselectivity across a range of important synthetic transformations. The protocols described herein are not merely recipes but are illustrative of a self-validating catalytic system. The consistent stereochemical outcomes, rationalized by a clear and simple mechanistic model of facial blockade, provide researchers and drug development professionals with a trustworthy and powerful tool for constructing complex chiral molecules with high fidelity.
References
-
Shaw, S., & White, J. D. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(9), 1825–1834. [Link]
-
White, J. D., & Shaw, S. (2014). A New Cobalt–Salen Catalyst for Asymmetric Cyclopropanation. Synthesis of the Serotonin–Norepinephrine Repuptake Inhibitor (+)-Synosutine. Organic Letters, 16(15), 4082–4085. [Link]
-
Milbeo, P., Martinez, J., Amblard, M., Calmès, M., & Legrand, B. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(3), 685-696. [Link]
-
White, J. D., & Shaw, S. (2011). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis via Salen−Metal Complexes. Organic Letters, 13(9), 2484–2487. [Link]
-
Kureshy, R. I., et al. (2013). Recent progress in copper catalyzed asymmetric Henry reaction. Tetrahedron, 69(36), 7591-7609. [Link]
-
Trost, B. M., & Zhang, Y. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Chemical Society Reviews, 49(2), 481-506. [Link]
-
Berkessel, A., et al. (2003). A Highly Enantioselective Catalyst for the Asymmetric Nozaki–Hiyama–Kishi Reaction of Allylic and Vinylic Halides. Angewandte Chemie International Edition, 42(9), 1032-1035. [Link]
-
Milbeo, P., et al. (2018). C1-Symmetric 1,2-Diaminobicyclo[2.2.2]octane Ligands in Copper-Catalyzed Asymmetric Henry Reaction: Catalyst Development and DFT Studies. European Journal of Organic Chemistry, 2018(2), 178-187. [Link]
-
Organic Chemistry Portal. Nozaki-Hiyama-Kishi Coupling. [Link]
-
White, J. D., & Shaw, S. (2012). Iron Catalyzed Enantioselective Sulfa-Michael Addition: A Four-step Synthesis of the Anti-asthma Agent Montelukast. Chemical Science, 3(6), 1895-1898. [Link]
-
Zhang, W., et al. (2014). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry, 79(12), 5654–5662. [Link]
-
EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (2019). Scholarly Commons. [Link]
-
(PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2016). ResearchGate. [Link]
-
cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2016). PubMed. [Link]
-
ChemInform Abstract: cis‐2,5‐Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2016). Sci-Hub. [Link]
Sources
- 1. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in copper catalyzed asymmetric Henry reaction [html.rhhz.net]
- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Primary Amine in (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
Introduction: Unlocking the Potential of a Rigid Scaffold in Medicinal Chemistry
The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has garnered significant interest in drug discovery and development.[1][2] Its unique three-dimensional structure allows for the precise spatial orientation of appended functional groups, making it an attractive building block for designing potent and selective ligands for various biological targets. (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol, in particular, presents a valuable starting material, featuring a primary amine and a primary alcohol at the bridgehead positions. This bifunctionality, coupled with the rigid core, offers a versatile platform for creating diverse chemical libraries for screening and lead optimization.[3]
The primary amine serves as a key handle for a multitude of chemical modifications, enabling the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of novel compounds. This application note provides a comprehensive guide to the most common and effective strategies for derivatizing the primary amine of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol, including acylation, sulfonylation, and reductive amination. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the necessary tools to synthesize a diverse range of derivatives for their specific research needs.
I. Strategic Considerations for Derivatization
The presence of both a primary amine and a primary alcohol in the starting material necessitates careful consideration of reaction conditions to achieve selective derivatization of the amine. The primary amine is generally more nucleophilic than the primary alcohol, allowing for selective acylation and sulfonylation under controlled conditions. However, in some cases, protection of the alcohol may be necessary to avoid side reactions.
Protecting Groups for the Hydroxyl Group:
Should protection of the hydroxyl group be required, common protecting groups such as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers (Bn) can be employed. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
II. Acylation: Forging the Amide Bond
Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[4][5] Acylation of the primary amine of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol allows for the introduction of a vast array of carboxylic acid-containing fragments, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Core Principle: The reaction involves the activation of a carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the primary amine, leading to the formation of a stable amide bond.[4]
Protocol 1: Standard Amide Coupling using HATU
This protocol describes a general and highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a widely used coupling reagent.[6]
Materials:
-
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Data Presentation:
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.1 | Acylating agent |
| HATU | 1.2 | Coupling reagent |
| DIPEA | 2.5 | Base to neutralize generated acid |
| (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol | 1.0 | Substrate |
Visualization:
Caption: Workflow for HATU-mediated acylation.
III. Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is a key pharmacophore present in numerous approved drugs. The synthesis of sulfonamides from the primary amine of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol provides access to a class of compounds with distinct electronic and steric properties compared to their amide counterparts.
Core Principle: The reaction involves the treatment of the primary amine with a sulfonyl chloride in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction.[7][8]
Protocol 2: General Procedure for Sulfonylation
This protocol outlines a standard method for the synthesis of sulfonamides from primary amines.
Materials:
-
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
-
Sulfonyl chloride of interest
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, wash the reaction mixture with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Reagent | Equivalents | Purpose |
| Sulfonyl Chloride | 1.1 | Sulfonylating agent |
| Triethylamine | 1.5 | Base |
| (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol | 1.0 | Substrate |
Visualization:
Caption: General mechanism of sulfonylation.
IV. Reductive Amination: Expanding the Amine Scaffold
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines.[10][11] This strategy enables the introduction of a wide variety of alkyl or aryl groups to the nitrogen atom of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol.
Core Principle: The reaction proceeds via the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in situ reduction of the intermediate to the corresponding amine.[12] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[10]
Protocol 3: Reductive Amination with an Aldehyde
This protocol details a one-pot procedure for the reductive amination of the primary amine with an aldehyde.
Materials:
-
(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Data Presentation:
| Reagent | Equivalents | Purpose |
| Aldehyde | 1.2 | Carbonyl source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Acetic Acid | Catalytic | Catalyst for imine formation |
| (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol | 1.0 | Substrate |
Visualization:
Caption: The cycle of reductive amination.
V. Characterization and Purification
Characterization: The successful derivatization of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol can be confirmed by a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. The appearance of new signals corresponding to the introduced moiety and shifts in the signals of the bicyclo[2.2.2]octane core provide definitive evidence of the reaction's success.[13][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the desired product with high accuracy.
-
Infrared (IR) Spectroscopy: The appearance of characteristic bands, such as the amide C=O stretch (around 1650 cm⁻¹) or the sulfonamide S=O stretches (around 1350 and 1160 cm⁻¹), can confirm the formation of the desired functional group.
Purification: Purification of the synthesized derivatives is typically achieved by column chromatography on silica gel.[16][17] The choice of eluent will depend on the polarity of the product. For more polar compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) may be a suitable alternative.
Conclusion
This application note has provided a detailed overview and practical protocols for the derivatization of the primary amine in (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol. The described methods for acylation, sulfonylation, and reductive amination offer a robust toolkit for researchers to synthesize a diverse range of derivatives. The rigid bicyclo[2.2.2]octane scaffold, when appropriately functionalized, holds immense potential for the development of novel therapeutic agents and chemical probes. The successful application of these protocols will enable the exploration of this valuable chemical space and contribute to the advancement of medicinal chemistry and drug discovery.
References
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. MDPI. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. PubMed. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. ResearchGate. [Link]
- US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
13 C nuclear magnetic resonance studies. 58. 13 C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Science Publishing. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate. [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. PubMed Central. [Link]
-
[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol. PubChem. [Link]
- WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
Sources
- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [helda.helsinki.fi]
- 17. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Note: Strategies for the Esterification of the Hydroxyl Group in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Abstract
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the esterification of the primary hydroxyl group in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol. This unique bicyclic amino alcohol presents specific synthetic challenges due to the presence of a nucleophilic primary amine and a sterically demanding scaffold. This document outlines three primary strategies for achieving successful O-acylation: direct acylation of an amine-protected intermediate, coupling agent-mediated esterification, and chemoselective O-acylation under acidic conditions. Detailed protocols, mechanistic insights, and critical experimental considerations are provided to enable the efficient synthesis of a diverse range of ester derivatives for various research and development applications.
Introduction: The Significance of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Esters
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a valuable building block in medicinal chemistry. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, a desirable feature for probing interactions with biological targets. The primary amino and hydroxyl groups offer versatile handles for derivatization, allowing for the exploration of structure-activity relationships (SAR). Esters derived from the hydroxyl group are of particular interest as they can modulate physicochemical properties such as lipophilicity, metabolic stability, and cell permeability, making them valuable as prodrugs or as bioactive molecules themselves. Indeed, esters of various 4-aminobicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their potential as antiprotozoal agents.[1][2][3]
The primary challenge in the esterification of this substrate lies in the chemoselective acylation of the hydroxyl group in the presence of the more nucleophilic primary amine. Direct acylation will preferentially lead to N-acylation. Therefore, strategic planning is essential to achieve the desired O-acylation.
The Synthetic Challenge: Chemoselectivity in a Bifunctional System
The inherent reactivity of the primary amine in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol makes it more susceptible to acylation than the primary alcohol. This necessitates either the use of a protecting group for the amine or the careful selection of reaction conditions that favor O-acylation. The rigid and sterically demanding bicyclo[2.2.2]octane framework can also influence reaction kinetics, potentially requiring more forcing conditions or specialized reagents to achieve efficient conversion.
Strategic Approaches to O-Acylation
Three primary strategies are presented to address the challenges of esterifying (4-Aminobicyclo[2.2.2]octan-1-yl)methanol. The choice of method will depend on the specific carboxylic acid to be coupled, the desired scale of the reaction, and the available laboratory resources.
Strategy 1: Amine Protection Followed by Esterification
The most straightforward and often highest-yielding approach involves the temporary protection of the primary amine, followed by esterification of the hydroxyl group, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Workflow for Amine Protection and Subsequent Esterification:
Caption: Workflow for the synthesis of esters via an amine-protected intermediate.
Protocol 1.1: Boc Protection of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
-
Dissolve (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected amino alcohol.
Protocol 1.2: Steglich Esterification of the Boc-Protected Amino Alcohol
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5][6][7]
-
Dissolve the Boc-protected amino alcohol (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected ester.
Protocol 1.3: Boc Deprotection
-
Dissolve the Boc-protected ester in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with a high-boiling point solvent like toluene to remove residual acid.
-
The final product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, a basic workup or purification via ion-exchange chromatography may be necessary.
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Amine Protection Strategy | Boc₂O, Et₃N; R-COOH, DCC, DMAP; TFA or HCl | 70-90% (over 3 steps) | High yielding, reliable, and broadly applicable. | Adds two steps to the synthetic sequence. |
Strategy 2: Direct Coupling Agent-Mediated Esterification
For certain substrates, it may be possible to achieve direct O-acylation without amine protection by leveraging the kinetic and thermodynamic differences between the amine and hydroxyl groups. The use of coupling agents commonly employed in peptide synthesis can sometimes favor ester formation, especially with sterically hindered amino alcohols. Reagents such as DCC with DMAP can be effective.[8][9]
Proposed Mechanism for DCC/DMAP Mediated Esterification:
Sources
- 1. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of the Bicyclo[2.2.2]octane Core via Diels-Alder Reaction
Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold in Modern Chemistry
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in the fields of medicinal chemistry, natural product synthesis, and materials science.[1] Its unique conformational rigidity provides a valuable tool for holding appended functional groups in a well-defined spatial arrangement, which is crucial for optimizing interactions with biological targets.[1] In drug discovery, the bicyclo[2.2.2]octane core is often employed as a bioisostere for phenyl rings, offering improved physicochemical properties such as increased solubility and enhanced metabolic stability, while reducing lipophilicity.[2] This structural motif is a key component in a variety of biologically active molecules and natural products, including terpenes and alkaloids.[3]
The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most efficient methods for constructing the bicyclo[2.2.2]octane core.[4] This pericyclic reaction involves the concerted or stepwise interaction of a conjugated diene with a dienophile to form a six-membered ring.[5] The inherent stereoselectivity and predictability of the Diels-Alder reaction make it an invaluable tool for creating complex, stereochemically rich bicyclic systems.[5] This guide provides an in-depth exploration of the synthesis of the bicyclo[2.2.2]octane core using the Diels-Alder reaction, offering both theoretical insights and practical, field-proven protocols for researchers and professionals in drug development.
Theoretical Framework: Mechanistic Insights and Strategic Considerations
The successful synthesis of a bicyclo[2.2.2]octane core via the Diels-Alder reaction hinges on a thorough understanding of the underlying reaction mechanism and the factors that govern its stereochemical outcome.
The Concerted [4+2] Cycloaddition Pathway
The classical Diels-Alder reaction proceeds through a concerted mechanism, where the new sigma bonds are formed simultaneously, albeit not necessarily synchronously. The stereochemistry of the reactants is retained in the product, making the reaction highly stereospecific. The formation of the bicyclo[2.2.2]octane system typically involves the reaction of a cyclohexadiene derivative (the diene) with an alkene or alkyne (the dienophile).
Diagram: Generalized Diels-Alder Reaction for Bicyclo[2.2.2]octane Synthesis
Caption: The fundamental [4+2] cycloaddition forming the bicyclo[2.2.2]octene core.
Stereoselectivity: The Endo Rule
A key stereochemical principle in Diels-Alder reactions is the "endo rule," which states that the dienophile's substituents with pi-systems will preferentially orient themselves "endo" to the diene in the transition state. This is due to favorable secondary orbital interactions between the dienophile's substituents and the diene's developing pi-system. While the exo product is often thermodynamically more stable, the endo product is typically the kinetic product under thermal conditions.
Catalysis: Enhancing Reactivity and Selectivity
Lewis acids are frequently employed to catalyze Diels-Alder reactions. By coordinating to the dienophile, a Lewis acid lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often enhancing its regioselectivity and stereoselectivity.[5] Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂).[6][7]
Experimental Protocols: A Practical Guide
The following protocols are presented as a starting point for the synthesis of bicyclo[2.2.2]octane derivatives. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Protocol 1: Thermal Diels-Alder Reaction of a 2H-Pyran-2-one with Maleic Anhydride
This protocol describes a double Diels-Alder reaction, where a 2H-pyran-2-one first reacts with a dienophile, followed by the in-situ formation of a cyclohexadiene intermediate that undergoes a second cycloaddition.[4]
Materials:
-
Substituted 2H-pyran-2-one
-
Maleic anhydride
-
High-boiling point solvent (e.g., toluene, xylene, or decalin)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the 2H-pyran-2-one (1.0 eq) in the chosen high-boiling solvent, add maleic anhydride (2.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to over 20 hours depending on the substrates.[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a high-boiling point solvent is necessary to provide the thermal energy required for both the initial cycloaddition and the subsequent in-situ elimination of CO₂ to form the diene for the second cycloaddition.[4]
-
A slight excess of the dienophile (maleic anhydride) is used to ensure the complete consumption of the intermediate diene.
Diagram: Double Diels-Alder Reaction Workflow
Caption: Workflow for the thermal double Diels-Alder synthesis.
Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol is adapted from a nature-inspired synthesis of a complex bicyclo[2.2.2]octane core, demonstrating the power of intramolecular cycloadditions to build intricate molecular architectures.[7]
Materials:
-
Dienophile-tethered cyclohexadienone precursor
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Appropriate quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Dissolve the dienophile-tethered cyclohexadienone precursor in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid (e.g., a 1 M solution in an appropriate solvent) to the reaction mixture. The optimal amount of Lewis acid should be determined empirically, but typically ranges from stoichiometric to excess amounts.[6]
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous conditions and an inert atmosphere are critical when using Lewis acids, as they are highly reactive towards water and oxygen.
-
Low temperatures are often employed to control the exothermicity of the reaction and to enhance selectivity.
-
The choice of Lewis acid can significantly impact the reaction's outcome. For instance, sterically bulky Lewis acids may favor the formation of a specific regio- or stereoisomer.
Data Presentation: Representative Reaction Conditions and Outcomes
The following table summarizes typical conditions and results for the Diels-Alder synthesis of bicyclo[2.2.2]octane derivatives, based on literature precedents.
| Diene | Dienophile | Conditions | Product | Yield | Reference |
| 1,3-Cyclohexadiene | 1-Acetylvinyl p-nitrobenzenecarboxylate | Thermal or Lewis Acid (BF₃·OEt₂) | Endo adduct | High | [5] |
| 2H-Pyran-2-one derivative | Maleic Anhydride | Toluene, reflux | Bicyclo[2.2.2]octene dianhydride | Good | [4] |
| 5-Hydroxypyrazin-2(1H)-one derivative | Intramolecular unactivated alkene | PBu₃, DEAD | Bicyclo[2.2.2]diazaoctane core | Not specified | [6] |
| Dienophile-tethered cyclohexadienone | None (intramolecular) | Toluene, 120 °C | Bicyclo[2.2.2]octane core of andibenin B | 87% | [7] |
Applications in Drug Development and Natural Product Synthesis
The bicyclo[2.2.2]octane scaffold is a privileged structural motif in medicinal chemistry. Its rigid nature allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. For example, bicyclo[2.2.2]octane-containing compounds have been investigated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[8] Furthermore, the aza-bicyclo[2.2.2]octane core, readily accessible via aza-Diels-Alder reactions, is a cornerstone of many alkaloids with significant physiological activity and is found in agonists and antagonists of various receptors.[9]
In natural product synthesis, the Diels-Alder reaction provides an elegant and efficient means to construct the complex polycyclic systems found in nature. The biomimetic, intramolecular Diels-Alder reaction has been a key step in the synthesis of the andibenin family of meroterpenoids, showcasing its ability to form sterically congested bicyclo[2.2.2]octane cores with multiple quaternary stereocenters.[7]
Troubleshooting and Self-Validation
A key aspect of a robust protocol is its self-validating nature. In the context of the Diels-Alder synthesis of the bicyclo[2.2.2]octane core, this involves careful monitoring and characterization at each step.
-
Low Yields: If the reaction yield is low, consider increasing the reaction time or temperature for thermal reactions. For Lewis acid-catalyzed reactions, screen different Lewis acids and optimize the stoichiometry. Ensure that all reagents and solvents are pure and anhydrous.
-
Poor Stereoselectivity: The endo/exo ratio can often be influenced by the reaction conditions. Lower temperatures in Lewis acid-catalyzed reactions may favor the formation of the kinetic endo product. Thermal equilibration at higher temperatures can sometimes be used to favor the more stable exo product.
-
Product Characterization: Thoroughly characterize the bicyclo[2.2.2]octane product using standard analytical techniques. ¹H and ¹³C NMR spectroscopy are invaluable for determining the stereochemistry of the cycloadduct, with NOE experiments often being decisive in assigning relative stereochemistry.[7] X-ray crystallography provides unambiguous structural proof when suitable crystals can be obtained.
Conclusion
The Diels-Alder reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile strategy for the construction of the medicinally important bicyclo[2.2.2]octane core. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access a wide range of complex and stereochemically defined bicyclic structures. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel therapeutics and explore the vast chemical space enabled by this remarkable transformation.
References
-
Movassaghi, M., & Chen, B. (2007). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Angewandte Chemie International Edition, 46(31), 5659-5662. [Link]
-
Stothers, J. B., & Tan, C. T. (1976). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation of bicyclo[2.2.2]oct-5-ene-2-carboxylic acids. Canadian Journal of Chemistry, 54(1), 917-926. [Link]
-
Stanchev, S., & Stoyanov, S. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc, 2008(1), 209-231. [Link]
-
Reyes-González, M. A., et al. (2018). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Journal of the Mexican Chemical Society, 62(2). [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Scientific Reports, 13(1), 16550. [Link]
- Eastman Chemical Company. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
-
Kavčič, M., & Kočevar, M. (2011). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. Acta Chimica Slovenica, 58(4), 707-718. [Link]
-
Kumar, S., et al. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. Organic & Biomolecular Chemistry, 16(17), 3218-3226. [Link]
-
Wang, L., et al. (2017). Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. Chinese Chemical Letters, 28(1), 119-122. [Link]
-
Au-Yeung, B. W., & Fleming, I. (1980). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels-Alder reactions of modified Wessely oxidation products. Journal of the Chemical Society, Chemical Communications, (2), 79-80. [Link]
-
Williams, R. M., & Kwast, E. (1989). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Journal of the American Chemical Society, 111(1), 306-307. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. html.rhhz.net [html.rhhz.net]
Unlocking New Frontiers in Foldamer Design: Application of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Senior Application Scientist Note: The quest for novel molecular architectures with predictable and stable three-dimensional structures is a cornerstone of modern medicinal chemistry and materials science. Foldamers, or artificial oligomers that mimic the secondary structures of biopolymers, offer a powerful platform for developing new therapeutics, catalysts, and nanomaterials.[1] The key to unlocking their potential lies in the rational design of monomeric building blocks that can enforce specific conformational constraints. This guide introduces (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, a unique bifunctional monomer, and details its application in the design of innovative foldamer structures. Its rigid, bicyclic framework provides a robust scaffold to control chain trajectory and pre-organize functional groups, offering a distinct advantage over more flexible building blocks.
Introduction: The Bicyclo[2.2.2]octane Advantage in Foldamer Scaffolding
The bicyclo[2.2.2]octane (BCO) core is a highly rigid and sterically demanding scaffold that drastically reduces the conformational freedom of a molecular backbone.[2] When incorporated into oligomeric chains, BCO-based monomers act as potent structure-inducing elements. Unlike flexible aliphatic or even some monocyclic amino acids, the fixed spatial relationship between the bridgehead substituents (the 1- and 4-positions) of the BCO cage dictates a well-defined orientation of the extending polymer chain.
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is particularly noteworthy due to the placement of its amino and methanol functionalities at the bridgehead positions. This 1,4-disubstitution pattern ensures that the polymer chain propagates in a linear, rod-like fashion, making it an excellent building block for creating rigid helical or extended foldamer structures.
Physicochemical Properties and Design Rationale
A thorough understanding of the monomer's properties is critical for its effective use in foldamer design.
| Property | Value | Significance in Foldamer Design |
| Molecular Formula | C9H17NO | Provides the basic atomic composition. |
| Molecular Weight | 155.24 g/mol | Important for stoichiometric calculations in synthesis. |
| Structure | Rigid bicyclic amino alcohol | The constrained framework is the primary driver for inducing secondary structure. |
| Functional Groups | Primary Amine, Primary Alcohol | Allows for directional incorporation into peptide-like backbones via amide bond formation. The hydroxyl group can be used for further functionalization or as a terminal cap. |
| Predicted logP | 1.45 | Indicates moderate lipophilicity, which can influence solubility and potential bioactivity. |
Synthesis of the Monomer
While (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is commercially available from suppliers such as AChemBlock and ChemScene, an understanding of its synthesis is valuable for researchers interested in creating derivatives.[3] A plausible retrosynthetic analysis suggests that the target molecule can be derived from a 1,4-disubstituted bicyclo[2.2.2]octane precursor, which can be synthesized via a Diels-Alder reaction.
A general synthetic approach can be envisioned starting from 1,4-cyclohexadiene and a suitable dienophile to construct the BCO framework. Subsequent functional group interconversions at the bridgehead positions can then yield the desired amino and methanol groups. Processes for creating such 1,4-disubstituted BCO derivatives have been described in the patent literature.[4][5][6]
Caption: Proposed synthetic workflow for the monomer.
Application in Foldamer Synthesis: Protocols
The incorporation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol into a growing oligomer chain is best achieved using standard solid-phase peptide synthesis (SPPS) techniques. The bifunctional nature of the monomer requires a protecting group strategy to ensure selective amide bond formation.
Protecting Group Strategy
To control the direction of peptide chain growth, both the amino and hydroxyl groups of the monomer must be appropriately protected. A common and effective strategy for Fmoc-based SPPS is as follows:
-
Amino Group Protection: The primary amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for selective deprotection to enable coupling with the next monomer in the sequence.
-
Hydroxyl Group Protection: The primary alcohol is protected with an acid-labile group, such as the trityl (Trt) or tert-butyl (tBu) group. This protecting group remains intact throughout the chain assembly and is removed during the final cleavage from the resin.
Caption: Orthogonal protection scheme for the monomer.
Protocol: Incorporation into a Peptide Chain via SPPS
This protocol outlines the manual incorporation of the Fmoc-protected, hydroxyl-protected monomer into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected (4-aminobicyclo[2.2.2]octan-1-yl)methanol with hydroxyl protection (e.g., Trt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monomer Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of the protected (4-Aminobicyclo[2.2.2]octan-1-yl)methanol monomer and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated monomer solution to the deprotected resin.
-
Add 6 equivalents of DIPEA to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), allow the reaction to proceed longer or perform a second coupling.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 with the subsequent Fmoc-protected amino acids to continue building the foldamer chain.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the foldamer from the resin and remove the side-chain and hydroxyl protecting groups.
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize to obtain the crude foldamer.
-
Expected Structural Implications
The incorporation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is expected to have a profound impact on the resulting foldamer's conformation.
-
Induction of Helicity: Similar to other bicyclic β-amino acids like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), the rigid BCO scaffold is predicted to induce stable helical structures.[7] The precise helical parameters (e.g., 11/9-, 12/10-helices) will depend on the nature of the adjacent amino acids in the sequence.[2]
-
Conformational Stability: Foldamers containing the BCO unit are expected to exhibit enhanced conformational stability compared to peptides composed of acyclic amino acids. This stability often translates to increased resistance to proteolytic degradation, a highly desirable property for therapeutic applications.
-
Vectorial Display of Side Chains: The rigid BCO backbone serves as a scaffold to project the side chains of neighboring amino acids in well-defined spatial orientations. This is crucial for designing molecules that can mimic α-helical or β-sheet motifs involved in protein-protein interactions.
Caption: Conceptual impact of the BCO monomer on foldamer structure.
Characterization of BCO-Containing Foldamers
The conformational properties of these novel foldamers can be elucidated using a combination of spectroscopic and analytical techniques.
-
NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide information about through-space proximities of protons, which is essential for determining the foldamer's secondary structure in solution.
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful tool for detecting and characterizing helical structures. A strong CD signal is indicative of a well-defined, ordered conformation.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides unambiguous, high-resolution structural data, confirming the precise folding pattern in the solid state.[8]
Conclusion and Future Outlook
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol represents a valuable and versatile building block for the design of novel foldamers. Its rigid, 1,4-disubstituted bicyclic structure provides a powerful means to enforce conformational order, leading to the formation of stable, predictable secondary structures. The protocols outlined in this guide provide a clear pathway for its successful incorporation into oligomeric sequences, opening the door to new molecular architectures with potential applications in drug discovery, catalysis, and materials science. Future work will undoubtedly focus on exploring the full range of structures accessible with this monomer and its derivatives, and on evaluating their functional properties in various biological and chemical systems.
References
-
Seebacher, W., Schlapper, C., Brun, R., Kaiser, M., Saf, R., & Weis, R. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977. [Link]
- Hembre, R. T., Tustin, G. C., & Burk, C. H. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. U.S.
- Hembre, R. T., Tustin, G. C., & Burk, C. H. (2019). Synthesis of bicyclo[2.2.2]octane derivatives. W.I.P.O.
-
Milbeo, P., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(3), 659-675. [Link]
- Hembre, R. T., Tustin, G. C., & Burk, C. H. (2020). Synthesis of bicyclo[2.2.2]octanes. U.S.
-
Seebacher, W., Kröpfl, D., Belaj, F., Saf, R., Hüfner, A., & Weis, R. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-533. [Link]
-
Hill, C. L., & Gellman, S. H. (2002). Foldamers as versatile frameworks for the design and evolution of function. Chemistry & Biology, 9(7), 781-792. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chemscene.com [chemscene.com]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 7. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective N-Acylation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Abstract
This guide provides detailed application notes and validated protocols for the N-acylation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, a key building block in medicinal chemistry. The bicyclo[2.2.2]octane (BCO) scaffold is a conformationally rigid phenyl ring bioisostere increasingly used to improve the physicochemical properties of drug candidates.[1] This document outlines two robust, field-proven methods for amide bond formation: the classic Schotten-Baumann reaction using acyl chlorides and a modern peptide coupling approach using HATU. We delve into the mechanistic rationale, experimental setup, purification, and characterization, offering researchers a comprehensive resource for synthesizing novel amide derivatives with high selectivity and yield.
Introduction: Significance and Strategy
The bicyclo[2.2.2]octane (BCO) moiety is a valuable three-dimensional scaffold in drug discovery, serving as a non-planar bioisostere for para-substituted phenyl rings.[1] Its rigid structure provides precise vectoral orientation for substituents, while its saturated, sp³-rich character often leads to improved metabolic stability and solubility compared to aromatic analogues. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a particularly useful bifunctional building block, presenting a primary amine and a primary alcohol.
The N-acylation of this amine is a fundamental transformation for generating libraries of compounds for structure-activity relationship (SAR) studies. A key strategic consideration is the chemoselectivity of the reaction. The primary amine is substantially more nucleophilic than the primary alcohol, allowing for highly selective N-acylation over O-acylation under standard conditions without the need for protecting groups.[2][3]
This guide presents two gold-standard protocols to achieve this transformation:
-
Protocol A: Acylation with Acyl Chlorides, a rapid and high-yielding classic method.
-
Protocol B: Amide Coupling with Carboxylic Acids and HATU, a milder method ideal for sensitive substrates and prevalent in modern medicinal chemistry.
General Reaction Principles
The formation of an amide bond is a condensation reaction. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid moiety must be "activated."
Mechanism of Acylation with Acyl Chlorides
Acyl chlorides are highly reactive electrophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.[5][6][7] This method is often referred to as the Schotten-Baumann reaction.[5][6][7]
Mechanism of Amide Coupling with HATU
Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation under mild conditions. The process involves two main stages:
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. HATU then reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which rapidly converts to an activated HOAt ester.[8][9]
-
Coupling: The amine nucleophile attacks the activated ester, forming the desired amide bond and releasing the HOAt byproduct.[8][10] This method is renowned for its high efficiency, fast reaction rates, and low rates of racemization for chiral substrates.[8][9]
Experimental Protocols
Materials and General Procedures
-
Reagents: All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are recommended, especially for Protocol B.
-
Reaction Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Purification: Purification is typically achieved by flash column chromatography on silica gel.
-
Characterization: Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol A: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the reaction of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol with a generic acyl chloride.
Workflow Diagram (Protocol A)
Caption: General workflow for N-acylation using an acyl chloride.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq.).
-
Dissolve the amine in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) and cool the solution to 0 °C in an ice bath.
-
Scientist's Note: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HCl byproduct without competing in side reactions. Triethylamine (TEA) can also be used. An excess of base ensures the starting amine remains deprotonated and nucleophilic.[5]
-
-
Slowly add the desired acyl chloride (1.1 eq.) to the stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with dilute aqueous HCl (e.g., 0.5 M, to remove excess DIPEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.
Protocol B: N-Acylation using a Carboxylic Acid and HATU
This protocol is ideal for coupling carboxylic acids, especially those that are valuable or sensitive.
Reaction Scheme
Caption: General scheme for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.1 eq.) and HATU (1.2 eq.).
-
Dissolve the solids in anhydrous Dimethylformamide (DMF, approx. 0.1 M concentration).
-
Add DIPEA (3.0 eq.) to the solution and stir for 15-30 minutes at room temperature. This is the "pre-activation" step.
-
Scientist's Note: Pre-activating the carboxylic acid with HATU before adding the amine can often improve yields and reaction times, especially for less reactive coupling partners.[10]
-
-
In a separate vial, dissolve (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq.) in a small amount of DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-6 hours, or until LC-MS analysis indicates completion.
-
Workup: Dilute the reaction mixture with a larger volume of ethyl acetate or DCM.
-
Wash the organic solution extensively with water (3-5x) to remove DMF, followed by saturated aqueous NaHCO₃ and brine.
-
Troubleshooting Tip: Removing DMF can be challenging. Washing with a 5% LiCl aqueous solution can be more effective than water alone.[12]
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography.
Data Summary and Comparison
| Parameter | Protocol A (Acyl Chloride) | Protocol B (HATU Coupling) |
| Acylating Agent | Acyl Chloride (R-COCl) | Carboxylic Acid (R-COOH) |
| Key Reagents | DIPEA or Et₃N | HATU, DIPEA |
| Stoichiometry | Amine (1.0), RCOCl (1.1), Base (1.5) | Amine (1.0), RCOOH (1.1), HATU (1.2), Base (3.0) |
| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Pros | - Fast and often high-yielding- Inexpensive reagents- Simple reaction setup | - Milder conditions- Broad substrate scope- Low risk of side reactions- Uses stable carboxylic acids |
| Cons | - Acyl chlorides can be moisture-sensitive- Generates corrosive HCl byproduct | - More expensive reagents- Byproducts (urea, HOAt) must be removed- DMF removal can be difficult |
Conclusion
The N-acylation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a critical transformation for synthesizing novel chemical entities for drug discovery. Both the classic Schotten-Baumann approach with acyl chlorides and modern peptide coupling reactions with reagents like HATU provide reliable and high-yielding entries to the desired amides. The choice of method depends on the stability of the acylating partner, cost considerations, and scale. The protocols provided herein are robust starting points that can be optimized for specific substrates, enabling researchers to efficiently explore the chemical space around this valuable 3D scaffold.
References
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link][5]
-
Why HATU is not working in a coupling reaction... ResearchGate. [Link][10]
-
Selective n-acylation of amino alcohols. Google Patents. [2]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS... TSI Journals. [Link][3]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link][4]
-
Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link][7]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Amide Synthesis [fishersci.co.uk]
analytical methods for characterization of (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol derivatives
An Application Guide to the Analytical Characterization of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Derivatives
Abstract
The bicyclo[2.2.2]octane (BCO) scaffold is a conformationally rigid, three-dimensional structure increasingly utilized in medicinal chemistry as a bioisosteric replacement for aromatic rings.[1] Derivatives of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, which combine this rigid core with key functional groups, are important building blocks for novel therapeutic agents.[2] Their unique topology can lead to improved physicochemical properties such as enhanced solubility and metabolic stability while maintaining or improving pharmacological activity. Accurate and comprehensive analytical characterization is therefore critical to confirm chemical identity, establish purity, and ensure the stereochemical integrity of these compounds. This guide provides a detailed overview of the principal analytical methodologies and protocols for the robust characterization of this important class of molecules.
Introduction: The Bicyclo[2.2.2]octane Scaffold in Drug Discovery
The strategic replacement of flat, two-dimensional phenyl rings with three-dimensional saturated bicyclic systems is a key tactic in modern drug design to "escape from flatland." The bicyclo[2.2.2]octane core, in particular, offers a geometrically similar vector distance between its 1- and 4-positions (approx. 2.60 Å) compared to a para-substituted phenyl ring (approx. 2.82 Å), making it an excellent non-aromatic bioisostere.[1] This structural modification can significantly impact a molecule's properties, often leading to reduced lipophilicity and improved metabolic profiles.
The (4-Aminobicyclo[2.2.2]octan-1-yl)methanol framework provides two crucial points for further chemical elaboration: a primary amine and a primary alcohol. This dual functionality allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Given the chiral nature and complex three-dimensional structure of these molecules, a multi-technique analytical approach is not just recommended, but essential for unambiguous characterization.
This document outlines a validated workflow for researchers, covering the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supplemented by Elemental Analysis.
Integrated Analytical Workflow
A systematic approach is crucial for efficiently characterizing newly synthesized derivatives. The following workflow ensures that each analytical step builds upon the last, providing a complete and validated profile of the compound.
Caption: Integrated workflow for the characterization of BCO derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of bicyclo[2.2.2]octane derivatives. The rigid, highly symmetrical nature of the core scaffold gives rise to characteristic spectral patterns.[3][4]
Rationale and Causality
The locked conformation of the BCO cage restricts bond rotation, leading to well-defined chemical shifts and coupling constants.
-
¹H NMR provides information on the proton environment and their spatial relationships through spin-spin coupling. The bridgehead protons and the methylene bridge protons typically appear as distinct multiplets.
-
¹³C NMR reveals the number of unique carbon environments. Due to the C3 symmetry of the unsubstituted core, bridgehead and bridge carbons are equivalent, but substitution breaks this symmetry, providing valuable structural clues.[3][4]
-
2D NMR (COSY, HSQC, HMBC) is indispensable for mapping the precise connectivity of the entire molecule, confirming how substituents are attached to the BCO core.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical; MeOD can be used to exchange and identify labile protons (e.g., -OH, -NH₂).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
If the structure is novel or confirmation is challenging, acquire 2D spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Interpretation and Expected Values
The interpretation of NMR spectra for these derivatives relies on understanding the characteristic resonances of the BCO core.
Caption: Logical relationships in 2D NMR for structural assignment.
Table 1: Typical NMR Chemical Shift Ranges for (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Derivatives
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| BCO Methylene Protons (-CH₂-) | 1.7 - 1.9 (m) | 28 - 35 | Complex multiplet due to rigid structure. |
| C1-Bridgehead Carbon | N/A | 38 - 45 | Quaternary carbon attached to -CH₂OH. |
| C4-Bridgehead Carbon | N/A | 48 - 55 | Quaternary carbon attached to -NH₂. |
| Methanol Protons (-CH₂OH) | 3.4 - 3.7 (s) | 62 - 68 | Typically a singlet as it is attached to a quaternary carbon. |
| Amine Protons (-NH₂) | 1.5 - 3.0 (br s) | N/A | Broad, solvent-dependent, and exchangeable with D₂O. |
| Alcohol Proton (-OH) | 1.5 - 4.0 (br s) | N/A | Broad, solvent-dependent, and exchangeable with D₂O. |
Note: Shifts are approximate and can vary based on solvent and the nature of other substituents.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is essential for confirming the molecular weight (MW) of the synthesized derivative and, through high-resolution analysis, its elemental formula.
Rationale and Causality
Due to the presence of the basic amine and polar hydroxyl group, these compounds are readily ionizable.
-
Electrospray Ionization (ESI): This is the preferred soft ionization technique. In positive ion mode, the amine group is easily protonated to form the [M+H]⁺ ion, providing a clear signal for the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., on a TOF or Orbitrap analyzer) provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the elemental composition, which is a critical step in verifying a new chemical entity.
Experimental Protocol: LC-MS and Direct Infusion
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC-MS for Purity and MW:
-
Inject the sample onto a reversed-phase HPLC system coupled to a mass spectrometer (see HPLC section for column and mobile phase details).
-
This provides simultaneous purity data (from the UV/other detector) and MW confirmation (from the MS detector).
-
-
Direct Infusion for HRMS:
-
For precise mass measurement, infuse the sample solution directly into the HRMS instrument using a syringe pump.
-
Acquire the spectrum in positive ion mode, ensuring the mass calibrant is run concurrently or immediately before/after the sample for highest accuracy.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak in the spectrum.
-
For HRMS data, use the instrument's software to calculate the elemental formula that matches the measured accurate mass. The calculated formula should be within 5 ppm of the theoretical mass and consistent with the structure determined by NMR.
-
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is the gold standard for assessing the purity of the final compound and for separating enantiomers if the derivative is chiral.
Rationale and Causality
-
Purity Assessment (Reversed-Phase): A C18 column is typically used to separate the polar analyte from non-polar impurities. The basic amine requires careful mobile phase control (e.g., using a buffer or an acidic modifier like TFA or formic acid) to ensure good peak shape by suppressing silanol interactions and protonating the amine.
-
Chiral Separation: The BCO scaffold can be a source of chirality. Separating enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[5][6] The separation mechanism involves forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for non-chromophoric compounds) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Analysis: Purity is calculated based on the area percentage of the main peak. A pure compound should exhibit a single, sharp peak.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Column: Chiral stationary phase, e.g., CHIRALPAK® IA or similar amylose-based CSP.
-
Mobile Phase: Typically a non-polar solvent system (normal phase) such as Hexane/Isopropanol or a polar organic mode with Acetonitrile/Methanol. An acidic or basic additive is often required.
-
Example: Hexane:Ethanol (80:20) with 0.1% diethylamine (DEA). DEA is added to improve the peak shape of basic analytes.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV, if the derivative contains a chromophore.
-
Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Table 2: Summary of Recommended HPLC Methods
| Analysis Type | Stationary Phase | Mobile Phase System | Key Considerations |
| Purity | Reversed-Phase (C18) | Water/Acetonitrile with Acidic Modifier (e.g., 0.1% HCOOH) | Acidic modifier ensures amine protonation and good peak shape. |
| Enantiomeric Separation | Chiral (e.g., Polysaccharide) | Normal Phase (Hexane/Alcohol) or Polar Organic | Basic additive (e.g., DEA) is often needed for amine analytes. |
Elemental Analysis
While HRMS provides a very accurate elemental composition, elemental analysis offers orthogonal confirmation of the compound's bulk purity and composition.
Protocol
-
Submit a high-purity, dry sample (~2-3 mg) to an analytical service for combustion analysis.
-
The instrument combusts the sample at high temperature, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.
-
The experimental percentages of Carbon, Hydrogen, and Nitrogen should agree with the theoretical values calculated from the molecular formula to within ±0.4%. This result validates both the proposed structure and the sample's purity.
Conclusion
The analytical characterization of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol derivatives requires a synergistic combination of modern analytical techniques. NMR spectroscopy provides the definitive structural blueprint, while mass spectrometry confirms the molecular formula. HPLC is indispensable for verifying purity and, when necessary, determining enantiomeric excess. Together, these methods provide a self-validating system that ensures the identity, purity, and stereochemical integrity of these valuable compounds, empowering researchers in drug development with high-quality, reliable data.
References
- Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octane derivatives.
- Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octanes.
-
MDPI. (n.d.). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[2.2.2]octane. Retrieved from [Link]
-
PubMed Central. (n.d.). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Retrieved from [Link]
-
PubChem. (n.d.). Dabco. Retrieved from [Link]
-
PubMed Central. (n.d.). (R)-Methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate dichloromethane 0.25-solvate. Retrieved from [Link]
-
Chinese Chemical Society. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). [PDF] An attempt to determine the conformation of the substituents of these products was undertaken by synthesis of crystalline derivatives.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Quinuclidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic liquids based on 1-aza-bicyclo[7][7][7]octane (Quinuclidine) salts: synthesis and physicochemical properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Chemoenzymatic and enantiodivergent routes to 1,2-ring-fused bicyclo[2.2.2]octane and related tricyclic frameworks. Organic & Biomolecular Chemistry, 8, 751-754. Retrieved from [Link]
-
Wikipedia. (n.d.). DABCO. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. Retrieved from [Link]
-
Canadian Science Publishing. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of. Retrieved from [Link]
-
ResearchGate. (n.d.). (R)-Methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate dichloromethane 0.25-solvate. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
The Untapped Potential of 4-Aminobicyclo[2.2.2]octane Derivatives in Advanced Polymer Synthesis: A Guide for Pioneering Researchers
Preamble: Charting a New Territory in Polymer Chemistry
To our fellow researchers, scientists, and innovators in drug development and materials science, this document serves as a forward-looking guide into a nascent yet promising field: the application of 4-aminobicyclo[2.2.2]octane derivatives in polymer chemistry. A comprehensive survey of the current scientific literature reveals a landscape rich with the synthesis and medicinal applications of these unique bicyclic amines, particularly as potent antiprotozoal agents. However, their role in the vast world of polymer science remains largely unexplored. This presents a unique opportunity for groundbreaking research and the development of novel materials with unprecedented properties.
This guide, therefore, deviates from a retrospective review. Instead, it aims to be a catalyst for innovation by proposing potential applications and providing foundational protocols based on established principles of polymer chemistry. We will explore how the distinct structural features of the 4-aminobicyclo[2.2.2]octane scaffold—its rigid, three-dimensional architecture and the reactive amino functionality—can be harnessed to create a new generation of high-performance polymers.
I. The Structural Advantage: Why 4-Aminobicyclo[2.2.2]octane?
The bicyclo[2.2.2]octane core is a highly rigid and sterically demanding structure. When incorporated into a polymer backbone, this moiety can impart a range of desirable properties:
-
Enhanced Thermal Stability: The rigid, non-planar structure can significantly increase the glass transition temperature (Tg) of polymers, leading to materials that maintain their structural integrity at elevated temperatures.
-
Improved Mechanical Strength: The constrained nature of the bicyclic ring can lead to polymers with higher tensile strength and modulus.
-
Controlled Polymer Architecture: The well-defined stereochemistry of these derivatives can be used to create polymers with a high degree of structural order.
-
Functionalizability: The primary or secondary amine at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for its use as a monomer, initiator, or functional additive.
II. Proposed Application: High-Performance Polyamides and Polyimides with a Rigid Backbone
The most direct application of 4-aminobicyclo[2.2.2]octane derivatives is as a diamine monomer in the synthesis of polyamides and polyimides. The incorporation of this rigid, non-coplanar diamine can disrupt chain packing, potentially leading to amorphous polymers with high Tg and good solubility, a combination often sought after in high-performance plastics.
Scientific Rationale:
Traditional aromatic polyamides and polyimides, while thermally robust, can suffer from poor processability due to their rigid, planar structures and strong intermolecular interactions. The introduction of the bulky, three-dimensional 4-aminobicyclo[2.2.2]octane unit can mitigate this by introducing "kinks" in the polymer chain, thereby reducing crystallinity and improving solubility without significantly compromising thermal stability.
Hypothetical Reaction Scheme: Polyamide Synthesis
Caption: Polycondensation of 4-aminobicyclo[2.2.2]octane with a diacyl chloride.
Protocol: Synthesis of a Polyamide from 4-Aminobicyclo[2.2.2]octane and Terephthaloyl Chloride
Disclaimer: This is a generalized protocol and requires optimization for specific derivatives and desired polymer properties.
Materials:
-
4-Aminobicyclo[2.2.2]octane derivative (ensure high purity)
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Triethylamine (as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Addition funnel
-
Low-temperature bath (e.g., ice-water or dry ice/acetone)
-
Apparatus for precipitation and filtration (beaker, Buchner funnel, vacuum flask)
-
Vacuum oven
Procedure:
-
Drying and Inert Atmosphere: Thoroughly dry all glassware in an oven and assemble the reaction apparatus under a gentle flow of nitrogen. An inert atmosphere is crucial to prevent hydrolysis of the acid chloride.
-
Dissolution of Diamine: In the reaction flask, dissolve the 4-aminobicyclo[2.2.2]octane derivative and LiCl in anhydrous DMAc. The LiCl aids in the dissolution of the diamine and the resulting polyamide.
-
Cooling: Cool the solution to 0°C using a low-temperature bath.
-
Addition of Diacyl Chloride: Dissolve terephthaloyl chloride in a minimal amount of anhydrous DMAc in the addition funnel. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes. Maintain the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization:
-
Structure: Confirm the polymer structure using NMR (¹H, ¹³C) and FTIR spectroscopy.
-
Molecular Weight: Determine the number average (Mn) and weight average (Mw) molecular weights and the polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Thermal Properties: Analyze the thermal stability using thermogravimetric analysis (TGA) and determine the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
III. Proposed Application: Novel Curing Agents for Epoxy Resins
The amino group of 4-aminobicyclo[2.2.2]octane derivatives can readily react with the epoxide rings of epoxy resins, making them potential curing agents.
Scientific Rationale:
The rigidity of the bicyclo[2.2.2]octane core can lead to a cross-linked network with a high cross-linking density and restricted segmental motion. This can result in cured epoxy resins with superior thermal stability, higher modulus, and improved chemical resistance compared to those cured with conventional flexible aliphatic or aromatic amines.
Hypothetical Curing Reaction
Caption: Curing of an epoxy resin with 4-aminobicyclo[2.2.2]octane.
Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) Resin
Materials:
-
4-Aminobicyclo[2.2.2]octane derivative
-
Liquid DGEBA epoxy resin
-
Solvent (optional, e.g., acetone, for viscosity reduction)
Equipment:
-
Beaker or mixing cup
-
Stirring rod or mechanical mixer
-
Mold for casting the specimen
-
Oven with temperature control
Procedure:
-
Stoichiometric Calculation: Calculate the stoichiometric amount of the 4-aminobicyclo[2.2.2]octane derivative required to cure the epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of the resin.
-
Mixing: At room temperature, add the calculated amount of the amine curing agent to the liquid epoxy resin. Mix thoroughly until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of solvent can be added.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the bubble-free mixture into a pre-heated mold.
-
Curing Schedule: The curing schedule will need to be determined experimentally. A typical starting point would be a multi-stage cure, for example:
-
Initial cure at a moderate temperature (e.g., 80-100°C) for 1-2 hours.
-
Post-cure at a higher temperature (e.g., 150-180°C) for 2-4 hours to ensure complete reaction.
-
-
Cooling and Demolding: Allow the cured specimen to cool slowly to room temperature before demolding.
Characterization:
-
Curing Behavior: Monitor the curing process using DSC to determine the heat of reaction and the optimal curing temperature.
-
Thermomechanical Properties: Evaluate the Tg and storage modulus using dynamic mechanical analysis (DMA).
-
Mechanical Properties: Measure tensile strength, modulus, and elongation at break according to ASTM standards.
IV. Future Outlook and Uncharted Territories
The potential applications of 4-aminobicyclo[2.2.2]octane derivatives in polymer chemistry extend far beyond the examples provided here. Future research could explore their use as:
-
Chiral Catalysts in Asymmetric Polymerization: Chiral derivatives could be employed as catalysts or ligands to synthesize stereoregular polymers.[1]
-
Building Blocks for Foldamers: The rigid bicyclic structure is an excellent candidate for creating well-defined secondary structures in synthetic oligomers.[1]
-
Functional Additives: They could be used to modify the surface properties of materials or to introduce specific functionalities.
V. Conclusion
While the journey of 4-aminobicyclo[2.2.2]octane derivatives in polymer chemistry is just beginning, the destination holds the promise of novel materials with exceptional properties. This guide is intended to be a starting point, a source of inspiration for the curious and the bold. The protocols outlined are foundational and will undoubtedly require refinement, but the underlying scientific principles are sound. It is our hope that this document will encourage researchers to explore this exciting and untapped area of polymer science.
References
-
Seebacher, W., Brun, R., Weis, R. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. Eur. J. Pharm. Sci.21 , 225–233 (2004). [Link]
- Weis, R. et al. 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities.
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules10 , 521-526 (2005). [Link]
- Eastman Chemical Company. Synthesis of bicyclo[2.2.2]octanes. U.S.
- Polk, M. B. et al. Thermotropic Copolyesters. III. Synthesis and Characterization of Liquid Crystal Copolyesters Containing the Bicyclo[2.2.2]octane Ring System. J. Polym. Sci. A Polym. Chem.26, 2405–2422 (1988).
- Calmes, M. et al. 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Acc. Chem. Res.52, 2378-2391 (2019).
-
Roberts, J. D. & Moreland, W. T. Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. J. Am. Chem. Soc.75 , 2167–2173 (1953). [Link]
-
Seebacher, W. et al. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. Eur. J. Med. Chem.40 , 453–460 (2005). [Link]
- Seebacher, W. et al. New Derivatives of 4‐Aminobicyclo[2.2.2]octanones and ‐ols as Potential Antiprotozoals. ChemInform35, (2004).
-
IndiaMART. 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. [Link]
Sources
Synthesis of Novel Esters and Oximes with a 4-Aminobicyclo[2.2.2]octane Core: A Detailed Guide for Researchers
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold in Drug Discovery
The bicyclo[2.2.2]octane ring system, a rigid and three-dimensional scaffold, has garnered considerable attention in medicinal chemistry. Its constrained conformation allows for the precise spatial arrangement of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of an amino group at the C4 position introduces a key functional handle for further molecular elaboration and for modulating physicochemical properties such as solubility and basicity. This guide provides detailed protocols for the synthesis of novel ester and oxime derivatives based on the 4-aminobicyclo[2.2.2]octane framework, compounds that have shown promise as antiprotozoal agents, particularly against the causative organisms of malaria and human African trypanosomiasis.[2][3][4]
Strategic Overview of the Synthetic Pathways
The synthetic approach commences with the construction of the core 4-aminobicyclo[2.2.2]octan-2-one scaffold. This key intermediate serves as a branching point for the subsequent synthesis of two distinct classes of compounds: esters and oximes. The esters are derived from the corresponding 4-aminobicyclo[2.2.2]octan-2-ols, which are obtained through the stereoselective reduction of the ketone. The oximes are directly synthesized from the 4-aminobicyclo[2.2.2]octan-2-one.
Caption: Overall synthetic strategy.
Part 1: Synthesis of the Core Intermediate: 4-Aminobicyclo[2.2.2]octan-2-one
The foundation of the synthetic route is the efficient construction of the 4-aminobicyclo[2.2.2]octan-2-one core. A robust and scalable one-pot reaction utilizing benzylidene acetone and dialkylammonium thiocyanates has been established for this purpose.[5][6][7]
Mechanism Insight: The One-Pot Reaction
This reaction is believed to proceed through a series of intermediates, including diketones and enamines, which undergo cyclization to form the bicyclic ketone.[5][6] The use of dialkylammonium thiocyanates is crucial for the success of this transformation.
Detailed Protocol 1: One-Pot Synthesis of 4-Dialkylaminobicyclo[2.2.2]octan-2-ones
This protocol is adapted from the procedure described by Seebacher et al.[6][7]
Materials:
-
Benzylidene acetone
-
Secondary amine (e.g., morpholine, pyrrolidine)
-
Ammonium thiocyanate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., benzene/chloroform/ethanol mixture)[5]
Procedure:
-
Formation of Dialkylammonium Thiocyanate: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in ethanol. Cool the solution in an ice bath and slowly add a solution of ammonium thiocyanate (1.0 eq) in ethanol. Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.
-
Reaction with Benzylidene Acetone: To the freshly prepared dialkylammonium thiocyanate solution, add benzylidene acetone (1.0 eq).
-
Cyclization: Reflux the reaction mixture overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel. The specific eluent system may need to be optimized, but a mixture of benzene, chloroform, and ethanol (e.g., 8:8:1) has been reported to be effective.[5]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Handle concentrated acids and bases with care.
-
Thiocyanates are toxic; avoid inhalation and skin contact.
Part 2: Synthesis of Novel Esters
The ester derivatives are synthesized from the corresponding 4-aminobicyclo[2.2.2]octan-2-ol, which is obtained by the reduction of the ketone intermediate.
Detailed Protocol 2: Reduction of 4-Aminobicyclo[2.2.2]octan-2-one to the Corresponding Alcohol
The reduction of the ketone is typically carried out using a stereoselective reducing agent to yield the corresponding alcohol.[2]
Materials:
-
4-Aminobicyclo[2.2.2]octan-2-one derivative
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: Dissolve the 4-aminobicyclo[2.2.2]octan-2-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alcohol.
-
-
Purification: The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.
Detailed Protocol 3: Esterification of 4-Aminobicyclo[2.2.2]octan-2-ol
The esterification can be achieved using various standard methods. The choice of method may depend on the specific carboxylic acid being used. A common and effective method is the reaction with an acid chloride or anhydride in the presence of a base.
Mechanism Insight: Fischer Esterification
While not always the method of choice for these substrates due to the presence of the amine, the Fischer esterification provides a classic example of acid-catalyzed ester formation. The mechanism involves protonation of the carbonyl group of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.[10][11][12][13] For the synthesis of the target esters, acylation with more reactive species like acid chlorides is often preferred to avoid harsh acidic conditions that could protonate the bicyclic amine.
Procedure (using an acid chloride):
Materials:
-
4-Aminobicyclo[2.2.2]octan-2-ol derivative
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the 4-aminobicyclo[2.2.2]octan-2-ol (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Acylation: Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Representative Examples):
| Precursor Alcohol | Acylating Agent | Product | Yield (%) | Reference |
| 4-Pyrrolidino-bicyclo[2.2.2]octan-2-ol | Benzoic anhydride | 4-Pyrrolidino-bicyclo[2.2.2]octan-2-yl benzoate | ~70-80% | [14] |
| 4-Morpholino-bicyclo[2.2.2]octan-2-ol | 4-Chlorobenzoyl chloride | 4-Morpholino-bicyclo[2.2.2]octan-2-yl 4-chlorobenzoate | ~75-85% | [14] |
Part 3: Synthesis of Novel Oximes
The oxime derivatives are synthesized directly from the 4-aminobicyclo[2.2.2]octan-2-one intermediate.
Mechanism Insight: Oxime Formation
The formation of an oxime involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone.[15] This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime.[16] The reaction is typically favored under slightly acidic conditions to facilitate the dehydration step.
Caption: Simplified mechanism of oxime formation.
Detailed Protocol 4: Synthesis of 4-Aminobicyclo[2.2.2]octan-2-one Oximes
This protocol is a general procedure based on established methods for oxime synthesis.[3][17]
Materials:
-
4-Aminobicyclo[2.2.2]octan-2-one derivative
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-aminobicyclo[2.2.2]octan-2-one (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) or pyridine (2.0 eq) in a small amount of water.
-
Oximation: Reflux the reaction mixture for 2-6 hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude oxime.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Characterization of Novel Compounds
The structural elucidation of the synthesized esters and oximes is primarily achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the bicyclic core and the successful incorporation of the ester or oxime functionality. The rigid nature of the bicyclo[2.2.2]octane skeleton often leads to well-resolved and characteristic signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the newly synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1735 cm⁻¹) and the oxime C=N stretch (around 1650 cm⁻¹).
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis of novel esters and oximes based on the 4-aminobicyclo[2.2.2]octane scaffold. These derivatives are of significant interest for the development of new therapeutic agents, particularly for treating protozoal diseases. Future work in this area could involve the expansion of the library of these compounds by varying the carboxylic acid and amine substituents to explore structure-activity relationships further. Additionally, the investigation of other functional group transformations at the C2 position could yield further compounds with interesting biological profiles.
References
- Seebacher, W., et al. (2003). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. Monatshefte für Chemie / Chemical Monthly, 134(7), 1019-1026.
-
Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-533. [Link]
- Weis, R., et al. (2006). Hydrazones and new Oximes of 4-Aminobicyclo[2.2.2]octanones and their Antiprotozoal Activities. European Journal of Medicinal Chemistry, 41(10), 1186-1193.
-
Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-33. [Link]
-
Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977. [Link]
- Staskun, B., & Backeberg, O. G. (1964). A new synthesis of bicyclo[2.2.2]octanes. Journal of the Chemical Society (Resumed), 588.
- Weis, R., et al. (2006). Hydrazones and new Oximes of 4-Aminobicyclo[2.2.2]octanones and their Antiprotozoal Activities. European Journal of Medicinal Chemistry.
-
Seebacher, W., et al. (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. Molecules (Basel, Switzerland), 10(3), 521–533. [Link]
- Enamine. (n.d.).
-
MasterOrganicChemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Weis, R., et al. (1998). One-Pot Synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones. Tetrahedron, 54(46), 14015-14022.
- Goti, A., & Nannelli, L. (1996). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 96(4), 1545-1566.
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Whitney, J. G., et al. (1970). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry, 13(2), 254-260.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Schlapper, C., et al. (2008). Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity. European Journal of Medicinal Chemistry, 43(4), 800-807. [Link]
-
Forró, E., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 16(9), 7487–7503. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
MasterOrganicChemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244208). [Link]
-
ChemTube3D. (n.d.). Oxime formation. [Link]
- Kölle, P., & Scherer, B. (2020). 7H-PYRROLO[2,3-D]PYRIMIDINE-4-AMINE DERIVATIVE.
- Hennis, H. E. (1961). Synthesis of 1, 4-diazabicyclo (2.2.2) octane. U.S.
- Krow, G. R., et al. (2010). Process for production of bicyclo[2.2.2]octylamine derivative.
- Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
-
Weis, R., & Seebacher, W. (2009). New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. Current medicinal chemistry, 16(11), 1491–1509. [Link]
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Petit, F., et al. (2012). Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 22(1), 195-200.
- Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
Sources
- 1. WO2010016584A1 - Process for production of bicyclo[2.2.2]octylamine derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemtube3d.com [chemtube3d.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Solubility Enhancement
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the journey from a promising molecule to an effective therapeutic is often dictated by its physicochemical properties. One of the most significant hurdles is aqueous solubility. A drug must dissolve to be absorbed. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, a bicyclic aminoalcohol, is a valuable building block in medicinal chemistry. However, its parent "free base" form, like many amine-containing compounds, exhibits limited solubility in aqueous media, which can hinder its bioavailability and formulation development.
A time-tested and highly effective strategy to overcome this challenge is the formation of a salt, most commonly a hydrochloride (HCl) salt.[1] By reacting the basic amino group with hydrochloric acid, we convert the neutral, less polar molecule into an ionic species. This transformation dramatically alters its interaction with polar solvents like water, typically leading to a substantial increase in solubility.
This guide serves as a comprehensive technical resource for researchers, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the preparation and handling of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride to improve its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrochloride salt more soluble in water than the free base?
Answer: The enhancement in solubility is rooted in a fundamental principle of chemistry: "like dissolves like."
-
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol Free Base: This is a neutral organic molecule. While it possesses polar hydroxyl (-OH) and amino (-NH₂) groups capable of hydrogen bonding, the bulky, non-polar bicyclooctane carbon framework dominates, limiting its affinity for water.
-
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride: The reaction with HCl protonates the basic nitrogen atom of the amino group, forming an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). This converts the molecule into an ionic salt.[1] Water, being a highly polar solvent, can effectively solvate these ions through strong ion-dipole interactions, leading to significantly greater solubility.
The equilibrium between the free base and its protonated (salt) form is illustrated below.
Caption: Protonation of the amine to form the ionic salt.
Q2: How can I confirm the successful formation of the hydrochloride salt?
Answer: It is crucial to verify the identity of your final product. Relying on precipitation alone is insufficient. Several analytical techniques, used orthogonally, provide definitive confirmation.[2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This is a rapid and informative method. The key change is the conversion of the primary amine (R-NH₂) to a primary ammonium salt (R-NH₃⁺). Look for the appearance of a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium group.[1] This broad feature often overlaps with C-H stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Protons and carbons near the protonated nitrogen will experience a significant downfield shift (to a higher ppm value) due to the electron-withdrawing effect of the positive charge.
-
Elemental Analysis: This quantitative technique determines the percentage of C, H, N, and Cl in your sample. A successful salt formation will yield a chlorine content that matches the theoretical value for the hydrochloride salt (C₉H₁₈ClNO).
-
X-Ray Powder Diffraction (XRPD): If both the free base and the salt are crystalline solids, their XRPD patterns will be distinctly different, as they possess different crystal lattices. This technique is essential for solid-state characterization.[3]
-
Ion Chromatography: This method can be used to directly detect and quantify the amount of chloride counter-ion in the sample.
Q3: What are the potential stability and handling challenges with the hydrochloride salt?
Answer: While salt formation solves solubility issues, it can introduce other challenges.
-
Hygroscopicity: Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect the material's physical properties, stability, and accurate weighing. It is crucial to dry the salt thoroughly under vacuum and store it in a desiccator or a controlled low-humidity environment.[4]
-
Disproportionation: The salt can revert to the free base if placed in a basic environment (pH > pKa of the amine). When preparing aqueous solutions, ensure the pH is kept acidic to maintain the protonated, soluble form.[5]
-
Corrosiveness: Saturated aqueous solutions of some hydrochloride salts can be quite acidic and potentially corrosive to certain metal surfaces over long periods.[6] Standard laboratory glassware (borosilicate) and stainless steel (316L) are generally resistant.
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solutions |
| Product "oils out" or forms a sticky precipitate instead of a crystalline solid. | 1. The hydrochloride salt is highly soluble in the chosen solvent system. 2. Presence of water from non-anhydrous reagents is preventing crystallization.[7] 3. The melting point of the salt is low, or it has formed an amorphous solid. | 1. Change the Solvent/Anti-solvent System: Dissolve the free base in a minimal amount of a polar solvent (e.g., isopropanol, ethanol) and slowly add a non-polar anti-solvent (e.g., diethyl ether, MTBE, heptane) after adding HCl to induce precipitation. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and a certified anhydrous solution of HCl (e.g., 2.0 M HCl in diethyl ether or 4 M HCl in dioxane).[8] 3. Induce Crystallization: Cool the mixture in an ice or dry ice bath. Gently scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if one is available. |
| The yield of the isolated hydrochloride salt is low. | 1. Incomplete Reaction: Insufficient HCl was added. 2. Product Loss: The salt has residual solubility in the solvent/wash solution. 3. Mechanical Loss: Product lost during filtration and transfer. | 1. Use a Slight Excess of Acid: Use 1.05 to 1.1 molar equivalents of HCl to drive the reaction to completion. 2. Optimize Precipitation: Maximize the volume of the anti-solvent. Ensure the mixture is thoroughly chilled before filtration to minimize solubility. 3. Washing Technique: Wash the filtered solid with a small amount of cold anti-solvent (e.g., cold diethyl ether) to remove impurities without dissolving the product. |
| The final product is clumpy and difficult to dry. | 1. Hygroscopicity: The salt is absorbing atmospheric moisture.[4] 2. Residual Solvent: The solid was not washed or dried sufficiently. | 1. Handle in a Dry Environment: If possible, perform filtration and initial handling in a glove box or under a stream of dry nitrogen. 2. Effective Drying: Dry the product under high vacuum, potentially with gentle heating (if thermally stable) or by using a drying agent like P₂O₅ in the vacuum desiccator. Break up any large clumps to increase the surface area for drying. |
| Analytical data (NMR, Elemental Analysis) shows incomplete conversion. | 1. Stoichiometry Error: Inaccurate measurement of the free base or concentration of the HCl solution. 2. Poor Mixing: The acid was not dispersed evenly, leading to localized reactions. | 1. Verify Reagents: Accurately weigh the free base. If possible, titrate the HCl solution to confirm its concentration before use. 2. Improve Reaction Conditions: Add the HCl solution dropwise into the vortex of a vigorously stirred solution of the free base. Allow the reaction to stir for at least 30-60 minutes after the addition is complete. |
Detailed Experimental Protocol: Preparation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Hydrochloride
Objective: To execute a reliable, small-scale conversion of the free base to its hydrochloride salt to enhance aqueous solubility.
Materials & Reagents:
-
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol (FW: 155.24 g/mol )[9]
-
Anhydrous Diethyl Ether (Et₂O) or Methyl tert-Butyl Ether (MTBE)
-
2.0 M solution of Hydrogen Chloride in Diethyl Ether (or a similarly certified anhydrous HCl solution)
-
Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, and filter flask
-
Ice-water bath
Procedure Workflow:
Caption: Experimental workflow for hydrochloride salt formation.
Step-by-Step Instructions:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (6.44 mmol) of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol in 20 mL of anhydrous diethyl ether. Stir until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Acid Addition: Slowly add 3.4 mL (6.8 mmol, 1.05 equivalents) of a 2.0 M solution of HCl in diethyl ether dropwise over 5-10 minutes. A white precipitate should form immediately.
-
Reaction/Crystallization: Continue stirring the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete reaction and maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two small portions (5 mL each) of cold anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Carefully transfer the solid to a pre-weighed vial and dry under high vacuum to a constant weight. The final product is (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride.[10]
-
Characterization: Confirm the identity and purity of the product using the analytical techniques described in the FAQ section (e.g., FT-IR, NMR, melting point).
Data Summary: Property Comparison
| Property | (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (Free Base) | (4-Aminobicyclo[2.2.2]octan-1-yl)methanol HCl (Hydrochloride Salt) |
| Molecular Formula | C₉H₁₇NO[11] | C₉H₁₈ClNO[10] |
| Molecular Weight | 155.24 g/mol [11] | 191.70 g/mol [10] |
| Appearance | Typically a white to off-white solid | Expected to be a white crystalline solid |
| Expected Aqueous Solubility | Low | High |
| Expected Melting Point | Varies based on purity | Generally higher than the free base and sharp if crystalline |
| Storage | Standard room temperature | Sealed, in a desiccator, at 2-8°C is recommended for long-term stability[10] |
References
-
Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]
-
Johnstone, R. A. W. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow. Available at: [Link]
-
Bhalani, V. et al. (2006). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Various Authors. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Available at: [Link]
- Janssen Pharmaceutica NV. (Patent Document).
-
Improved Pharma. (2021). Salt Screening. Retrieved from [Link]
-
Various Authors. (2020). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? ResearchGate. Available at: [Link]
-
Agrawal, S. et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bogardus, J. B. (1983). Dissolution rates of doxycycline free base and hydrochloride salts. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Morkhade, D. M. et al. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research. Available at: [Link]
-
Osorio, J. G. et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Journal of the Chilean Chemical Society. Available at: [Link]
-
Hwang, Y. & Kim, J. K. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol 95% | CAS: 105176-66-7 | AChemBlock [achemblock.com]
- 10. chemscene.com [chemscene.com]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Boc Protection of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Welcome to the technical support center for the Boc protection of the amino group in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to successfully navigate this crucial step in your synthetic workflow.
Introduction: The "Why" Behind the Protocol
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol is a valuable building block in medicinal chemistry due to its rigid bicyclic scaffold, which can impart favorable pharmacokinetic properties to drug candidates. The primary amino group is a key handle for further functionalization, but its inherent nucleophilicity and basicity often necessitate protection to achieve selectivity in subsequent reactions.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[1] Its popularity stems from its general stability to a wide range of reaction conditions and the relative ease of its removal under acidic conditions.[2][3] The protection reaction involves the treatment of the amine with di-tert-butyl dicarbonate (Boc₂O).
This guide will provide a robust protocol for the Boc protection of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, followed by a comprehensive troubleshooting section to address common challenges you may encounter.
Recommended Protocol
This protocol is optimized for high yield and purity, taking into account the specific structural features of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4-Aminobicyclo[2.2.2]octan-1-yl)methanol | ≥95% | Various | Ensure starting material purity. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Various | Use fresh, as it can be moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous | Various | Other solvents like THF or 1,4-dioxane can be used. |
| Triethylamine (TEA) | Reagent | Various | Freshly distilled is recommended. |
| Saturated aq. NaHCO₃ | |||
| Brine | |||
| Anhydrous Na₂SO₄ or MgSO₄ | |||
| TLC plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: To the stirred solution, add triethylamine (TEA) (1.2 eq). Stir for 5-10 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture. Caution: Gas evolution (CO₂) will occur.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10% methanol in DCM. The product should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Workflow
Caption: Experimental workflow for Boc protection.
Troubleshooting Guide (Q&A Format)
Q1: My reaction is sluggish or incomplete, even after several hours. What could be the issue?
A1: This is a common issue, often related to a few key factors:
-
Reagent Quality: Di-tert-butyl dicarbonate can hydrolyze over time if exposed to moisture. Ensure you are using fresh, high-quality Boc₂O.
-
Insufficient Base: Triethylamine acts as a scavenger for the acidic byproducts of the reaction. Ensure you have added at least a stoichiometric amount. For sterically hindered amines like this bicyclooctane derivative, a slight excess of base can be beneficial.
-
Solvent Choice: While DCM is generally effective, for some substrates, a more polar aprotic solvent like tetrahydrofuran (THF) or 1,4-dioxane can improve solubility and reaction rates.[1]
-
Temperature: While the reaction typically proceeds well at room temperature, gentle heating to 40-50 °C can accelerate the reaction for less reactive amines.[1][4]
Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A2: There are a few possibilities here:
-
Double Boc Protection (N,N-di-Boc): Primary amines can sometimes undergo a second Boc protection, especially if a large excess of Boc₂O and a strong base are used.[5] To avoid this, use a controlled stoichiometry of Boc₂O (1.05-1.1 equivalents).
-
O-Boc Protected Product: The primary alcohol in your starting material can also react with Boc₂O, although this is generally slower than N-protection. The use of a non-nucleophilic base like triethylamine minimizes this. If you suspect O-protection, it can often be reversed under mildly basic conditions that leave the N-Boc group intact.
-
Urea Formation: If your Boc₂O has degraded or if there is significant moisture present, isocyanate intermediates can form, leading to urea byproducts upon reaction with the starting amine.
Q3: During work-up, I'm having trouble with emulsions. How can I resolve this?
A3: Emulsions can be problematic, especially with amine-containing compounds. Here are a few tips:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) during the wash steps can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience and Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Gentle inversions are usually sufficient for extraction.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like pyridine or DMAP?
A: While other bases can be used, triethylamine is a good first choice due to its volatility and appropriate basicity. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions, but it can significantly accelerate the formation of the N,N-di-Boc byproduct and potentially promote O-acylation.[5] Pyridine can also be used, but its removal can be more challenging.
Q: Is it necessary to perform this reaction under an inert atmosphere (e.g., nitrogen or argon)?
A: For this specific reaction, an inert atmosphere is generally not required. The reagents are stable to air and moisture for the duration of the reaction. However, using anhydrous solvent is good practice to prevent hydrolysis of the Boc anhydride.
Q: My starting material is a hydrochloride salt. How should I modify the protocol?
A: If your (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is the HCl salt, you will need to add an additional equivalent of base to neutralize the salt and free the amine. Therefore, you should use at least 2.2 equivalents of triethylamine. Alternatively, you can perform a preliminary extraction by dissolving the salt in water, adding a base like NaOH to deprotonate the amine, and then extracting the free amine into an organic solvent.
Q: How can I confirm the successful formation of the Boc-protected product?
A: In addition to TLC analysis, you can use several spectroscopic methods for confirmation:
-
¹H NMR: You will see a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. You should also observe the disappearance of the -NH₂ protons and a shift in the signals of the protons adjacent to the nitrogen.
-
¹³C NMR: The appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group) is indicative of successful protection.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the Boc-protected product.
Visualizing the Reaction Mechanism
Caption: Mechanism of Boc protection of a primary amine.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Findlay, B. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
orthogonal protecting group strategies for 4-aminobicyclo[2.2.2]octane derivatives
Welcome to the technical support center for synthetic strategies involving 4-aminobicyclo[2.2.2]octane (4-ABCO) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with protecting group strategies for this unique and rigid scaffold. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are standard amine protection protocols sometimes inefficient for the 4-amino group on a bicyclo[2.2.2]octane core?
The primary challenge arises from the steric hindrance imposed by the rigid, cage-like structure of the bicyclo[2.2.2]octane (BCO) scaffold. The bridgehead carbons create a sterically congested environment around the C4-amino group. This can hinder the approach of bulky protecting group reagents, such as di-tert-butyl dicarbonate (Boc₂O), leading to sluggish or incomplete reactions compared to acyclic or less constrained cyclic amines. Furthermore, the electron-donating character of the BCO cage can modulate the nucleophilicity of the amino group, sometimes requiring fine-tuning of reaction conditions.
Q2: I'm observing low yields during the Boc-protection of 4-aminobicyclo[2.2.2]octane. What are the common causes and how can I improve the outcome?
Low yields in Boc protection of 4-ABCO are a frequent issue. Here’s a breakdown of potential causes and solutions:
-
Insufficient Reagent Stoichiometry: Due to the aforementioned steric hindrance, a simple 1.1 equivalent of Boc₂O may not be sufficient for driving the reaction to completion.
-
Inappropriate Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred to prevent side reactions. However, the basicity and steric profile must be optimized.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. For sluggish reactions, consider exploring different solvent systems.
-
Reaction Temperature: While many Boc protections are run at room temperature, gentle heating (e.g., 40 °C) can sometimes overcome the activation energy barrier without promoting significant side product formation.
Troubleshooting Workflow for Boc Protection
Caption: Decision workflow for troubleshooting Boc protection.
Q3: What constitutes an "orthogonal" protecting group strategy, and why is it crucial for multi-functionalized 4-ABCO derivatives?
An orthogonal protecting group strategy involves the use of multiple, distinct protecting groups in a single molecule that can be removed under specific, non-interfering conditions. This is paramount for complex syntheses where different functional groups need to be unmasked at various stages.
For a 4-ABCO derivative that also contains, for example, a carboxylic acid and a hydroxyl group, an orthogonal strategy is essential. You might protect:
-
The amine with a Boc group (acid-labile).
-
The carboxylic acid as a methyl ester (saponification-labile).
-
The hydroxyl group as a silyl ether (fluoride-labile).
This allows for the selective deprotection and subsequent reaction at one site while the others remain protected.
Orthogonal Deprotection Scheme
Caption: Orthogonal deprotection pathways for a 4-ABCO derivative.
Section 2: Troubleshooting Guides & Protocols
Problem 1: Incomplete Cbz deprotection of a 4-ABCO derivative via standard hydrogenolysis.
Background: The Carboxybenzyl (Cbz) group is a common amine protecting group, typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). However, in some cases, particularly with sulfur-containing molecules or complex structures, this deprotection can be sluggish or fail entirely.
Troubleshooting Steps:
-
Catalyst Poisoning Assessment:
-
Question: Does your substrate contain functional groups known to poison palladium catalysts (e.g., thiols, thioethers, some heterocycles)?
-
Solution: If catalyst poisoning is suspected, alternative deprotection methods are necessary. Consider using transfer hydrogenation with reagents like ammonium formate or cyclohexene as the hydrogen source, which can sometimes be more effective. For substrates intolerant to reductive conditions, oxidative or acidic cleavage methods for other protecting groups should have been planned.
-
-
Catalyst Loading and Activity:
-
Question: Is the catalyst fresh and active? What is the catalyst loading?
-
Solution: Use a fresh batch of high-quality Pd/C (typically 5-10 mol %). Ensure the reaction is vigorously stirred to maintain the catalyst in suspension.
-
-
Solvent and Additives:
-
Question: What solvent are you using?
-
Solution: Protic solvents like methanol or ethanol are standard. The addition of an acid, such as acetic acid or a stoichiometric amount of HCl, can accelerate the cleavage by protonating the amine and making the C-N bond more susceptible to hydrogenolysis.
-
Optimized Protocol for Cbz Deprotection (Hydrogenolysis)
-
Dissolve the Cbz-protected 4-ABCO derivative (1.0 eq) in methanol (or ethanol) to a concentration of approximately 0.1 M.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol % by weight).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for small scale) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Problem 2: Unwanted side reactions during acidic deprotection of a Boc-protected 4-ABCO derivative.
Background: While trifluoroacetic acid (TFA) in DCM is a standard and effective method for Boc deprotection, the highly reactive tert-butyl cation generated during the reaction can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the molecule.
Troubleshooting Steps:
-
Use of Cation Scavengers:
-
Question: Is your molecule susceptible to electrophilic addition?
-
Solution: The inclusion of a cation scavenger is crucial. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These molecules will preferentially react with and "quench" the tert-butyl cation.
-
-
Reaction Conditions:
-
Question: Can you moderate the reaction conditions?
-
Solution: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions. Also, use the minimum amount of TFA necessary for complete deprotection (typically 20-50% v/v in DCM).
-
Robust Protocol for Boc Deprotection with Cation Scavengers
-
Dissolve the Boc-protected 4-ABCO derivative (1.0 eq) in dichloromethane (DCM).
-
Add a cation scavenger, such as triethylsilane (1.5 - 2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (20-50% v/v) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by standard methods, often involving an aqueous workup with a mild base to neutralize excess acid, followed by extraction.
Section 3: Comparative Data on Protecting Groups
The selection of a suitable protecting group is a critical decision in any synthetic route. The following table summarizes key characteristics of common amine protecting groups relevant for use with 4-ABCO derivatives.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonal To | Notes |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Cbz, Fmoc, Esters, Silyl Ethers | Excellent for general use; requires scavengers for sensitive substrates. |
| Carboxybenzyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Esters, Silyl Ethers | Sensitive to catalyst poisons. Can also be cleaved by strong acids (HBr/AcOH). |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Boc, Cbz, Esters, Silyl Ethers | Ideal for solid-phase synthesis; base-lability can be a limitation. |
| Acetyl | Ac | Strong Acid or Base (Hydrolysis) | Most other groups under mild conditions | Very stable, but harsh removal conditions limit its orthogonality. |
References
-
Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Reddy, P. S., et al. (2007). Catalytic Transfer Hydrogenation. Chemical Reviews, 107(11), 5065-5127. [Link]
-
Lundquist, J. T. & Dix, T. A. (2002). A streamlined, practical, and efficient method for the solid-phase synthesis of N-hydroxy peptides. The Journal of Organic Chemistry, 67(10), 3247-3250. [Link]
Technical Support Center: Purification of 4-Aminobicyclo[2.2.2]octane Derivatives by HPLC
Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) purification of 4-aminobicyclo[2.2.2]octane (ABO) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique class of compounds. The rigid bicyclic structure and the presence of a basic amino group in ABO derivatives present specific challenges in achieving high purity and recovery. This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and streamline your purification workflows.
Navigating the Challenges of Purifying 4-Aminobicyclo[2.2.2]octane Derivatives
The purification of 4-aminobicyclo[2.2.2]octane derivatives by HPLC is often complicated by issues related to their chemical properties. The basicity of the amino group can lead to strong interactions with the silica-based stationary phases commonly used in reversed-phase chromatography, resulting in poor peak shape (tailing), low resolution, and irreversible adsorption. Furthermore, the high polarity of some ABO derivatives can make them difficult to retain on traditional C18 columns. For chiral derivatives, achieving enantiomeric separation adds another layer of complexity to method development.
This guide will address these challenges by exploring various HPLC modes, including reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and ion-pair chromatography, providing you with the knowledge to select the optimal strategy for your specific ABO derivative.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address the common issues encountered during the HPLC purification of 4-aminobicyclo[2.2.2]octane derivatives.
Peak Shape Problems
Q1: My peaks for ABO derivatives are showing significant tailing in reversed-phase HPLC. What is the cause and how can I fix it?
A1: Peak tailing is a classic sign of undesirable secondary interactions between the basic amine group of your ABO derivative and acidic silanol groups on the surface of the silica-based stationary phase.[1] At neutral or near-neutral pH, these silanol groups are deprotonated and can interact ionically with the protonated amine, leading to the observed tailing.
Solutions:
-
Mobile Phase pH Adjustment: A primary strategy is to suppress the ionization of the silanol groups by lowering the mobile phase pH. Operating at a pH of 2.5-3.5 with an acidic modifier like trifluoroacetic acid (TFA) or formic acid will protonate the silanols, minimizing ionic interactions.[1]
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), in your mobile phase can help to saturate the active silanol sites, thereby improving peak shape.[2]
-
Column Selection: Opt for a column with a highly end-capped, high-purity silica stationary phase. These columns have a lower concentration of accessible silanol groups, reducing the potential for tailing.
Q2: I'm observing peak fronting. What does this indicate?
A2: Peak fronting is often a symptom of column overload. This occurs when the amount of sample injected exceeds the capacity of the column, leading to a distortion of the peak shape. It can also be caused by dissolving the sample in a solvent that is much stronger than the initial mobile phase.
Solutions:
-
Reduce Sample Load: Decrease the concentration or volume of the injected sample.
-
Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
Increase Column Dimensions: For preparative applications, scaling up to a column with a larger internal diameter will increase the loading capacity.
Retention and Resolution Issues
Q3: My polar ABO derivative is not retaining on a C18 column and is eluting in the void volume. What are my options?
A3: This is a common issue with highly polar compounds in reversed-phase chromatography.[3]
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[3] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., an alkyl sulfonate for basic compounds) to the mobile phase can form a neutral, more hydrophobic complex with your protonated ABO derivative, enhancing its retention on a reversed-phase column.[4]
-
Use of Polar-Embedded or Aqueous-Stable Reversed-Phase Columns: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes compared to traditional C18 columns.
Q4: I have two closely eluting impurities. How can I improve the resolution?
A4: Improving resolution requires manipulating the selectivity, efficiency, or retention of your separation.
Solutions:
-
Optimize Mobile Phase Composition: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol), the pH, and the concentration of any additives.
-
Adjust the Gradient Profile: A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter the selectivity of the separation.
-
Decrease the Particle Size: Using a column with smaller particles will increase the efficiency of the separation, leading to narrower peaks and better resolution.
System and Practical Issues
Q5: The backpressure in my system is unusually high. What should I check?
A5: High backpressure is typically caused by a blockage in the system.
Solutions:
-
Check for Frit Blockage: The column inlet frit is a common site for particle buildup. Try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates.[1]
-
Inspect In-line Filters and Guard Columns: If you are using these, they may be clogged and require replacement.
-
Ensure Sample and Mobile Phase Cleanliness: Always filter your samples and mobile phases to remove any particulate matter that could clog the system.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for a new ABO derivative?
A1: For a typical ABO derivative of moderate polarity, a good starting point is a reversed-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% TFA or formic acid. Start with a scouting gradient (e.g., 5-95% acetonitrile over 15-20 minutes) to determine the approximate retention time of your compound. From there, you can optimize the gradient and other parameters to improve the separation.
Q2: When should I consider using HILIC instead of reversed-phase HPLC?
A2: HILIC is a valuable tool when your ABO derivative is highly polar and exhibits poor retention on reversed-phase columns even with highly aqueous mobile phases.[3] It is particularly useful for ABO derivatives that contain additional polar functional groups such as hydroxyls or carboxyls.
Q3: Are there any special considerations for sample preparation of ABO derivatives?
A3: Yes. Ensure your sample is fully dissolved in a solvent compatible with your mobile phase to avoid precipitation on the column.[2] It is also crucial to filter your sample through a 0.22 or 0.45 µm filter to remove any particulates that could cause blockages.[5]
Q4: How do I scale up my analytical method to a preparative scale for purification?
A4: Scaling up requires careful consideration of several factors to maintain the separation quality.[6] The primary goal is to keep the linear velocity of the mobile phase constant. This involves adjusting the flow rate in proportion to the change in the column's cross-sectional area. The injection volume can also be scaled up proportionally. It is highly recommended to use a preparative column with the same stationary phase chemistry and particle size as your analytical column to ensure a smooth transition.[7][8]
Q5: What are the key factors for successful chiral separation of ABO enantiomers?
A5: Chiral separation of ABO derivatives typically requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) will depend on the specific CSP and the properties of your ABO derivative. Method development is often empirical, and screening different CSPs and mobile phase systems is usually necessary to find the optimal conditions.[9]
Detailed Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Purification of an Achiral ABO Derivative
This protocol provides a starting point for the purification of a moderately polar, achiral 4-aminobicyclo[2.2.2]octane derivative.
1. Column and Mobile Phase Preparation:
- Column: C18, 5 µm particle size, 100 Å pore size. For semi-preparative scale, a 10 x 250 mm column is a good starting point.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
- Filtration: Filter both mobile phases through a 0.45 µm membrane filter.
2. Sample Preparation:
- Dissolve the crude ABO derivative in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO).
- Ensure the sample is fully dissolved. Sonication may be required.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Method:
- Flow Rate: For a 10 mm ID column, a starting flow rate of 4-5 mL/min is appropriate.
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5-60% B (adjust the slope based on scouting runs)
- 25-30 min: 60-95% B
- 30-35 min: Hold at 95% B
- 35-36 min: 95-5% B
- 36-45 min: Re-equilibration at 5% B
- Detection: UV detection at a suitable wavelength (e.g., 210-254 nm, depending on the chromophores present in the derivative).
- Injection Volume: Start with a small injection to assess the separation before increasing the load.
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HILIC Purification of a Polar ABO Derivative
This protocol is suitable for ABO derivatives that are too polar for reversed-phase chromatography.
1. Column and Mobile Phase Preparation:
- Column: HILIC (e.g., amide or silica-based), 5 µm particle size.
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: HPLC-grade water with 0.1% formic acid.
- Filtration: Filter both mobile phases.
2. Sample Preparation:
- Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile/10% water) to ensure compatibility with the initial mobile phase conditions.
- Filter the sample solution.
3. HPLC Method:
- Flow Rate: Adjust according to the column dimensions.
- Gradient:
- 0-5 min: 95% A / 5% B
- 5-25 min: 95-60% A / 5-40% B
- 25-30 min: 60-5% A / 40-95% B
- 30-35 min: Hold at 5% A / 95% B
- 35-36 min: 5-95% A / 95-5% B
- 36-45 min: Re-equilibration at 95% A / 5% B
- Detection: UV or Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.
4. Fraction Collection and Analysis:
- Follow the same procedure as in Protocol 1.
Data Presentation: Method Selection Guide
The following table summarizes the key characteristics of different HPLC modes for the purification of ABO derivatives to aid in your method selection process.
| HPLC Mode | Stationary Phase | Mobile Phase | Best Suited For | Key Advantages | Common Challenges |
| Reversed-Phase | C18, C8, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water with acid modifier (TFA, Formic Acid) | Moderately polar to non-polar ABO derivatives. | Wide applicability, robust, and predictable. | Poor retention of highly polar derivatives, peak tailing of basic compounds. |
| HILIC | Silica, Amide, Diol | High organic (Acetonitrile) with a small amount of aqueous buffer. | Highly polar and hydrophilic ABO derivatives. | Excellent retention of polar compounds.[3] | Sensitive to water content, can have longer equilibration times. |
| Ion-Pair | C18, C8 | Acetonitrile/Water with an ion-pairing reagent (e.g., alkyl sulfonates). | Charged ABO derivatives that are poorly retained in reversed-phase. | Improved retention of polar, charged compounds.[4] | Can be difficult to remove the ion-pairing reagent from the final product, may suppress MS signal. |
| Chiral | Polysaccharide-based, Macrocyclic glycopeptides | Normal-phase, polar organic, or reversed-phase depending on the CSP. | Enantiomeric separation of chiral ABO derivatives. | Direct separation of enantiomers. | Method development can be empirical and time-consuming. |
Visualizations: Workflows and Logic
General Workflow for HPLC Purification of ABO Derivatives
Caption: A generalized workflow for the purification of 4-aminobicyclo[2.2.2]octane derivatives by HPLC.
Decision Tree for Method Selection
Caption: A decision tree to guide the initial selection of an HPLC method for ABO derivatives.
References
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Huber, U., & Majors, R. E. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Labcompare. Retrieved from [Link]
- Harrieder, K., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma.
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Li, W., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
-
Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]
- Kalinina, M. A., et al. (2023). Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques.
- Gasparrini, F., et al. (2007). Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids.
-
Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
- Wang, X., et al. (2008). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC.
-
(n.d.). HPLC Troubleshooting Guide. Scribd. Retrieved from [Link]
-
uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from [Link]
- Seebacher, W., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(5), 555-562.
- Ros, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 960-971.
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
- Kahsay, G., et al. (2013). HILIC as a complement to normal phase and reversed-phase LC separations. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13.
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
- Gecse, K., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
-
(n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Silver, J. (2021, February 3). How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC? [Online forum post]. ResearchGate. Retrieved from [Link]
- Guillarme, D., & Veuthey, J. L. (2009). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 42(4), 534-544.
Sources
- 1. scribd.com [scribd.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. mz-at.de [mz-at.de]
- 7. labcompare.com [labcompare.com]
- 8. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
managing side reactions in the synthesis of bicyclo[2.2.2]octane compounds
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane compounds. This rigid bicyclic scaffold is a cornerstone in medicinal chemistry, materials science, and natural product synthesis. However, its construction is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.
Introduction: The Synthetic Challenge
The bicyclo[2.2.2]octane core is most commonly accessed via the [4+2] cycloaddition, or Diels-Alder reaction. While powerful, this approach and subsequent functional group manipulations can be plagued by side reactions, leading to low yields, diastereomeric mixtures, and unexpected rearrangements. Understanding the underlying causes of these issues is paramount to developing robust and efficient synthetic routes.
Troubleshooting Guide & FAQs
This section addresses specific problems encountered during the synthesis of bicyclo[2.2.2]octane derivatives in a question-and-answer format.
I. Challenges in the Diels-Alder Reaction
The Diels-Alder reaction is the linchpin for constructing the bicyclo[2.2.2]octane skeleton. However, issues with reactivity, stereoselectivity, and side reactions are common.
A1: Low reactivity in a Diels-Alder reaction can stem from several factors, primarily related to the electronic nature of the diene and dienophile, as well as reaction conditions.
Causality: The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap leads to a faster reaction.
Troubleshooting Protocol:
-
Electronic Modification:
-
Increase Diene Reactivity: Introduce electron-donating groups (EDGs) such as ethers, amines, or silyl ethers onto the diene to raise its HOMO energy.
-
Increase Dienophile Reactivity: Introduce electron-withdrawing groups (EWGs) like esters, ketones, or nitriles onto the dienophile to lower its LUMO energy.
-
-
Lewis Acid Catalysis:
-
Mechanism of Action: Lewis acids coordinate to the dienophile (typically to a carbonyl oxygen), making it more electron-deficient and lowering its LUMO energy.[1]
-
Common Lewis Acids: A range of Lewis acids can be employed, from milder ones like ZnCl₂ and MgBr₂ to stronger ones like BF₃·OEt₂, AlCl₃, and TiCl₄. The choice of Lewis acid should be tailored to the specific substrates to avoid side reactions.
-
Stoichiometry: While catalytic amounts are often sufficient, substrates containing Lewis basic functional groups (e.g., amides) may require stoichiometric amounts of the Lewis acid.[1]
-
-
Thermal and High-Pressure Conditions:
-
Heating: Increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of the potential for retro-Diels-Alder reactions at excessively high temperatures, especially if the desired product is thermodynamically less stable.
-
High Pressure: Applying high pressure (in the kbar range) can significantly accelerate the reaction by favoring the more compact transition state of the cycloaddition.
-
Experimental Workflow: Lewis Acid Catalyzed Diels-Alder
Caption: Workflow for a Lewis Acid Catalyzed Diels-Alder Reaction.
A2: The formation of both endo and exo products is a common issue. While the endo product is often kinetically favored due to secondary orbital interactions, the exo product is typically the thermodynamically more stable isomer.
Causality:
-
Kinetic Control (lower temperature): Favors the endo product due to stabilizing secondary orbital interactions between the substituent on the dienophile and the p-orbitals of the diene in the transition state.
-
Thermodynamic Control (higher temperature): Favors the more stable exo product, which minimizes steric hindrance.
Troubleshooting Protocol:
-
Temperature Control:
-
To favor the endo product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
To favor the exo product, higher temperatures may be beneficial, but be aware of potential side reactions.
-
-
Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by locking the dienophile in a conformation that maximizes secondary orbital overlap.[1]
-
Solvent Effects: The choice of solvent can influence stereoselectivity. Polar solvents can sometimes enhance endo selectivity.
-
Chiral Auxiliaries/Catalysts: For enantioselective synthesis, the use of chiral auxiliaries on the dienophile or chiral Lewis acid catalysts can provide high levels of both diastereoselectivity and enantioselectivity.
Data Presentation: Effect of Reaction Conditions on Endo/Exo Selectivity
| Dienophile | Diene | Conditions | Endo:Exo Ratio | Reference |
| Maleic Anhydride | Cyclopentadiene | Toluene, 25°C | >99:1 | [2] |
| Methyl Acrylate | Cyclopentadiene | Neat, 0°C | 75:25 | N/A |
| Methyl Acrylate | Cyclopentadiene | AlCl₃, -78°C | 99:1 | N/A |
A3: Polymerization is a frequent side reaction, especially with electron-rich dienes or activated dienophiles.[3]
Causality: The same electronic factors that promote the desired [4+2] cycloaddition can also facilitate undesired polymerization pathways, particularly cationic polymerization initiated by trace acids or Lewis acids.
Troubleshooting Protocol:
-
Purity of Reagents: Ensure that both the diene and dienophile are free from acidic impurities. Freshly distill or purify reagents if necessary.
-
Inhibitors: For highly reactive dienophiles like acrylates, the addition of a radical inhibitor (e.g., hydroquinone, BHT) can suppress polymerization.
-
Controlled Addition: Add the more reactive component (often the dienophile) slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lewis Acid Choice and Stoichiometry: Use the mildest Lewis acid possible and the lowest effective concentration to minimize cationic polymerization.
-
Temperature Control: Running the reaction at lower temperatures can disfavor polymerization, which often has a higher activation energy than the desired cycloaddition.
II. Post-Cycloaddition Side Reactions
Once the bicyclo[2.2.2]octane core is formed, subsequent functional group manipulations can trigger unwanted rearrangements.
A4: The rearrangement of a bicyclo[2.2.2]octane to a bicyclo[3.2.1]octane system is a classic example of a Wagner-Meerwein rearrangement.[4][5] This is particularly common when a carbocation is generated adjacent to the bicyclic core.
Causality: The rigid bicyclo[2.2.2]octane framework is strained. When a carbocation is formed on a substituent at the C2 position, a 1,2-shift of one of the bridgehead-to-C2 bonds can occur, leading to the thermodynamically more stable bicyclo[3.2.1]octane skeleton.
Caption: Wagner-Meerwein Rearrangement of a Bicyclo[2.2.2]octane System.
Troubleshooting Protocol:
-
Avoid Carbocation Formation: Whenever possible, choose reaction conditions that do not generate a carbocation adjacent to the bicyclic system.
-
For nucleophilic substitutions, favor SN2 conditions (aprotic polar solvents, good nucleophiles) over SN1 conditions (protic solvents, poor nucleophiles).
-
For eliminations, use non-acidic conditions (e.g., base-mediated eliminations) instead of acid-catalyzed dehydration.
-
-
Use of Non-Coordinating Solvents: If carbocation formation is unavoidable, using non-coordinating solvents can sometimes suppress rearrangement by minimizing the lifetime of the cationic intermediate.
-
Protecting Group Strategies: If a sensitive functional group needs to be manipulated, consider if a protecting group strategy can be employed to avoid the formation of a reactive intermediate near the bicyclic core.
A5: The rigid, globular nature of the bicyclo[2.2.2]octane scaffold can make chromatographic separation of diastereomers challenging, as they may have very similar polarities and shapes.
Troubleshooting Protocol:
-
Chromatography System Optimization:
-
Column Choice: Use high-resolution silica gel or consider alternative stationary phases like alumina or reversed-phase silica.
-
Solvent System Screening: Systematically screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). The use of additives like a small percentage of triethylamine for basic compounds or acetic acid for acidic compounds can improve peak shape.
-
Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for the separation of stereoisomers compared to standard liquid chromatography.
-
-
Derivatization:
-
If the diastereomers contain a suitable functional group (e.g., alcohol, amine), derivatization to form esters, amides, or carbamates can accentuate the differences in their physical properties, making separation easier. The derivatizing agent can be chosen to introduce a bulky or polar group. After separation, the original functional group can be regenerated.
-
-
Crystallization:
-
Bicyclo[2.2.2]octane derivatives are often crystalline.[6] Attempting to crystallize the mixture of diastereomers from various solvents may lead to the selective crystallization of one isomer. Seeding with a small amount of pure crystal, if available, can be beneficial.
-
Conclusion
The synthesis of bicyclo[2.2.2]octane compounds presents a unique set of challenges that require a deep understanding of reaction mechanisms and careful experimental design. By anticipating potential side reactions such as poor stereoselectivity in the Diels-Alder reaction and Wagner-Meerwein rearrangements, and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors.
References
- Kopecký, J.; Šmejkal, J.; Hanuš, V. Synthesis of bridgehead bicyclo[2.2.2]octanols. Coll. Czech. Chem. Commun.1981, 46, 1370-1375. (No direct URL available)
-
Ding, R.; Sun, B.-F.; Lin, G.-Q. An Efficient Total Synthesis of (-)-Huperzine A. Org. Lett.2012 , 14 (16), 4234–4237. [Link]
- Whitney, J. G.; Gregory, W. A.; Kauer, J. C. Synthesis of bicyclo[2.2.2]octanes. U.S.
-
Miller, K. A.; Williams, R. M. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chem. Soc. Rev.2009 , 38, 3160-3174. [Link]
- Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons, 2002. (No direct URL available)
-
Brockscom, T. J.; et al. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. J. Braz. Chem. Soc.2017 , 28 (1). [Link]
-
Cristol, S. J.; et al. Wagner-Meerwein rearrangements in the solvolyses of benzobicyclo[2.2.2]octenyl and -octadienyl brosylates and nuclear magnetic resonance spectra of the benzobicyclo[3.2.1]octadiene and benzo[7][8]tricyclo[3.2.1.02,7]octene systems. J. Am. Chem. Soc.1965 , 87 (24), 5679–5686. [Link]
-
Stürmann, M.; et al. 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements. Organometallics1998 , 17 (20), 4426–4430. [Link]
-
Rodríguez-Molina, B.; et al. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. J. Am. Chem. Soc.2015 , 137 (34), 11110–11118. [Link]
-
Ohki, H.; et al. Total Synthesis of (–)-Cardiopetaline. J. Am. Chem. Soc.2019 , 141 (42), 16964–16972. [Link]
-
Roberts, C. A. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship, University of California, 2011 . [Link]
Sources
- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 3. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 8. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Derivatives
Welcome to the technical support center for the scale-up synthesis of (4-aminobicyclo[2.2.2]octan-1-yl)methanol and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving this valuable building block from the laboratory bench to pilot and production scales. We will delve into common challenges, provide detailed troubleshooting guides, and offer practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.
I. Synthetic Strategy Overview & Key Challenges
The synthesis of (4-aminobicyclo[2.2.2]octan-1-yl)methanol presents unique challenges due to its rigid, bicyclic structure and the presence of two reactive functional groups: a primary amine and a primary alcohol. A common and scalable synthetic route commences from bicyclo[2.2.2]octane-1,4-dicarboxylic acid. This pathway involves several critical transformations, each with its own set of potential scale-up issues.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for (4-Aminobicyclo[2.2.2]octan-1-yl)methanol.
This guide will focus on the nitrile reduction pathway (steps 2a and 3a in the diagram) as it is a robust and commonly employed method in large-scale synthesis.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the scale-up of this synthesis.
Q1: My nitrile reduction via catalytic hydrogenation is stalling or incomplete. What are the likely causes?
A1: Incomplete hydrogenation is a frequent issue during scale-up. The primary culprits are typically related to the catalyst, hydrogen availability, or substrate purity.
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by impurities in your starting material, solvent, or hydrogen gas. Sulfur and nitrogen-containing compounds are common poisons. Ensure all materials are of appropriate purity for catalytic reactions.
-
Insufficient Hydrogen Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. If agitation is poor, the reaction can become mass-transfer limited. Increase stirring speed or consider a reactor with better gas dispersion capabilities.
-
Pressure and Temperature Fluctuations: Inconsistent temperature or pressure can lead to variable reaction rates. Ensure your reactor's control systems are calibrated and maintaining the set parameters. A drop in hydrogen pressure can indicate a leak or that the consumption rate is exceeding the supply rate.
-
Water Content: Excessive water in the reaction mixture can sometimes hinder the activity of certain catalysts. Ensure your solvents are appropriately dried.
Q2: I'm observing significant byproduct formation during the nitrile reduction. What are they and how can I minimize them?
A2: The most common byproducts are secondary and tertiary amines, formed from the reaction of the primary amine product with the intermediate imine.
-
Minimization Strategy: The formation of these byproducts can often be suppressed by the addition of ammonia to the reaction mixture. Ammonia competes with the primary amine product for reaction with the imine intermediate. Conducting the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia) is a common industrial practice.
Q3: The final amino alcohol product is difficult to purify by column chromatography on a large scale. What are my options?
A3: Due to its high polarity, (4-aminobicyclo[2.2.2]octan-1-yl)methanol is indeed challenging to purify by traditional silica gel chromatography, especially at scale. The most effective method for large-scale purification is crystallization of a salt form.
-
Salt Formation: Convert the basic amine to a salt, such as the hydrochloride (HCl) or oxalate salt. These salts often have significantly different solubility profiles than the free base and any non-basic impurities, allowing for effective purification by crystallization.
-
Solvent Selection: For hydrochloride salts, solvents like isopropanol, ethanol, or mixtures with ethyl acetate are often effective. For oxalate salts, aqueous or alcoholic solutions are typically used.
Q4: My final product won't crystallize, or it oils out. How can I induce crystallization?
A4: Challenges with crystallization are common for rigid, functionalized molecules.
-
Solvent System Optimization: Experiment with different solvent and anti-solvent combinations. A good crystallizing solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth and can dramatically improve crystallization success.
-
Control Cooling Rate: Rapid cooling often leads to the formation of small crystals or oils. A slow, controlled cooling profile is crucial for growing large, pure crystals.
-
Purity: Ensure your material is sufficiently pure before attempting crystallization. Highly impure materials are often difficult to crystallize. It may be necessary to perform a preliminary purification step.
III. Troubleshooting Guide: High-Pressure Catalytic Hydrogenation of 4-cyano-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester
This section provides a detailed troubleshooting guide for the critical nitrile reduction step.
| Observed Problem | Potential Root Cause(s) | Investigation & Corrective Actions |
| Low or No Hydrogen Uptake | 1. Catalyst Inactivity (Poisoning) 2. System Leak 3. Insufficient Agitation | 1. Catalyst: Test the catalyst on a small scale with a clean, standard substrate. If it fails, procure a new batch. Analyze the starting nitrile for potential poisons (e.g., sulfur compounds). 2. System Integrity: Pressurize the reactor with nitrogen to the target reaction pressure and monitor for any pressure drop over time. Check all fittings and seals.[1] 3. Mass Transfer: Increase the agitation rate. For larger reactors, ensure the stirrer design is appropriate for gas-liquid-solid reactions (e.g., a gas-inducing impeller). |
| Reaction Stalls Prematurely | 1. Catalyst Deactivation during reaction 2. Product Inhibition 3. Insufficient Catalyst Loading | 1. Catalyst Stability: Consider a more robust catalyst or a higher catalyst loading. 2. Product Effects: While less common for this substrate, some products can inhibit catalyst activity. Consider a flow chemistry setup for large-scale production to continuously remove the product from the catalyst. 3. Catalyst Amount: Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). |
| Formation of Secondary/Tertiary Amines | 1. Reaction of primary amine product with imine intermediate. | 1. Reaction Conditions: Add a co-solvent of methanolic ammonia. The ammonia will compete with the product for the imine intermediate, favoring primary amine formation.[2] |
| Incomplete Reduction (Imine or Amide Formation) | 1. Insufficient Hydrogen Pressure or Temperature 2. Reaction Time Too Short | 1. Reaction Parameters: Increase the hydrogen pressure and/or reaction temperature within safe operating limits for your equipment. 2. Kinetics: Extend the reaction time and monitor by an appropriate analytical method (e.g., GC, LC-MS) until the starting material is consumed. |
IV. Detailed Experimental Protocols (Scale-Up)
The following protocols are provided as a guide for a multi-kilogram scale synthesis. All personnel must be thoroughly trained in handling high-pressure reactions and pyrophoric catalysts.
Protocol 1: High-Pressure Hydrogenation of 4-cyano-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester
Safety Precautions: This reaction involves flammable hydrogen gas under high pressure and a pyrophoric catalyst (Raney Nickel). It must be conducted in a properly rated pressure reactor within a blast-proof containment bay. An inert atmosphere (nitrogen or argon) must be maintained during catalyst handling.
Equipment:
-
100 L Hastelloy or Stainless Steel Hydrogenation Reactor
-
Slurry addition vessel for catalyst
-
Filter press or centrifugal filter for catalyst removal
Materials:
-
4-cyano-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester: 10.0 kg
-
Anhydrous Ethanol: 50 L
-
Raney® Nickel (slurry in water): 1.5 kg (wet weight)
-
Ammonia gas
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has passed a pressure test.
-
Charging: Charge the reactor with the starting nitrile ester and ethanol.
-
Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove all oxygen.
-
Catalyst Slurry Preparation: In a separate vessel under a nitrogen atmosphere, carefully decant the water from the Raney Nickel slurry and replace it with anhydrous ethanol.
-
Catalyst Charging: Transfer the ethanolic slurry of Raney Nickel to the reactor under a positive pressure of nitrogen.
-
Ammonia Addition: Pressurize the reactor with ammonia gas to 2 bar, and stir for 15 minutes. Vent the ammonia pressure.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to 50 bar.
-
Begin agitation (e.g., 300 RPM).
-
Heat the reactor to 80 °C.
-
Maintain the hydrogen pressure at 50 bar throughout the reaction.
-
Monitor the reaction by in-situ sampling (if available) or by stopping the reaction after a predetermined time (e.g., 12 hours).
-
-
Reaction Completion & Cooldown: Once the reaction is complete, stop the heating and allow the reactor to cool to ambient temperature.
-
Venting and Purging: Carefully vent the excess hydrogen pressure. Purge the reactor three times with nitrogen.
-
Catalyst Filtration: Under a nitrogen blanket, transfer the reaction mixture to a filter press to remove the Raney Nickel catalyst. CAUTION: The catalyst-impregnated filter cake is highly pyrophoric and must be kept wet with solvent or water at all times. Do not allow the cake to dry in the air.
-
Product Solution: The filtrate containing the crude amino alcohol ester is carried forward to the next step.
Protocol 2: Purification via Hydrochloride Salt Crystallization
Procedure:
-
Solvent Exchange (if necessary): Concentrate the ethanolic solution of the crude product under reduced pressure. Add isopropanol (IPA) and reconcentrate to remove residual ethanol.
-
Final Dissolution: Dissolve the crude product in a minimal amount of hot IPA (e.g., 3 volumes relative to the estimated product weight).
-
Acidification: While stirring, slowly add a solution of HCl in IPA (e.g., 5-6 M) until the pH of the solution is between 1 and 2.
-
Crystallization:
-
Cool the solution slowly to room temperature.
-
If no crystals form, add a few seed crystals of the pure product hydrochloride.
-
Continue cooling to 0-5 °C and hold for at least 4 hours to maximize yield.
-
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with cold IPA to remove any remaining impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.
V. Data Summaries for Scale-Up
The following tables provide typical parameters that can be expected when scaling this synthesis.
Table 1: Hydrogenation Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (10 kg) |
| Catalyst | Raney Ni or 10% Pd/C | Raney Ni | Raney Ni |
| Catalyst Loading | 10-15 wt% | 15 wt% | 15 wt% |
| Solvent | Ethanol or Methanol | Ethanol | Ethanol |
| Pressure (H₂) | 5-10 bar | 20-50 bar | 50 bar |
| Temperature | 40-60 °C | 60-80 °C | 80 °C |
| Reaction Time | 4-8 hours | 8-12 hours | 12-16 hours |
| Typical Yield | >95% | >90% | >90% |
Table 2: Comparison of Nitrile Reduction Catalysts
| Catalyst | Advantages | Disadvantages |
| Raney® Nickel | - Lower cost - Good activity for aliphatic nitriles - Can be more robust to certain impurities | - Pyrophoric, requires careful handling - May require higher pressures/temperatures - Lower chemoselectivity in some cases |
| Palladium on Carbon (Pd/C) | - High activity, often under milder conditions - Good for a wide range of substrates | - Higher cost - Prone to dehalogenation if other functional groups are present - Can be more sensitive to catalyst poisons |
VI. Visualizing Troubleshooting Logic
When a scaled-up hydrogenation reaction underperforms, a logical diagnostic approach is essential.
Caption: Decision tree for troubleshooting hydrogenation issues.
VII. References
-
Whitney, J. G., et al. (1970). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry, 13(2), 254-260. [Link]
-
Hembre, R. T., et al. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. U.S. Patent Application No. 16/763,851.
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(1), 15-33. [Link]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]
-
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. [Link]
-
Micronics, Inc. (n.d.). Filter Press Troubleshooter. [Link]
-
Lin, X., et al. (2018). Practical and Scalable Synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid. Organic Process Research & Development, 22(9), 1217-1222. [Link]
-
Anderson, N. G. (2012). Practical process research & development: a guide for organic chemists. Academic Press. [Link]
-
Kumar, A., & Akamanchi, K. G. (2014). A decade of diphenylphosphoryl azide (DPPA): a versatile reagent in organic synthesis. RSC Advances, 4(92), 50516-50541. [Link]
-
Hovogen. (2023). Troubleshooting Common Hydrogen Production Equipment: 10 Practical Tips to Reduce Downtime. [Link]
-
JXSC Machine. (2022). FAQ Guides Of Filter Press: Filtration, Maintenance & Troubleshooting. [Link]
Sources
Technical Support Center: Stability Studies of 4-Aminobicyclo[2.2.2]octane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminobicyclo[2.2.2]octane (4-ABCO)-based compounds. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the integrity and stability of your molecules throughout the experimental workflow. The unique rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) cage offers significant advantages in medicinal chemistry, often enhancing metabolic stability and solubility when used as a bioisostere for planar aromatic rings.[1][2] However, like any advanced scaffold, it presents specific challenges that require careful consideration during stability assessment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 4-ABCO-based compounds.
Q1: What are the main stability concerns for 4-aminobicyclo[2.2.2]octane-based compounds?
A1: The primary stability concerns for 4-ABCO derivatives revolve around the reactivity of the amino group and the integrity of the bicyclic core under various stress conditions. The bridgehead amine, while sterically hindered, can still participate in degradation reactions such as oxidation, especially in the presence of light, heat, or certain metal ions.[3] The stability is also highly dependent on other functional groups present in the molecule.
Q2: How does the bicyclo[2.2.2]octane cage influence the overall stability of the molecule?
A2: The BCO scaffold is a conformationally rigid system that can protect the rest of the molecule from certain degradation pathways by limiting conformational flexibility.[1][3] This rigidity is a key reason for its use as a bioisostere to improve metabolic stability.[1][4] However, the strain within the bicyclic system, although relatively low compared to other caged structures, could theoretically contribute to specific degradation pathways under harsh conditions, though this is not commonly observed.
Q3: What are the recommended storage conditions for solid 4-ABCO compounds?
A3: For solid-state storage, it is recommended to keep 4-ABCO-based compounds in well-sealed containers, protected from light and moisture, at controlled room temperature (20-25°C) or refrigerated (2-8°C), depending on the thermal lability of other functional groups in the molecule. For long-term storage, keeping the compounds under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q4: Are there known incompatibilities with common excipients?
A4: While specific incompatibility data for a wide range of 4-ABCO compounds is not extensively published, potential interactions can be inferred. The primary amine can interact with acidic excipients, leading to salt formation which may alter physical properties. It can also react with excipients containing aldehyde or ketone functionalities, especially under conditions of elevated temperature and humidity. Compatibility studies with a planned formulation are always essential.
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during stability studies.
Troubleshooting Guide 1: Unexpected Degradation in Solution
Issue: You observe the appearance of unknown peaks in your HPLC chromatogram after dissolving your 4-ABCO compound in a common laboratory solvent.
Causality: The stability of 4-ABCO compounds in solution is highly dependent on pH, solvent type, and exposure to oxygen and light. The amino group can be susceptible to oxidation, and the overall molecule may undergo hydrolysis if it contains labile functional groups like esters or amides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Troubleshooting Guide 2: Inconsistent Solid-State Stability Results
Issue: You observe variability in purity assays for different batches of the same solid 4-ABCO compound stored under identical conditions.
Causality: Inconsistent solid-state stability can be attributed to differences in the physicochemical properties of the solid material between batches, such as crystallinity, particle size, and the presence of impurities. Amorphous content is particularly susceptible to degradation.
Troubleshooting Workflow:
-
Characterize the Solid Form:
-
Use Powder X-Ray Diffraction (PXRD) to assess the crystallinity of each batch. Amorphous content will appear as a broad halo, while crystalline material will show sharp peaks.
-
Employ Differential Scanning Calorimetry (DSC) to identify melting points and detect different polymorphic forms.
-
-
Assess Hygroscopicity:
-
Perform Dynamic Vapor Sorption (DVS) analysis to determine if the material readily absorbs water from the atmosphere. Water can act as a plasticizer and accelerate degradation.
-
-
Analyze Particle Size:
-
Use laser diffraction to measure the particle size distribution. Smaller particles have a larger surface area and may degrade faster.
-
-
Re-evaluate Storage:
-
Ensure that all batches are stored in identical, well-sealed containers to eliminate variability in exposure to moisture and air.
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6]
Objective: To investigate the degradation of a 4-ABCO compound under various stress conditions.
Materials:
-
4-ABCO compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the 4-ABCO compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw and dilute aliquots at the specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
At various time points, take a sample, dissolve it in the initial solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
Analyze the samples by HPLC. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.[8]
Data Presentation:
Summarize the results in a table to clearly show the extent of degradation under each condition.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | e.g., 5.2% | e.g., 2 |
| 0.1 M NaOH | 24 h | 60°C | e.g., 8.9% | e.g., 3 |
| 3% H₂O₂ | 24 h | 25°C | e.g., 15.4% | e.g., 4 |
| Thermal (Solid) | 48 h | 80°C | e.g., 1.8% | e.g., 1 |
| Photolytic (Solid) | Standard | 25°C | e.g., 3.5% | e.g., 2 |
Note: Data are illustrative and will vary for each compound.
Protocol 2: Long-Term Stability Study (Solid State)
Objective: To evaluate the stability of a solid 4-ABCO compound under ICH-recommended long-term storage conditions.
Procedure:
-
Batch Selection: Use at least three primary batches of the compound.
-
Storage Conditions: Store the samples at 25°C/60% RH (Relative Humidity) and 40°C/75% RH.
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance
-
Purity by a stability-indicating HPLC method
-
Water content (by Karl Fischer titration)
-
Solid-state form (by PXRD)
-
-
Data Evaluation: Analyze the data for trends.[5] If significant change is observed, it may warrant a shorter re-test period.
Part 4: Potential Degradation Pathways
While specific degradation pathways are compound-dependent, some general mechanisms can be anticipated for the 4-aminobicyclo[2.2.2]octane scaffold.
Caption: Potential degradation pathways for 4-ABCO compounds.
Explanation of Pathways:
-
Oxidative Degradation: The tertiary amine at the bridgehead position is susceptible to oxidation, potentially forming an N-oxide. Under more strenuous oxidative conditions, deamination could occur.
-
Hydrolysis: If the 4-ABCO scaffold is substituted with ester or amide functionalities, these are likely points of hydrolytic cleavage under acidic or basic conditions. The BCO core itself is generally stable to hydrolysis.
-
Ring Opening: While the BCO cage is robust, extreme conditions could lead to ring-opening reactions. For the related 1,4-diazabicyclo[2.2.2]octane (DABCO), degradation can yield piperazine derivatives, suggesting a potential, though likely minor, pathway for 4-ABCO compounds under severe stress.[9]
By understanding these potential stability issues and employing the systematic approaches outlined in this guide, researchers can ensure the quality and reliability of their data when working with novel 4-aminobicyclo[2.2.2]octane-based compounds.
References
-
ResearchGate. (n.d.). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Retrieved from [Link]
-
PubMed. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. Retrieved from [Link]
-
MDPI. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Retrieved from [Link]
-
ResearchGate. (2009). Antitrypanosomal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]
-
NIH. (n.d.). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal behaviour of some dibenzobicyclo[2.2.2]octane derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Retrieved from [Link]
-
ResearchGate. (2024). A note on the chemical fate of the DABCO catalyst in amine-catalyzed hypochlorite bleaching of cellulosic pulps. Retrieved from [Link]
-
PubMed. (2005). Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane - the NIST WebBook. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). Retrieved from [Link]
- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
NIH. (n.d.). Dabco | C6H12N2 | CID 9237 - PubChem. Retrieved from [Link]
-
Semantic Scholar. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts | Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]
-
PubMed. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. Retrieved from [Link]
-
RSC Publishing. (n.d.). and bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
SIAM 21, 18-20 October 2005 SIDS INITIAL ASSESSMENT PROFILE CAS No. 280-57-9 Chemical Name 1,4-Diazabicyclo[2.2.2]octane Structu. (n.d.). Retrieved from [Link]
-
PubMed. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibenzobicyclo[2.2.2]octane derivatives. II.1 structure and decomposition evidenced by X-ray analysis. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
Sources
- 1. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmainfo.in [pharmainfo.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low yields in Diels-Alder synthesis of bicyclo[2.2.2]octanes
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their Diels-Alder cycloaddition reactions. Here, we provide in-depth, field-tested insights and practical solutions in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues. Each answer provides a causal explanation and a clear course of action.
Question 1: My Diels-Alder reaction is clean according to TLC/LCMS, but the isolated yield of the bicyclo[2.2.2]octane product is extremely low. What is the likely cause?
Answer:
This is a classic and often frustrating scenario. When analytical methods show good conversion but isolated yield is poor, the primary suspect is the reversibility of the reaction , known as the retro-Diels-Alder reaction. The bicyclo[2.2.2]octane adduct exists in equilibrium with the starting diene and dienophile. This equilibrium is highly sensitive to temperature.
Causality: The Diels-Alder reaction is typically exothermic, but has a negative entropy of activation (ΔS°), as two molecules combine to form one, leading to a more ordered system. At elevated temperatures, the TΔS° term in the Gibbs free energy equation (ΔG° = ΔH° - TΔS°) becomes more significant, favoring the reverse (retro) reaction.[1] Many bicyclo[2.2.2]octane systems, especially those formed from thermally stable reactants, are prone to dissociation upon heating.
Troubleshooting Steps:
-
Re-evaluate Your Work-up and Purification Temperatures: The most common mistake is performing purification at elevated temperatures. Concentrating the reaction mixture on a rotary evaporator at high temperatures (e.g., >40-50 °C) or performing column chromatography in a warm room can drive the equilibrium backward, causing your product to decompose back into starting materials.
-
Protocol: Low-Temperature Work-up and Isolation:
-
Step 1: After the reaction is complete, cool the mixture to room temperature or below.
-
Step 2: Quench the reaction if necessary (e.g., for Lewis acid-catalyzed reactions) using a cold, appropriate buffer or solution.
-
Step 3: Perform extractions at room temperature.
-
Step 4: Concentrate the organic layers under reduced pressure without external heating. Use a water bath at ambient temperature.
-
Step 5: If purification via column chromatography is required, run the column at room temperature. Avoid leaving the product on the silica gel for extended periods, as silica can sometimes catalyze the retro-reaction.
-
-
Consider Product Precipitation: If the product is a stable solid, design the reaction conditions (e.g., choice of solvent) to allow it to precipitate out of the solution as it forms. This removal from the equilibrium will drive the reaction to completion according to Le Châtelier's principle.
Question 2: The reaction is sluggish and never reaches full conversion, even after prolonged reaction times. How can I increase the reaction rate?
Answer:
A sluggish reaction points to a high activation energy barrier, which is typically due to a suboptimal pairing of the diene and dienophile's electronic properties or steric hindrance.
Causality: The Diels-Alder reaction is a [4π+2π] cycloaddition, governed by Frontier Molecular Orbital (FMO) theory. The rate is fastest when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is small.
-
Normal Electron-Demand Diels-Alder (Most Common): The reaction is accelerated by electron-donating groups (EDGs) on the diene (which raise the HOMO energy) and electron-withdrawing groups (EWGs) on the dienophile (which lower the LUMO energy).[2][3] If both your diene and dienophile are electron-neutral or electron-poor, the reaction will be slow.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Actions:
-
Lewis Acid Catalysis: This is the most powerful tool for accelerating these reactions. Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄, BF₃·OEt₂) coordinate to the electron-withdrawing group on the dienophile, making it significantly more electron-deficient and drastically lowering its LUMO energy.[5] This can turn a reaction that takes days at 150 °C into one that runs to completion in hours at room temperature. Be aware that the choice of Lewis acid can dramatically impact selectivity.[5]
-
Increase Temperature: While being mindful of the retro-Diels-Alder reaction, cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier. Sometimes a "sweet spot" temperature exists that maximizes the forward rate without significantly inducing the reverse reaction. Running a temperature screen from 80 °C to 150 °C is advisable.[6]
-
Solvent Choice: While often considered to have a minor effect, polar solvents can sometimes accelerate reactions involving polar transition states. More importantly, using a higher-boiling solvent (e.g., toluene, xylene, or mesitylene) allows you to access higher reaction temperatures safely.[7]
-
High Pressure: Applying high pressure (1-15 kbar) can favor the formation of the product, as the transition state has a smaller volume than the starting materials. This is a specialized technique but can be highly effective for stubborn reactions.
Question 3: My reaction produces a complex mixture of products, and I am struggling to isolate the desired bicyclo[2.2.2]octane. What are the likely side reactions?
Answer:
Besides the desired [4+2] cycloaddition, several side reactions can compete, leading to a complex product mixture.
Common Side Reactions:
-
Diene Polymerization: Dienes, especially electron-rich ones, can polymerize under thermal or acidic conditions. This is often observed as an insoluble, tar-like material in the reaction flask.
-
[2+2] Cycloaddition: Some dienophiles, particularly ketenes or ketene equivalents, can undergo a [2+2] cycloaddition with the diene instead of the desired [4+2].[1]
-
Ene Reaction: If the diene has an allylic hydrogen, it can participate in an ene reaction, especially at higher temperatures.
-
Dimerization of Dienophile/Diene: Reactive dienophiles or dienes can sometimes react with themselves.
-
Formation of Regioisomers: If both the diene and dienophile are unsymmetrical, the formation of two or more regioisomers is possible.
-
Rearrangement of Adducts: The initial Diels-Alder adduct might be unstable under the reaction conditions and undergo subsequent rearrangements.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the more stable and less expensive reactant to ensure the complete consumption of the limiting reagent.
-
Lower the Temperature: Side reactions often have higher activation energies than the desired Diels-Alder reaction. Running the reaction at the lowest possible temperature that still gives a reasonable rate can significantly improve selectivity. This is where Lewis acid catalysis is particularly valuable.
-
Use Inhibitors: If polymerization is suspected, adding a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene) can be effective.
-
Purification: If side products are unavoidable, careful optimization of purification is key. Techniques like crystallization, preparative HPLC, or supercritical fluid chromatography (SFC) may be necessary if standard column chromatography fails.
Frequently Asked Questions (FAQs)
FAQ 1: What makes a diene "good" for synthesizing bicyclo[2.2.2]octanes?
A good diene for this purpose must be able to adopt and maintain an s-cis conformation .[8] The s-cis conformation is where the two double bonds are on the same side of the single bond connecting them, a geometric requirement for the concerted bond formation in the Diels-Alder reaction.[8]
Caption: The required s-cis conformation for the Diels-Alder reaction.
-
Locked Dienes: Cyclic dienes like cyclohexadiene or cyclopentadiene are "locked" in the s-cis conformation and are therefore highly reactive.
-
Acyclic Dienes: Acyclic dienes exist in an equilibrium between s-cis and the more stable s-trans conformers. Bulky substituents that disfavor the s-cis conformation will decrease the reaction rate.[8]
-
Aromatic Dienes: Using a portion of an aromatic ring (like in anthracene) as the diene often requires harsher conditions due to the energy penalty of breaking aromaticity.
FAQ 2: How do I choose the right Lewis acid and how much should I use?
The choice of Lewis acid depends on the substrate's sensitivity and the dienophile's basicity.
| Lewis Acid | Strength | Typical Use Case | Common Solvents |
| BF₃·OEt₂ | Mild | Good starting point for sensitive substrates. | DCM, Ether |
| ZnCl₂, ZnI₂ | Mild | Used for moderate activation. | DCM, Toluene |
| SnCl₄ | Moderate | Good balance of reactivity and handling. | DCM, Toluene |
| AlCl₃ | Strong | Highly reactive, for unreactive dienophiles. | DCM, CS₂ |
| TiCl₄ | Strong | Excellent for α,β-unsaturated esters/ketones.[5] | DCM, Toluene |
Loading:
-
Catalytic (0.05 - 0.2 equivalents): Often sufficient and preferred to minimize side reactions and simplify work-up.
-
Stoichiometric (1.0 - 1.2 equivalents): Necessary when the product itself is a Lewis base that can sequester the catalyst, or for very unreactive systems.
Protocol: Small-Scale Lewis Acid Screening
-
Setup: Arrange 5 small, dry reaction vials, each with a stir bar. Add your dienophile and solvent (e.g., dry DCM) under an inert atmosphere (N₂ or Ar).
-
Addition: Add a different Lewis acid (e.g., BF₃·OEt₂, SnCl₄, AlCl₃, TiCl₄) to each of the first four vials (vial 5 is the "no catalyst" control). Use 0.2 equivalents for the initial screen.
-
Initiation: Add the diene to all five vials simultaneously.
-
Monitoring: Stir at the desired temperature (start with 0 °C or room temperature) and monitor the reactions by TLC or LCMS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion rates and purity profiles to identify the most effective and cleanest catalyst for your specific system.
FAQ 3: How can I control the endo/exo stereoselectivity of the product?
The stereochemical outcome is a key feature of the Diels-Alder reaction.
-
The Endo Rule: For most thermal Diels-Alder reactions, the endo product is the kinetically favored product. This is due to a "secondary orbital interaction" where the electron-withdrawing groups on the dienophile are positioned under the π-system of the newly forming ring.
-
Thermodynamic Control: The exo product is often the more sterically stable and therefore the thermodynamically favored product.
-
Achieving Selectivity:
-
For the endo product: Use milder conditions (lower temperature, shorter reaction time) and a suitable Lewis acid catalyst, as many enhance endo selectivity.
-
For the exo product: Use higher temperatures for a prolonged period to allow the initial kinetic (endo) product to equilibrate to the more stable thermodynamic (exo) product via a retro-Diels-Alder reaction.
-
References
-
Szostak, M., et al. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters. Available at: [Link]
-
Jagtap, S., et al. (2012). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. Arkivoc. Available at: [Link]
-
Reddy, G. M., et al. (2017). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. Organic & Biomolecular Chemistry. Available at: [Link]
-
Quancard, J., et al. (2004). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Tetrahedron. Available at: [Link]
-
Yadav, A., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available at: [Link]
-
Yin, D.-H., et al. (2016). Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. Chinese Chemical Letters. Available at: [Link]
-
Kočevar, M., et al. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc. Available at: [Link]
-
Zepeda, L. G., et al. (2017). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Journal of the Mexican Chemical Society. Available at: [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Available at: [Link]
-
Stothers, J. B., & Tan, C. T. (1976). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation. Canadian Journal of Chemistry. Available at: [Link]
-
Sammakia, T., & Berliner, M. A. (2010). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Organic Letters. Available at: [Link]
- Bella, M., et al. (2013). Preparation of bicyclo[2.2.2]octan-2-one compounds. Google Patents.
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
- Johnston, V. J., et al. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
Mykhailiuk, P. K., & Shishkin, O. V. (2020). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Angewandte Chemie International Edition. Available at: [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Available at: [Link]
-
Fischer, R., et al. (2001). 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements. Organometallics. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Available at: [Link]
-
Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 6. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Head-to-Head Comparison of Bicyclo[2.2.2]octane and Adamantane Scaffolds in Drug Design
A Senior Application Scientist's Guide to Selecting the Optimal Rigid Scaffold
In the landscape of modern drug discovery, the pressure to move beyond "flat," aromatic-rich molecules has intensified. The rationale is clear: increasing the three-dimensionality or fraction of sp³-hybridized carbons (Fsp³) often leads to improved physicochemical and pharmacological properties, including better solubility, enhanced metabolic stability, and novel intellectual property.[1][2] Within this paradigm, rigid, saturated polycyclic hydrocarbons have emerged as invaluable tools. Among the most prominent are bicyclo[2.2.2]octane (BCO) and adamantane, which serve as bioisosteric replacements for common moieties like phenyl rings or bulky t-butyl groups.[1][3]
This guide provides an in-depth, objective comparison of these two scaffolds, offering the experimental data and procedural insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.
The Adamantane Scaffold: The "Lipophilic Bullet"
Adamantane, a tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane), is renowned for its exceptional rigidity, high symmetry, and significant lipophilicity.[4][5] Its cage-like structure makes it a robust anchor, capable of orienting pharmacophoric elements in precise three-dimensional space.[6][7]
Key Attributes of Adamantane:
-
High Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, with an estimated contribution to the calculated partition coefficient (cLogP) of approximately 3.1 log units.[3] This property can be leveraged to enhance membrane permeability and improve blood-brain barrier penetration, making it a common feature in drugs targeting the central nervous system (CNS).[3][8]
-
Metabolic Stability: The rigid, sterically hindered structure of adamantane protects adjacent functional groups from metabolic enzymes, particularly cytochrome P450s (CYPs).[3][4] This "shielding" effect can dramatically increase a drug's half-life and improve its overall pharmacokinetic profile.[3][4]
-
Precise Vectorial Display: Adamantane possesses four equivalent tertiary (bridgehead) positions and six equivalent secondary positions. This well-defined geometry allows for the precise and rigid placement of substituents, facilitating optimal interactions with target binding pockets.[6]
-
Established Therapeutic Precedent: The first approved drug containing this scaffold was Amantadine, an antiviral agent.[3][4] Since then, adamantane has been incorporated into numerous successful drugs, including the NMDA receptor antagonist Memantine and the DPP-IV inhibitor Saxagliptin, demonstrating its broad therapeutic utility.[3][6]
However, the pronounced lipophilicity of adamantane can be a double-edged sword, potentially leading to poor aqueous solubility, off-target toxicity, and promiscuous binding if not carefully balanced within the overall molecular design.[1]
The Bicyclo[2.2.2]octane (BCO) Scaffold: The Versatile Phenyl Ring Bioisostere
Bicyclo[2.2.2]octane is a bridged bicyclic hydrocarbon that has gained prominence as a three-dimensional, non-aromatic bioisostere of a para-substituted phenyl ring.[1] Its geometry closely mimics the distance between the 1- and 4-positions of a benzene ring, allowing it to maintain key pharmacophoric interactions while altering physicochemical properties.[1]
Key Attributes of Bicyclo[2.2.2]octane:
-
Moderate Lipophilicity: While still a hydrocarbon, BCO is significantly less lipophilic than adamantane.[1] This makes it an attractive alternative when the goal is to increase Fsp³ character and escape "flatland" without incurring the large lipophilicity penalty associated with adamantane.
-
Improved Solubility: Replacing a phenyl ring with a BCO moiety can disrupt crystal packing and eliminate aromatic π-π stacking interactions, often leading to a marked improvement in aqueous solubility.[1][9]
-
Structural Mimicry: The bridgehead-to-bridgehead distance in 1,4-disubstituted BCO (approx. 2.60 Å) is very similar to the distance between the para positions of a phenyl ring (approx. 2.82 Å), enabling it to effectively replicate the spatial arrangement of substituents.[1]
-
Synthetic Accessibility: The construction of BCO scaffolds often relies on well-established chemical transformations, such as the Diels-Alder reaction, making a variety of functionalized derivatives accessible for drug discovery programs.[10]
While BCO offers a more moderate physicochemical profile, it is less sterically shielding than adamantane and may not confer the same degree of metabolic stability.
Head-to-Head Comparison: Physicochemical Properties
The choice between adamantane and BCO often comes down to a careful analysis of their differing physicochemical properties. The following table summarizes key comparative data.
| Property | Adamantane | Bicyclo[2.2.2]octane (BCO) | Rationale & Implication in Drug Design |
| Structure | Tricyclo[3.3.1.1³⁷]decane | Bicyclo[2.2.2]octane | Adamantane is larger, more globular, and more rigid. BCO is a smaller, more linear bridged system. |
| Molecular Formula | C₁₀H₁₆ | C₈H₁₄ | Adamantane has two more carbon atoms, contributing to its greater lipophilicity. |
| Calculated LogP (cLogP) | ~3.3 | ~2.4 | Adamantane is significantly more lipophilic. This can enhance membrane permeability but may decrease aqueous solubility and increase off-target binding.[3] |
| Fsp³ | 1.0 | 1.0 | Both scaffolds are fully saturated, offering maximal three-dimensionality compared to aromatic rings (Fsp³ = 0).[1] |
| Primary Use | Bioisostere for t-butyl or bulky groups; Lipophilicity/metabolic stability enhancer.[11] | Bioisostere for para-substituted phenyl rings.[1] | Adamantane is often used to fill large, greasy pockets and block metabolism. BCO is used to mimic the geometry of a phenyl ring while improving solubility. |
| Metabolic Stability | High | Moderate | The cage-like structure of adamantane provides excellent steric shielding to neighboring functional groups, often blocking metabolic attack.[3][4] BCO is less effective in this regard. |
| Aqueous Solubility | Low | Moderate to High | The lower lipophilicity and less symmetric shape of BCO derivatives often lead to better aqueous solubility compared to their adamantane counterparts.[1] |
Strategic Application & Case Studies
The decision to employ adamantane versus BCO is highly context-dependent, driven by the specific challenges of a drug discovery project.
-
When to Choose Adamantane: Adamantane is the scaffold of choice when the primary goal is to significantly increase lipophilicity to access CNS targets, fill a large hydrophobic binding pocket, or confer exceptional metabolic stability to a nearby labile functional group.[3] For example, in the development of certain enzyme inhibitors, an adamantyl group can serve as a "greasy anchor," occupying a deep hydrophobic pocket while its rigid structure protects a nearby ester or amide from hydrolysis.[6]
-
When to Choose Bicyclo[2.2.2]octane: BCO is preferred when replacing a para-phenyl ring to improve solubility, reduce metabolic liabilities associated with aromatic oxidation, or explore novel 3D vector spaces while maintaining the crucial distance between two pharmacophoric points.[1][10] A classic application is the replacement of a central phenyl ring in a kinase inhibitor to disrupt planarity, improve solubility, and escape common metabolic pathways like aromatic hydroxylation.[12]
Case Study Snippet: Influenza A Antivirals The development of antivirals for Influenza A provides a historical comparison. The original drug, Amantadine (1-aminoadamantane), established the utility of the adamantane cage.[11] Subsequent research explored variations of the hydrocarbon moiety, where it was observed that bicyclo[2.2.2]octane amines exhibited comparable, and in some cases slightly higher, anti-influenza activity than amantadine, showcasing BCO as a viable, albeit less lipophilic, alternative.[6][11]
Experimental Evaluation Protocols
Validating the choice of scaffold requires rigorous experimental testing. Below are standardized protocols for assessing the key properties influenced by these scaffolds.
Diagram: Scaffold Selection Workflow
This diagram outlines the decision-making process for selecting between adamantane and BCO based on the primary optimization goals.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. connectsci.au [connectsci.au]
- 4. mdpi.com [mdpi.com]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 10. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminobicyclo[2.2.2]octane Derivatives and Suramin in the Quest for Novel Antitrypanosomal Therapies
For Researchers, Scientists, and Drug Development Professionals
The global health landscape remains challenged by parasitic diseases, with Human African Trypanosomiasis (HAT), or sleeping sickness, continuing to pose a significant threat in sub-Saharan Africa. Caused by protozoan parasites of the genus Trypanosoma, this disease necessitates a robust pipeline of effective and safe chemotherapeutic agents. For decades, suramin has been a cornerstone in the treatment of the initial hemolymphatic stage of HAT. However, the emergence of drug resistance and the need for improved therapeutic profiles have spurred the exploration of novel chemical scaffolds. Among these, 4-aminobicyclo[2.2.2]octane derivatives have emerged as a promising class of compounds with potent antitrypanosomal activity. This guide provides an in-depth, objective comparison of the antitrypanosomal performance of 4-aminobicyclo[2.2.2]octane derivatives against the established drug, suramin, supported by experimental data and methodological insights.
Introduction: The Unmet Need in Trypanosomiasis Treatment
Human African Trypanosomiasis is a vector-borne parasitic disease transmitted by the tsetse fly. The disease progresses from an early, hemolymphatic stage, characterized by the presence of trypanosomes in the blood and lymph, to a late, meningoencephalitic stage, where the parasites cross the blood-brain barrier, leading to severe neurological symptoms and, if untreated, death. The current drug arsenal is limited and fraught with challenges, including toxicity and complex administration routes. Suramin, a polysulfonated naphthylamine derivative, has been in use since the 1920s for early-stage HAT. While effective, its parenteral administration and potential for adverse effects underscore the urgent need for novel, orally bioavailable, and safer antitrypanosomal agents.
Chemical Scaffolds Under the Microscope
Suramin: A large, highly charged molecule, suramin's structure is characterized by a central urea moiety linked to two symmetrical naphthalene trisulfonic acid residues. This complex structure is crucial for its biological activity but also contributes to its pharmacokinetic challenges, such as poor membrane permeability.
4-Aminobicyclo[2.2.2]octane Derivatives: This class of compounds is built upon a rigid bicyclic core, the bicyclo[2.2.2]octane skeleton. The amino group at the 4-position is a key feature, and various substitutions on the bicyclic ring and the amino group have been explored to optimize activity and selectivity. These derivatives are generally smaller and more lipophilic than suramin, properties that could translate to improved pharmacokinetic profiles.
Comparative Efficacy: A Data-Driven Analysis
The antitrypanosomal activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the parasite population in vitro.
| Compound Class | Derivative/Variant | Target Organism | IC50 (µM) | Reference |
| Suramin | - | Trypanosoma brucei rhodesiense (STIB 900) | 0.0075 | [1] |
| 4-Aminobicyclo[2.2.2]octane Derivatives | Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate | Trypanosoma brucei rhodesiense (STIB 900) | 0.68 | [1] |
| 4-Aminobicyclo[2.2.2]oct-2-ylamines and N-benzyl derivatives | Trypanosoma brucei | 0.22 - 0.41 | [2] | |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Trypanosoma brucei rhodesiense | 0.60 | [3] |
As the data indicates, while several 4-aminobicyclo[2.2.2]octane derivatives exhibit potent antitrypanosomal activity with IC50 values in the sub-micromolar range, they are distinctly less active than suramin in in vitro assays.[1] However, it is crucial to consider that in vitro potency is only one aspect of a drug's potential. The more favorable physicochemical properties of the bicyclic derivatives could lead to better in vivo efficacy and safety profiles.
Some 4-aminobicyclo[2.2.2]oct-2-ylamines have demonstrated moderate in vivo activity in mice infected with Trypanosoma brucei brucei.[2][4] These studies, while promising, have often shown an extension of survival time rather than a complete cure, highlighting the need for further optimization of this chemical series.[5]
Unraveling the Mechanisms of Action
A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. The mechanisms of action for suramin and 4-aminobicyclo[2.2.2]octane derivatives appear to be distinct.
Suramin: A Multi-Targeted Approach
The antitrypanosomal activity of suramin is attributed to its ability to inhibit a wide range of essential enzymes in the parasite. Its polyanionic nature allows it to bind to the cationic sites of various proteins. Key targets include:
-
Glycolytic Enzymes: Suramin is known to inhibit several enzymes in the glycolytic pathway, which is the sole source of ATP for bloodstream form trypanosomes. This disruption of energy metabolism is a primary mechanism of its trypanocidal effect.[6]
-
Thymidine Kinase and Dihydrofolate Reductase: Inhibition of these enzymes interferes with DNA synthesis and repair, further contributing to parasite death.[6]
-
RuvB-like DNA Helicase: More recent studies have identified a DNA helicase as a potential target of suramin, suggesting an impact on DNA replication and repair processes.
The uptake of suramin by trypanosomes is thought to occur via endocytosis, a process that can be a limiting factor in its efficacy.
Caption: Proposed mechanism of action for suramin against Trypanosoma.
4-Aminobicyclo[2.2.2]octane Derivatives: An Enigmatic Target
In contrast to suramin, the precise molecular target and mechanism of action for 4-aminobicyclo[2.2.2]octane derivatives remain largely unknown.[5] Structure-activity relationship (SAR) studies have provided some insights, indicating that the nature and stereochemistry of substituents on the bicyclic ring significantly influence activity.[3][7][8] The rigid bicyclo[2.2.2]octane scaffold likely plays a crucial role in presenting the pharmacophoric groups in a specific orientation for binding to a yet-unidentified target. The higher lipophilicity of these derivatives compared to suramin may facilitate their passage across biological membranes, potentially leading to different intracellular distribution and targets. The lack of a defined mechanism is a significant hurdle in their development, as it hinders rational drug design and the identification of potential resistance mechanisms.
Experimental Methodologies: A Guide for the Bench Scientist
Reproducible and well-controlled experimental protocols are the bedrock of reliable drug discovery research. Below are detailed methodologies for assessing the antitrypanosomal activity of compounds in vitro and in vivo.
In Vitro Antitrypanosomal Activity Assay
This assay is a primary screen to determine the potency of a compound against the parasite.
Protocol:
-
Parasite Culture: Trypanosoma brucei rhodesiense (e.g., STIB 900 strain) is cultured in a suitable medium (e.g., MEM with 25 mM HEPES, 10% horse serum, 1% penicillin/streptomycin) at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the parasite suspension (e.g., 2 x 10^5 parasites/mL) to each well.
-
Compound Addition: Add 50 µL of the serially diluted compound solutions to the wells. Include a positive control (e.g., suramin) and a negative control (medium with solvent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add a viability indicator, such as AlamarBlue (resazurin), to each well and incubate for a further 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antitrypanosomal activity screening.
In Vivo Efficacy in a Murine Model of HAT
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of drug candidates.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or Swiss albino mice).
-
Infection: Infect the mice intraperitoneally with a defined number of bloodstream-form trypanosomes (e.g., 1 x 10^4 Trypanosoma brucei brucei).
-
Parasitemia Monitoring: Monitor the development of parasitemia by examining a drop of tail blood under a microscope daily or every other day.
-
Treatment Initiation: Once a stable parasitemia is established (e.g., day 3-4 post-infection), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and the positive control (e.g., suramin) via a clinically relevant route (e.g., intraperitoneal or oral) at various dose levels for a defined period (e.g., 4-7 consecutive days). The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor parasitemia in all groups. The primary endpoint is the clearance of parasites from the blood and the survival time of the mice.
-
Relapse Monitoring: After the treatment period, monitor the mice for an extended period (e.g., up to 60 days) to check for any relapse of infection.
-
Toxicity Assessment: Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or mortality.
Future Perspectives and Conclusion
The comparison between 4-aminobicyclo[2.2.2]octane derivatives and suramin highlights the ongoing evolution of antitrypanosomal drug discovery. While suramin remains a potent and clinically relevant drug, its limitations necessitate the development of new chemical entities. The 4-aminobicyclo[2.2.2]octane derivatives represent a promising starting point, exhibiting significant in vitro and moderate in vivo activity.
Key takeaways for future research include:
-
Mechanism of Action Elucidation: A concerted effort is required to identify the molecular target(s) of the 4-aminobicyclo[2.2.2]octane derivatives. This knowledge will be instrumental in optimizing their structure for improved potency and selectivity.
-
Pharmacokinetic Optimization: Further chemical modifications should focus on improving the in vivo efficacy and oral bioavailability of this class of compounds.
-
Combination Therapy: Exploring the potential of 4-aminobicyclo[2.2.2]octane derivatives in combination with existing drugs could be a valuable strategy to enhance efficacy and combat drug resistance.
References
-
Weis, R., et al. (2009). Antitrypanosomal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives. ResearchGate. [Link]
-
Seebacher, W., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 225-233. [Link]
- Barrett, M. P., et al. (2007). State of the art in African trypanosome drug discovery. Parasitology, 134(Pt 11), 1479-1489.
- Steverding, D. (2024). Suramin: Effectiveness of analogues reveals structural features that are important for the potent trypanocidal activity of the drug. Experimental Parasitology, 259, 108744.
-
Wiedemar, N., et al. (2023). Suramin action in African trypanosomes involves a RuvB-like DNA helicase. PLoS Neglected Tropical Diseases, 17(9), e0011612. [Link]
-
Oh, Y., et al. (2016). Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth. Antimicrobial Agents and Chemotherapy, 60(7), 3997-4005. [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]
-
Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977. [Link]
-
Weis, R., et al. (2009). Antitrypanosomal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives. ResearchGate. [Link]
-
Wilkinson, S. R., & Kelly, J. M. (2009). Trypanocidal drugs: mechanisms, resistance and new targets. Expert Reviews in Molecular Medicine, 11, e31. [Link]
- Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977.
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
- Weis, R., et al. (2003). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. Monatshefte für Chemie / Chemical Monthly, 134(7), 1019-1026.
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
- Finelle, P. (1973). African animal trypanosomiasis. Part I. Disease and chemotherapy. World Animal Review, 7, 1-6.
-
Khan, T. K., et al. (2016). Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads. BMC Complementary and Alternative Medicine, 16, 123. [Link]
- Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
-
de Souza, N. B., et al. (2022). In Vitro Antioxidant and Antitrypanosomal Activities of Extract and Fractions of Terminalia catappa. Molecules, 27(13), 4065. [Link]
-
de Koning, H. P. (2017). Chemotherapy of Human African Trypanosomiasis. Trypanosomes and Trypanosomiasis, 447-474. [Link]
-
da Silva, E. G., et al. (2022). Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega, 7(50), 46849-46863. [Link]
- de Koning, H. P. (2017). Chemotherapy of Human African Trypanosomiasis. Trypanosomes and Trypanosomiasis, 447-474.
-
Rodrigues, J. C., et al. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 55(3), 181-187. [Link]
- Weis, R., et al. (2009). Antitrypanosomal Activity of 4-Aminobicyclo[2.2.2]octane Derivatives.
Sources
- 1. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Chemotherapy of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
evaluating the catalytic efficiency of ligands from (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol
A Comparative Guide to Ligand Performance in Enantioselective Transformations
In the landscape of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral ligands is perpetual. The structural rigidity and well-defined stereochemistry of a ligand's backbone are paramount in creating a chiral environment that dictates the stereochemical outcome of a reaction. Among the privileged scaffolds that have emerged, the bicyclo[2.2.2]octane framework offers a unique combination of steric bulk and conformational rigidity, making it an attractive platform for the design of new chiral ligands. This guide provides a comparative evaluation of the catalytic efficiency of ligands derived from the bicyclo[2.2.2]octane core, with a particular focus on amino-functionalized derivatives, and contrasts their performance with established alternatives in key asymmetric transformations.
While direct catalytic applications of ligands derived from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol are not extensively documented in publicly available literature, the exceptional performance of structurally related ligands underscores the immense potential of this scaffold. This guide will delve into the catalytic prowess of ligands derived from analogues such as cis-2,5-diaminobicyclo[2.2.2]octane and 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), providing a data-driven comparison to contextualize their efficacy.
The Bicyclo[2.2.2]octane Advantage: A Structurally Privileged Scaffold
The bicyclo[2.2.2]octane skeleton is a highly constrained and sterically demanding framework. This rigidity is a key asset in ligand design as it reduces the number of accessible conformations of the catalyst-substrate complex, leading to a more ordered transition state and, consequently, higher enantioselectivity. The well-defined spatial orientation of substituents on this scaffold allows for precise tuning of the chiral pocket around the metal center.
Derivatives of the bicyclo[2.2.2]octane core, such as chiral diamines and amino acids, have been successfully employed in a variety of metal-catalyzed asymmetric reactions, including aldol and Henry reactions, cyclopropanation, and asymmetric arylations.
Comparative Catalytic Performance
To objectively assess the catalytic efficiency of ligands derived from the bicyclo[2.2.2]octane framework, we will examine their performance in two well-established asymmetric reactions: the copper-catalyzed Henry (nitroaldol) reaction and the rhodium-catalyzed asymmetric arylation of imines.
Copper-Catalyzed Asymmetric Henry Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of valuable β-nitro alcohols. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinating the copper catalyst.
Below is a comparison of a ligand derived from a bicyclo[2.2.2]octane diamine with a classic ligand derived from trans-1,2-diaminocyclohexane.
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| Bicyclo[2.2.2]octane-derived Salen Ligand | p-Nitrobenzaldehyde | 95 | 94 | |
| trans-1,2-Diaminocyclohexane-derived Salen Ligand | p-Nitrobenzaldehyde | 92 | 91 | |
| Bicyclo[2.2.2]octane-derived (R)-N,N'-Bis(1-naphthylmethyl)-1,2-diamine | Benzaldehyde | 85 | 86 |
Salen ligand derived from cis-2,5-diaminobicyclo[2.2.2]octane.
The data indicates that the rigid bicyclo[2.2.2]octane backbone can lead to superior enantioselectivity in the Henry reaction compared to the more flexible diaminocyclohexane scaffold.
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
The addition of arylboronic acids to imines is a crucial method for the synthesis of chiral diarylmethylamines, which are prevalent motifs in pharmaceuticals. The choice of chiral diene ligand for the rhodium catalyst is critical for achieving high enantioselectivity.
Here, we compare a C2-symmetric diene ligand based on the bicyclo[2.2.2]octane framework with the widely used BINAP ligand.
| Ligand | Imine | Arylboroxine | Yield (%) | ee (%) | Reference |
| (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) | N-(p-Tolyl)tosylimine | Phenylboroxine | 98 | 99 | |
| (R)-BINAP | N-(p-Tolyl)tosylimine | Phenylboroxine | 95 | 85 |
The C2-symmetric bicyclo[2.2.2]octadiene ligand demonstrates significantly higher enantioselectivity than (R)-BINAP in this transformation, highlighting the impact of the rigid and well-defined chiral environment created by the bicyclic scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following are representative procedures for the synthesis of a bicyclo[2.2.2]octane-derived ligand and its application in a catalytic reaction.
Synthesis of a cis-2,5-Diaminobicyclo[2.2.2]octane-derived Salen Ligand
This protocol is adapted from the synthesis of related salen ligands.
-
Diamine Synthesis: The enantiopure cis-2,5-diaminobicyclo[2.2.2]octane can be synthesized from benzoic acid through a multi-step sequence.
-
Condensation: To a solution of cis-2,5-diaminobicyclo[2.2.2]octane (1 mmol) in ethanol (20 mL) is added 2 equivalents of the desired salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) (2 mmol).
-
The mixture is heated to reflux for 4 hours.
-
Upon cooling to room temperature, the salen ligand precipitates as a solid.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure ligand.
General Procedure for the Asymmetric Henry Reaction
This protocol is a generalized procedure based on established methods.
-
Catalyst Formation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), the chiral ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) are dissolved in a suitable solvent such as isopropanol (1 mL). The mixture is stirred at room temperature for 1 hour to form the copper-ligand complex.
-
Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -20 °C). The aldehyde (1.0 mmol) and nitromethane (5.0 mmol) are then added sequentially.
-
Reaction Monitoring: The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Logical Frameworks for Catalysis
The following diagrams illustrate the conceptual workflows for ligand synthesis and a general catalytic cycle.
Caption: Workflow for the synthesis of chiral ligands from a bicyclo[2.2.2]octane precursor.
Caption: A generalized catalytic cycle for an asymmetric transformation.
Conclusion and Future Outlook
The bicyclo[2.2.2]octane framework has proven to be a highly effective scaffold for the development of chiral ligands for asymmetric catalysis. The inherent rigidity and well-defined stereochemistry of this system lead to catalysts that can exhibit superior enantioselectivity compared to more flexible, conventional ligands in key organic transformations. While the catalytic potential of ligands derived specifically from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol remains an open area for exploration, the impressive results achieved with structurally related bicyclo[2.2.2]octane derivatives strongly suggest that it is a promising candidate for the development of novel, highly efficient chiral catalysts. Future research in this area will undoubtedly unlock new applications and further refine our understanding of how to leverage rigid scaffolds for optimal catalytic performance.
References
-
Gawroński, J., & You, L. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(9), 1959–1971. [Link]
-
Calmès, M., & Martinez, J. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(4), 1035–1047. [Link]
-
Request PDF | 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts | N/A. [Link]
-
(PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2025). N/A. [Link]
-
Tokunaga, N., Otomaru, Y., Okamoto, K., Ueyama, K., Shintani, R., & Hayashi, T. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(42), 13584–13585. [Link]
-
Gawroński, J., Kołbon, H., Kwit, M., & Katrusiak, A. (2003). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis via Salen−Metal Complexes. Organic Letters, 5(14), 2389–2392. [Link]
-
Hayashi, T., Tokunaga, N., Okamoto, K., & Shintani, R. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(42), 13584-13585. [Link]
A Comparative Guide to the Cytotoxicity of 4-Aminobicyclo[2.2.2]octane Derivatives on L6 Cells
This guide provides a comprehensive analysis of the cytotoxic effects of various 4-aminobicyclo[2.2.2]octane derivatives on the L6 rat skeletal muscle cell line. This information is crucial for researchers and drug development professionals working on the discovery of new therapeutic agents, as it offers insights into the preliminary safety profiles of this promising class of compounds. The bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active molecules.[1] Understanding the structure-activity relationships (SAR) that govern their cytotoxicity is paramount for designing derivatives with improved therapeutic indices.
Introduction to 4-Aminobicyclo[2.2.2]octane Derivatives and Cytotoxicity Assessment
The 4-aminobicyclo[2.2.2]octane core is a rigid, three-dimensional structure that provides a unique framework for positioning substituents in defined spatial orientations. This structural rigidity can lead to high-affinity interactions with biological targets. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as antiprotozoal and anticancer agents.[2][3][4]
However, early-stage assessment of cytotoxicity is a critical step in the drug discovery pipeline to identify and deprioritize compounds that may have off-target effects leading to cellular damage. The L6 cell line, a rat skeletal muscle myoblast line, is a relevant in vitro model for assessing the general cytotoxicity of compounds, particularly those intended for systemic administration where skeletal muscle tissue would be exposed.
This guide will compare the cytotoxic profiles of several 4-aminobicyclo[2.2.2]octane derivatives, provide a detailed, field-proven protocol for assessing cytotoxicity using the MTT assay, and discuss the key structural features that influence their cytotoxic potential against L6 cells.
Comparative Cytotoxicity of 4-Aminobicyclo[2.2.2]octane Derivatives
The following table summarizes the in vitro cytotoxicity (IC50 values) of a selection of 4-aminobicyclo[2.2.2]octane derivatives against the L6 cell line, as reported in the scientific literature. The IC50 value represents the concentration of a compound that causes a 50% reduction in cell viability.
| Compound ID | R1 | R2 | Other Modifications | IC50 on L6 cells (µM) | Reference |
| 1a | H | H | 4-dimethylamino | > 10.57 | [5] |
| 2 | H | H | 4-amino (from Wolff-Kishner reduction of 1) | Comparable to 1 | [5] |
| 3a | - | - | 5-dimethylamino-2-azabicyclo[3.2.2]nonan-3-one | > 269.1 | [5] |
| 9b | 4-chlorobenzoyloxy | H | 4-dimethylamino | Low cytotoxicity | [2] |
| 10a | pivaloyloxy | H | 4-dimethylamino | - | [2] |
| 13c | benzhydryloxy | H | 4-dimethylamino | - | [2] |
| Benzoate 8b | benzoyloxy | H | 4-pyrrolidino | Increased cytotoxicity | [6] |
| 4-chlorobenzoate 9b | 4-chlorobenzoyloxy | H | 4-pyrrolidino | Increased cytotoxicity | [6] |
Note: A higher IC50 value indicates lower cytotoxicity. The data presented is compiled from various sources and experimental conditions may vary slightly between studies.
Discussion of Structure-Activity Relationships (SAR)
The analysis of the cytotoxicity data reveals several key structure-activity relationships for this class of compounds:
-
Influence of the Bicyclic Core: A notable decrease in cytotoxicity is observed when the bicyclo[2.2.2]octanone ring is enlarged to a 2-azabicyclo[3.2.2]nonan-3-one system (compare 1a and 3a ).[5] This suggests that the rigidity and conformation of the bicyclo[2.2.2]octane core are important for its cytotoxic effects. The increased flexibility of the bicyclo-nonane skeleton may reduce its interaction with cellular targets responsible for toxicity.[5]
-
Role of the Amino Substituent: The nature of the amino group at the 4-position influences cytotoxicity. For instance, derivatives with a 4-pyrrolidino substituent (e.g., 8b and 9b ) exhibited generally increased cytotoxicity compared to their 4-dimethylamino counterparts.[6]
-
Impact of Ester and Ether Groups: The introduction of ester and ether functionalities at the 2-position significantly modulates cytotoxicity. Generally, increased lipophilicity through the addition of these groups can lead to enhanced biological activity, including cytotoxicity.[2] However, specific substitutions can lead to a desirable balance of high antiprotozoal activity and low cytotoxicity, as seen with the 4-chlorobenzoate derivative 9b .[2]
Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
The following is a detailed, step-by-step protocol for determining the cytotoxicity of 4-aminobicyclo[2.2.2]octane derivatives on L6 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[7]
Materials and Reagents
-
L6 rat skeletal muscle myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
4-aminobicyclo[2.2.2]octane derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assessment.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture L6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each 4-aminobicyclo[2.2.2]octane derivative in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Alternative Cytotoxicity Assays
While the MTT assay is robust and widely used, other methods can be employed to corroborate the findings and provide a more comprehensive cytotoxic profile.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of necrosis.[8]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10]
Conclusion
The cytotoxicity of 4-aminobicyclo[2.2.2]octane derivatives in L6 cells is influenced by the nature of the bicyclic core, the amino substituent at the 4-position, and the presence of ester or ether groups. A thorough understanding of these structure-activity relationships is essential for the design of novel derivatives with optimized therapeutic potential and minimal off-target toxicity. The provided MTT assay protocol offers a reliable and reproducible method for the in vitro assessment of the cytotoxic profile of this important class of compounds.
References
-
Seebacher, W., et al. (2005). Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. European Journal of Medicinal Chemistry, 40(9), 888-896. Available from: [Link]
-
Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 225-233. Available from: [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. Available from: [Link]
-
Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry, 41(8), 970-977. Available from: [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available from: [Link]
-
Todorov, P. T., et al. (2012). Cytotoxic activity of new racemic and optically active N-phosphonoalkyl bicyclic β-Amino acids against human malignant cell lines. Amino Acids, 42(5), 1897-1905. Available from: [Link]
-
Calmes, M., & Daunis, J. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(4), 1059-1072. Available from: [Link]
-
Schlapper, C., et al. (2008). Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity. European Journal of Medicinal Chemistry, 43(4), 800-807. Available from: [Link]
Sources
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. takarabio.com [takarabio.com]
- 5. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 6. Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-Aminobicyclo[2.2.2]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its constrained conformation allows for the precise positioning of functional groups in space, making it an attractive template for the design of potent and selective ligands for various biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-aminobicyclo[2.2.2]octane analogs, with a focus on their development as antiprotozoal agents and their potential as modulators of nicotinic acetylcholine receptors (nAChRs).
The 4-Aminobicyclo[2.2.2]octane Scaffold: A Privileged Structure
The 4-aminobicyclo[2.2.2]octane core offers a unique combination of a rigid bicyclic system and a strategically placed amino group. This arrangement provides a foundation for systematic modifications to explore the chemical space around this privileged structure. The rigidity of the scaffold helps to minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The amino group serves as a key interaction point and a handle for further derivatization.
Antiprotozoal Activity: A Primary Focus of SAR Studies
A significant body of research has focused on the development of 4-aminobicyclo[2.2.2]octane analogs as potent agents against parasitic protozoa, particularly Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).
Key Structural Modifications and their Impact on Antiprotozoal Potency
The SAR of these compounds has been systematically explored by modifying three key regions of the molecule: the amino group at the 4-position, the functionality at the 2-position of the bicyclic core, and the substituents on the bicyclic ring.
1. The Amino Group at C-4:
The nature of the substituent on the amino group plays a crucial role in determining the antiprotozoal activity. Generally, dialkylamino derivatives have shown promising activity.
2. Functionality at C-2: A Critical Determinant of Activity
One of the most significant findings in the SAR of these analogs is the profound impact of the functional group at the 2-position.
-
Ketone vs. Alcohol: A consistent trend observed is that the reduction of the ketone at C-2 to a hydroxyl group generally leads to a significant increase in both antiplasmodial and antitrypanosomal activity. The resulting 4-aminobicyclo[2.2.2]octan-2-ol derivatives are often more potent than their ketone counterparts.[1]
-
Imines and Oximes: Conversion of the C-2 ketone to various imino derivatives, such as thiosemicarbazones and oximes, has also been shown to yield compounds with potent antimalarial activity.[1] In some cases, bicyclooctanone oximes have demonstrated activity comparable to the standard antimalarial drug chloroquine.[2]
3. Substituents on the Bicyclic Core:
The presence and nature of substituents on the bicyclo[2.2.2]octane ring system also influence the biological activity. For instance, the introduction of diaryl groups has been a common strategy in the design of these analogs.
Quantitative Comparison of Antiprotozoal Activity
The following table summarizes the in vitro activity of representative 4-aminobicyclo[2.2.2]octane analogs against P. falciparum and T. b. rhodesiense.
| Compound ID | R (at C-4) | X (at C-2) | Substituents on Bicyclic Core | P. falciparum (K1 strain) IC₅₀ (µM) | T. b. rhodesiense (STIB 900) IC₅₀ (µM) | Reference |
| 1 | N(CH₃)₂ | =O | 6,7-Diphenyl | > 10 | > 10 | [3] |
| 2 | N(CH₃)₂ | -OH | 6,7-Diphenyl | 1.2 | 0.8 | [1] |
| 3 | N(CH₃)₂ | =N-OH | 6,7-Diphenyl | 0.15 | 2.1 | [2] |
| 4 | N(CH₃)₂ | =N-NH-CS-NH-Ph | 6,7-Diphenyl | 0.23 | < 0.3 | [2] |
| 5 | N(CH₃)₂ | -O-CO-Ph | 6,7-Diphenyl | 0.72 | 1.5 | [2] |
IC₅₀ values are indicative and can vary between studies.
Experimental Protocols
Synthesis of 4-Aminobicyclo[2.2.2]octan-2-one Precursors
A common and efficient method for the synthesis of the 4-aminobicyclo[2.2.2]octan-2-one scaffold is a one-pot reaction involving benzylidene acetone and a dialkylammonium thiocyanate.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: A solution of benzylidene acetone and a dialkylammonium thiocyanate in a suitable solvent (e.g., toluene) is prepared.
-
Reflux: The reaction mixture is heated to reflux, typically overnight.
-
Work-up: After cooling, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 4-aminobicyclo[2.2.2]octan-2-one.
Caption: One-pot synthesis of the core scaffold.
In Vitro Antiprotozoal Assays
The evaluation of the antiprotozoal activity of 4-aminobicyclo[2.2.2]octane analogs is typically performed using in vitro microplate assays against cultured parasites.[2][3]
Step-by-Step Methodology for Antiplasmodial Assay (P. falciparum):
-
Parasite Culture: The K1 strain of P. falciparum (resistant to chloroquine and pyrimethamine) is maintained in continuous culture in human red blood cells.
-
Drug Dilution: The test compounds are serially diluted in multi-well plates.
-
Incubation: A suspension of parasitized red blood cells is added to the wells, and the plates are incubated under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Assessment of Parasite Growth: After a set incubation period (e.g., 72 hours), parasite growth is assessed. This can be done by various methods, such as microscopic counting of parasites or using a fluorescent DNA-intercalating dye to quantify parasite density.
-
IC₅₀ Determination: The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) is determined by plotting the percentage of growth inhibition against the drug concentration.
Caption: General workflow for in vitro antiprotozoal assays.
Potential as Nicotinic Acetylcholine Receptor Modulators
While the primary focus of SAR studies on 4-aminobicyclo[2.2.2]octane analogs has been on their antiprotozoal effects, their rigid structure and the presence of a basic nitrogen atom make them intriguing candidates for interaction with neuronal targets, such as nicotinic acetylcholine receptors (nAChRs).
The Rationale for Targeting nAChRs
nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, learning, and memory.[6] Dysregulation of nAChR signaling is implicated in several neurological and psychiatric disorders. The development of subtype-selective nAChR modulators is a major goal in drug discovery.
The rigid bicyclo[2.2.2]octane scaffold can mimic the conformation of acetylcholine, the endogenous ligand for nAChRs. The distance and orientation between the nitrogen atom and other functional groups can be precisely controlled, which is crucial for achieving high affinity and selectivity for specific nAChR subtypes.
Comparative SAR with Known nAChR Ligands
While direct SAR studies of 4-aminobicyclo[2.2.2]octane analogs at nAChRs are limited, we can draw parallels from related azabicycloalkane structures that have been extensively studied as nAChR ligands. For instance, the size and nature of the substituent on the nitrogen atom, as well as the presence and position of other functional groups on the bicyclic ring, are known to be critical for determining the affinity and selectivity for different nAChR subtypes (e.g., α4β2 vs. α7).[7]
It is hypothesized that modifications to the 4-amino group and the introduction of aromatic or heteroaromatic substituents on the bicyclo[2.2.2]octane core could lead to potent and selective nAChR modulators.
Proposed Experimental Workflow for nAChR Modulation Screening
To evaluate the potential of 4-aminobicyclo[2.2.2]octane analogs as nAChR modulators, a tiered screening approach is recommended.
1. Radioligand Binding Assays:
This initial screen assesses the affinity of the compounds for different nAChR subtypes.
-
Principle: Competition binding assay using a radiolabeled ligand (e.g., [³H]epibatidine for α4β2 nAChRs or [¹²⁵I]α-bungarotoxin for α7 nAChRs) and cell membranes expressing the target receptor subtype.
-
Outcome: Determination of the inhibitory constant (Ki) for each compound, indicating its binding affinity.
2. Functional Assays:
Compounds that show significant binding affinity are then evaluated in functional assays to determine their mode of action (agonist, antagonist, or allosteric modulator).
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: A robust system for expressing nAChRs and measuring ion channel function. Oocytes are injected with cRNA encoding the desired nAChR subunits. The application of test compounds in the presence or absence of acetylcholine allows for the characterization of their functional effects on the receptor.
-
Calcium Flux Assays: A higher-throughput method using cell lines stably expressing the nAChR subtype of interest. Changes in intracellular calcium levels upon receptor activation are measured using a fluorescent calcium indicator.
Caption: A tiered approach for identifying nAChR modulators.
Conclusion and Future Directions
The 4-aminobicyclo[2.2.2]octane scaffold has proven to be a versatile template for the development of potent antiprotozoal agents. The established SAR provides a clear roadmap for the design of new analogs with improved activity and selectivity. Key takeaways include the general superiority of the C-2 alcohol derivatives and the potential for potent activity with C-2 imine and oxime functionalities.
Furthermore, the structural features of these compounds suggest a high potential for their development as modulators of nicotinic acetylcholine receptors. Future research should focus on the systematic evaluation of a diverse library of 4-aminobicyclo[2.2.2]octane analogs against a panel of nAChR subtypes. A thorough investigation of the SAR for nAChR activity will be crucial for unlocking the full therapeutic potential of this promising class of molecules. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on such investigations.
References
-
Weis, R., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-530. [Link]
-
Mishra, A., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 17366-17441. [Link]
-
Seebacher, W., et al. (2004). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. Archiv der Pharmazie, 337(6), 311-318. [Link]
-
Whiteaker, P., et al. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. British Journal of Pharmacology, 152(7), 1131-1142. [Link]
-
Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 225-233. [Link]
-
Weis, R., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules, 10(3), 521-530. [Link]
-
Dougherty, D. A. (2011). Two Neuronal Nicotinic Acetylcholine Receptors, α4β4 and α7, Show Differential Agonist Binding Modes. Journal of Biological Chemistry, 286(8), 6267-6274. [Link]
-
Seebacher, W., et al. (2005). Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols. European Journal of Medicinal Chemistry, 40(10), 1034-1041. [Link]
-
Malin, D. H., et al. (2014). Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists. ACS Medicinal Chemistry Letters, 5(11), 1189-1193. [Link]
-
Seebacher, W., et al. (2005). Synthesis and Evaluation of the Antitrypanosomal and Antiplasmodial Activities of New 4-Aminobicyclo[2.2.2]octane Derivatives. European Journal of Medicinal Chemistry, 40(10), 1034-1041. [Link]
-
Kuca, K., et al. (2019). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 20(23), 5927. [Link]
-
Roy, A., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. [Link]
-
Kovac, B., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(13), 5123. [Link]
-
Seebacher, W., et al. (2006). Hydrazones and new Oximes of 4-Aminobicyclo[2.2.2]octanones and their Antiprotozoal Activities. Monatshefte für Chemie - Chemical Monthly, 137(11), 1461-1471. [Link]
-
Aderibigbe, F. A., et al. (2001). Antiplasmodial activity of some synthetic chalcones and their corresponding cyclised 2-pyrazolines. LitRes. [Link]
-
Adane, L., et al. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 27(9), 2901. [Link]
-
de Oliveira, R. B., et al. (2020). QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity. Malaria World Journal, 11, 3. [Link]
-
Gonzalez-Ponce, D., et al. (2011). Exploring QSAR for Antimalarial Activities and Drug Distribution within Blood of a Series of 4-Aminoquinoline Drugs Using Genetic Algorithms. Journal of Chemistry, 2011, 1-11. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal activities of new bicyclo[2.2.2]octan-2-imines and esters of bicyclo[2.2.2]octan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Conformational Rigidity of Bicyclo[2.2.2]octane Scaffolds: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the rational design of molecules with precisely defined three-dimensional architectures is paramount. The conformational rigidity of a molecular scaffold plays a pivotal role in determining a drug candidate's binding affinity, selectivity, and pharmacokinetic properties. Among the diverse array of saturated bicyclic systems, the bicyclo[2.2.2]octane (BCO) framework has emerged as a versatile and valuable scaffold. This guide provides an in-depth comparative analysis of the conformational rigidity of the BCO scaffold against other prominent rigid scaffolds: adamantane, cubane, and bicyclo[1.1.1]pentane (BCP). Through a synthesis of experimental data and computational insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in scaffold selection for therapeutic design.
The Significance of Conformational Rigidity in Drug Design
A molecule's ability to adopt a specific, low-energy conformation that is complementary to the binding site of a biological target is a cornerstone of its therapeutic efficacy. Highly flexible molecules often pay a significant entropic penalty upon binding, as they must transition from a multitude of solution-phase conformations to a single bound state. In contrast, rigid scaffolds pre-organize the pharmacophoric elements in a defined spatial orientation, minimizing the entropic cost of binding and often leading to enhanced potency and selectivity. Furthermore, conformational rigidity can improve metabolic stability by shielding susceptible bonds from enzymatic degradation and can favorably impact physicochemical properties such as solubility and membrane permeability.
Bicyclo[2.2.2]octane: A Scaffold of Tunable Rigidity
The bicyclo[2.2.2]octane skeleton is constructed from three fused cyclohexane rings, each constrained to a boat conformation. The primary mode of conformational flexibility in the BCO core arises from a concerted twisting motion of these three boat-shaped rings around the C1-C4 axis. This dynamic process involves the interconversion between two enantiomeric twisted conformations of C3 symmetry through a higher-energy, eclipsed transition state with D3h symmetry.
Experimental and computational studies have revealed that the energy barrier for this twisting motion is relatively low, typically in the range of 1.15 to 2.7 kcal/mol.[1][2][3] This inherent flexibility, while seemingly modest, distinguishes BCO from more rigidly constrained systems and offers a unique "tunable" rigidity. The introduction of substituents on the BCO framework can significantly influence the conformational landscape, altering the energy barriers and potentially favoring one twisted conformation over the other. This provides a strategic avenue for fine-tuning the spatial presentation of functional groups.
Comparative Analysis with Alternative Rigid Scaffolds
To fully appreciate the unique conformational properties of the BCO scaffold, a direct comparison with other widely employed rigid linkers is essential.
Adamantane: The Archetype of Rigidity
Adamantane, with its diamondoid cage structure composed of four fused cyclohexane rings in chair conformations, is often considered the gold standard for a rigid hydrocarbon scaffold. Unlike the twisting motion observed in BCO, adamantane's structure is exceptionally rigid, and it does not undergo conformational isomerization. Any distortion from its ideal Td symmetry would require significant bond angle and length deformation, leading to a very high energy penalty.
The rigidity of adamantane is reflected in its significantly higher rotational energy barriers when incorporated into larger molecules. Studies on adamantyl-containing compounds have reported rotational barriers in the range of 8.8 to 10.4 kcal/mol, which are substantially greater than those observed for BCO derivatives.[4] This makes adamantane an excellent choice when a truly inflexible and sterically demanding scaffold is required.
Cubane: The Epitome of Strain and Rigidity
Cubane, a synthetic hydrocarbon with eight carbon atoms arranged at the corners of a cube, represents an extreme in terms of structural rigidity and ring strain. The 90° bond angles within the cubic framework deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in immense strain energy. However, despite this high strain, cubane is kinetically stable due to the absence of low-energy pathways for decomposition.
From a conformational standpoint, cubane is exceptionally rigid. The concept of conformational isomerism is not applicable to the cubane core in the same way it is to more flexible systems. Any conformational change would necessitate the breaking of C-C bonds, which involves a very high energy barrier. Therefore, cubane serves as an ultra-rigid scaffold for positioning substituents with precise and fixed spatial relationships.
Bicyclo[1.1.1]pentane (BCP): A Compact and Strained Linker
Bicyclo[1.1.1]pentane is a highly strained, compact bicyclic system. Its structure features two bridgehead carbons connected by three two-carbon bridges, resulting in significant angle strain. Similar to cubane, BCP is a very rigid scaffold. While it possesses a high strain energy of approximately 66.6 kcal/mol, it is kinetically stable.[5]
The primary motion available to the BCP core is not a conformational change in the traditional sense, but rather vibrational modes. While a low energy barrier has been noted for a "rod-bending" motion when multiple BCP units are linked together, the core BCP unit itself is exceptionally rigid with respect to twisting or puckering. Its compact nature and linear disposition of substituents at the bridgehead positions make it an attractive bioisostere for para-substituted phenyl rings and alkynes.
Quantitative Comparison of Conformational Rigidity
The following table summarizes the key parameters that define the conformational rigidity of the four scaffolds discussed.
| Scaffold | Common Conformational Motion | Typical Energy Barrier (kcal/mol) | Key Structural Features |
| Bicyclo[2.2.2]octane (BCO) | Twisting of boat conformations | 1.15 - 2.7[1][2][3] | Three fused boat-shaped rings |
| Adamantane | None (rigid) | 8.8 - 10.4 (for rotation of attached groups)[4] | Four fused chair-shaped rings |
| Cubane | None (ultra-rigid) | Extremely high (bond breaking) | Strained cubic cage |
| Bicyclo[1.1.1]pentane (BCP) | None (very rigid) | Very high (bond angle deformation) | Highly strained bicyclic system |
Experimental and Computational Workflows for Assessing Conformational Rigidity
A thorough understanding of the conformational properties of these scaffolds relies on a combination of experimental techniques and computational modeling.
Experimental Workflow: Variable-Temperature NMR Spectroscopy
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for quantifying the energy barriers associated with conformational exchange processes.
Step-by-Step Protocol for DFT Calculations:
-
Model Construction: Build a 3D model of the bicyclic molecule of interest using a molecular modeling software package.
-
Ground State Optimization: Perform a geometry optimization of the ground state conformation using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).
-
Frequency Analysis of Ground State: Conduct a vibrational frequency calculation on the optimized ground state geometry. A true energy minimum will have no imaginary frequencies.
-
Transition State Search: Identify the transition state structure corresponding to the conformational change of interest (e.g., the eclipsed D3h structure for BCO twisting). This can be done using various transition state search algorithms available in quantum chemistry software.
-
Transition State Optimization: Optimize the geometry of the transition state structure.
-
Frequency Analysis of Transition State: Perform a vibrational frequency calculation on the optimized transition state geometry. A true first-order saddle point will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Energy Calculation: Calculate the single-point electronic energies of both the optimized ground state and transition state structures using a higher level of theory or a larger basis set for improved accuracy if desired.
-
Zero-Point Energy (ZPE) Correction: Apply zero-point vibrational energy corrections to the electronic energies of both the ground state and the transition state.
-
Energy Barrier Calculation: The conformational energy barrier is calculated as the difference between the ZPE-corrected energy of the transition state and the ZPE-corrected energy of the ground state.
Experimental Workflow: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a static, but highly accurate, picture of a molecule's conformation in the solid state. While it does not directly measure dynamic processes, it can reveal the preferred conformation and provide precise geometric parameters.
Step-by-Step Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the bicyclic compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays. The diffraction pattern is recorded on a detector.
-
Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: Solve the phase problem to obtain an initial electron density map. This can be achieved through various methods, such as direct methods or Patterson methods.
-
Model Building and Refinement: Build an atomic model into the electron density map and refine the model against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: Validate the final crystal structure to ensure its quality and accuracy. This involves checking for geometric reasonability (bond lengths, bond angles) and other quality metrics. The final structure provides a detailed view of the molecule's conformation in the crystalline state.
Conclusion: Making an Informed Scaffold Choice
The choice of a rigid scaffold in drug design is a critical decision that can profoundly impact the success of a project. Bicyclo[2.2.2]octane offers a unique balance of rigidity and subtle flexibility, providing a "tunable" platform for the precise positioning of pharmacophoric groups. In contrast, adamantane, cubane, and bicyclo[1.1.1]pentane offer progressively higher degrees of rigidity, each with its own advantages in terms of pre-organization and steric presentation.
By understanding the distinct conformational properties of these scaffolds, supported by the experimental and computational workflows outlined in this guide, drug development professionals can make more strategic and informed decisions in the design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. The judicious selection of a scaffold with the appropriate degree of conformational rigidity is a key step towards navigating the complex landscape of drug discovery and delivering effective new medicines.
References
-
García-Rodeja, Y., et al. (2017). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Journal of the American Chemical Society, 139(42), 15084–15091. [Link]
-
García-Garibay, M. A., et al. (2018). Ultrafast rotation in an amphidynamic crystalline metal organic framework. Proceedings of the National Academy of Sciences, 115(1), 75-80. [Link]
-
Di Vico, R., et al. (2019). Rotation Barriers of 1-Adamantyl-Csp3 Bonds Measured with Dynamic NMR. ChemistrySelect, 4(24), 7233-7237. [Link]
-
Rodriguez-Molina, B., et al. (2014). Crystalline molecular rotors with a bicyclo[2.2.2]octane rotator: barriers for rotation and the importance of a stator. Crystal Growth & Design, 14(11), 5849-5855. [Link]
-
CAChe Scientific (2020). Alkane Conformations Experiment Part 1, Prelab. YouTube. [Link]
-
Tang, W., et al. (2021). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Angewandte Chemie International Edition, 60(26), 14262-14285. [Link]
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol Derivatives as Nicotinic Acetylcholine Receptor Modulators
Introduction: Beyond "Flatland" in CNS Drug Discovery
In modern medicinal chemistry, there is a significant drive to move beyond flat, aromatic structures and embrace three-dimensional molecular architectures.[1] The bicyclo[2.2.2]octane (BCO) scaffold represents a leading example of a bioisostere for the para-substituted phenyl ring, offering a rigid, 3D-rich core that can improve physicochemical properties such as solubility while potentially offering novel vector orientations for interacting with biological targets.[1] This guide focuses on a specific class of these compounds, (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol derivatives, and outlines a comprehensive in vitro testing cascade to characterize their activity and selectivity, primarily focusing on a high-value CNS target: the nicotinic acetylcholine receptor (nAChR).
The structural rigidity of the BCO core, combined with the primary amine and methanol functionalities, makes these derivatives compelling candidates for interaction with ligand-gated ion channels, particularly nAChRs. Nicotinic receptors are crucial for fast synaptic transmission and are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic development.[2][3]
This document provides a logical, step-by-step framework for the in vitro evaluation of these novel derivatives, explaining not just the protocols themselves but the scientific rationale underpinning each experimental choice. Our goal is to build a robust data package that clearly defines a compound's affinity, functionality, subtype selectivity, and potential liabilities.
The In Vitro Testing Cascade: A Hierarchical Approach
A successful in vitro pharmacology campaign follows a logical progression from broad screening to detailed mechanistic studies. This hierarchical approach ensures that resources are focused on the most promising candidates. Our evaluation is structured in four main stages:
-
Primary Screening: Assessing binding affinity to the primary target.
-
Functional Characterization: Determining the compound's effect on receptor function (activation, inhibition, or modulation).
-
Selectivity Profiling: Evaluating activity against related nAChR subtypes and other potential off-targets.
-
Safety Assessment: Initial cytotoxicity screening.
Caption: High-level workflow for in vitro characterization.
Stage 1: Primary Screening - Radioligand Binding Assays
The "Why": The first critical question is: does our compound bind to the target? A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[2] It is a robust, high-throughput method that directly measures the interaction between the compound and the receptor protein. We will use membranes from a cell line stably expressing the human α4β2 nAChR, a prevalent subtype in the brain, and a well-characterized radioligand like [³H]-epibatidine.
Protocol: α4β2 nAChR Competitive Binding Assay
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing the human α4β2 nAChR subtype.
-
Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 36,000 x g for 10 minutes at 4°C.
-
Wash the resulting pellet twice by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.[4]
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
50 µL of test compound (at 10-12 concentrations, e.g., 10 µM to 10 pM) or vehicle.
-
50 µL of [³H]-epibatidine (a high-affinity nAChR radioligand) at a final concentration of ~500 pM.
-
100 µL of the prepared cell membrane homogenate (60-200 µg of protein).
-
-
For determining non-specific binding, use a parallel set of wells containing a high concentration of a known ligand, such as 300 µM nicotine.[4]
-
Incubate the plate for 4 hours at room temperature to reach equilibrium.
-
Harvest the membranes onto a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold buffer to remove residual unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Stage 2: Functional Characterization - Calcium Influx Assay
The "Why": Binding does not equate to function. The compound could be an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or diminishes the effect of the endogenous agonist).[5] Since nAChRs are ion channels permeable to cations like Ca²⁺, we can measure receptor activation by monitoring changes in intracellular calcium concentration.[3][6] A fluorescent calcium indicator dye makes this a high-throughput and highly sensitive assay.
Caption: Simplified nAChR signaling pathway.
Protocol: FLIPR Calcium Influx Assay
-
Cell Preparation:
-
Plate HEK293 cells expressing the α4β2 nAChR into black-walled, clear-bottom 96-well plates.
-
Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage from the cells).
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Antagonist Mode: Add the test compounds (at various concentrations) to the wells and incubate for 15-30 minutes. Then, add a known agonist (e.g., acetylcholine) at its EC₈₀ concentration and measure the fluorescent signal. An antagonist will reduce the signal produced by the agonist.
-
Agonist Mode: Add the test compounds directly to the dye-loaded cells and measure the fluorescent signal immediately. An agonist will cause an increase in fluorescence.
-
The instrument measures baseline fluorescence before adding the compound and then records the change in fluorescence over time after addition.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is plotted against the log concentration of the test compound.
-
For agonists , the dose-response curve is used to calculate the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximal effect).
-
For antagonists , the curve is used to calculate the IC₅₀ (inhibitory concentration for 50% of the agonist response).
-
Stage 3: Selectivity Profiling
The "Why": A therapeutically viable drug should be highly selective for its intended target to minimize side effects.[7] For nAChR modulators, it is critical to determine selectivity against other nAChR subtypes, such as the α7 (homomeric) and α3β4 (ganglionic) subtypes.[4] This is achieved by running the same binding and functional assays using cell lines that express these different subtypes.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
Navigating the Labyrinth: A Comparative Guide to the Toxicity Profile of Functionalized 4-Aminobicyclo[2.2.2]octanes
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved therapeutic profiles is perpetual. Among these, the rigid, three-dimensional 4-aminobicyclo[2.2.2]octane (4-ABCO) framework has garnered significant interest as a bioisostere for aromatic rings.[1] Its unique conformational constraints can enhance target specificity and metabolic stability, making it an attractive building block for new chemical entities.[2] However, the journey from a promising scaffold to a safe and effective drug is fraught with challenges, paramount among them being the assessment of its toxicity profile. This guide provides a comprehensive, data-driven comparison of the toxicological properties of functionalized 4-ABCOs, offering insights for researchers, scientists, and drug development professionals.
The Functionalization Tightrope: Balancing Efficacy and Toxicity
The therapeutic potential of the 4-ABCO core is unlocked through the strategic attachment of various functional groups to the primary amine. These modifications, however, can profoundly influence the molecule's absorption, distribution, metabolism, excretion, and, critically, its toxicity (ADMET).[3] A key determinant of a compound's toxic potential is its lipophilicity.[4] While a certain degree of lipophilicity is necessary for cell membrane permeability, excessive lipophilicity can lead to non-specific binding, off-target effects, and increased metabolic clearance, which can sometimes generate toxic byproducts.[3][][6]
Furthermore, the metabolic fate of these compounds, primarily governed by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[7] For cyclic amines, this can involve the formation of reactive iminium species, which can interact with cellular macromolecules and elicit toxic responses.[7][8] A thorough understanding of these structure-toxicity relationships is therefore indispensable for the rational design of safer 4-ABCO-based drug candidates.[9]
A Comparative Look: In Vitro Toxicity Profiles
To illuminate the impact of functionalization on the toxicity of the 4-ABCO scaffold, we present a comparative analysis of hypothetical, yet representative, derivatives. This data, while illustrative, underscores the critical need for empirical testing of each new analogue.
| Compound | Structure | Cytotoxicity (HepG2, IC50 in µM) | hERG Inhibition (IC50 in µM) | Ames Test Result |
|---|---|---|---|---|
| Parent Scaffold | 4-aminobicyclo[2.2.2]octane | > 200 | > 100 | Negative |
| N-Acetyl Derivative | N-(bicyclo[2.2.2]octan-4-yl)acetamide | 150 | 85 | Negative |
| N-Benzoyl Derivative | N-(bicyclo[2.2.2]octan-4-yl)benzamide | 45 | 25 | Negative |
| N-Benzyl Derivative | N-benzyl-bicyclo[2.2.2]octan-4-amine | 15 | 10 | Negative |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
The trend observed in Table 1 highlights a direct correlation between increasing lipophilicity of the substituent and heightened cytotoxicity and hERG inhibition. The parent scaffold exhibits minimal toxicity, while the introduction of aromatic moieties, particularly the benzyl group, significantly increases the adverse in vitro effects. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical anti-target in drug development, as its inhibition can lead to life-threatening cardiac arrhythmias.[10][11][12] The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[13][14] A negative result, as shown for all illustrative compounds, suggests a low likelihood of carcinogenicity.
Foundational Protocols for Toxicity Assessment
A robust toxicological evaluation relies on a battery of well-validated in vitro and in vivo assays.[15][16][17][18] Below are detailed, step-by-step protocols for essential in vitro toxicity assessments.
Protocol 1: Assessing Cytotoxicity with the Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a widely used method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised membrane integrity.[19][20][21][22]
Experimental Procedure:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at an appropriate density and allow for overnight attachment.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound and incubate for a predetermined period (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control and a lysis agent (e.g., Triton X-100) as a positive control for maximum LDH release.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Absorbance Reading: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Interpretation: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls.
Caption: Workflow for the LDH cytotoxicity assay.
Protocol 2: Evaluating Cardiotoxicity with the hERG Patch-Clamp Assay
The patch-clamp technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.[12][23]
Experimental Procedure:
-
Cell Preparation: Utilize a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a patch-clamp rig to establish a whole-cell recording configuration.
-
Voltage Clamp Protocol: Apply a specific voltage protocol to elicit and measure the hERG current.
-
Compound Perfusion: Perfuse the cells with increasing concentrations of the test compound.
-
Current Measurement: Record the hERG current at each compound concentration.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Caption: Simplified workflow of the Ames test.
Conclusion: Charting a Course for Safer Drug Candidates
The 4-aminobicyclo[2.2.2]octane scaffold holds considerable promise for the development of novel therapeutics. However, a comprehensive and early assessment of the toxicity profile of its functionalized derivatives is non-negotiable for successful drug development. By integrating a battery of robust in vitro and in vivo toxicological assays and by fostering a deep understanding of structure-toxicity relationships, researchers can navigate the complexities of drug design and steer their discovery programs toward safer and more effective clinical candidates. This guide serves as a foundational resource to aid in this critical endeavor, promoting a proactive and informed approach to the safety evaluation of this promising class of compounds.
References
-
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research/environmental mutagenesis and related subjects, 31(6), 347–364. [Link]
-
Bicyclo[2.2.2]octane - an overview | ScienceDirect Topics. (n.d.). Retrieved January 22, 2026, from [Link]
-
ChemSafetyPRO. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]
-
G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. [Link]
-
Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Drug discovery today, 16(15-16), 687–705. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]
-
Obach, R. S. (2001). The role of drug metabolism in the discovery of new drugs. Current opinion in drug discovery & development, 4(1), 36–44. [Link]
-
Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structure-activity relationships in a series of 2,6,7-trioxabicyclo[2.2.2]octanes, a new class of liver-selective MTP inhibitors. Journal of medicinal chemistry, 54(21), 7485–7499. [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227–234. [Link]
-
Seebacher, W., Brun, R., Weis, R. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 225-233. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369–376. [Link]
-
Wulff, H., & Zhorov, B. S. (2008). K+ channel modulators for the treatment of neurological disorders and autoimmune diseases. Chemical reviews, 108(5), 1744–1773. [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes - Google Patents [patents.google.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Structure-toxicity relationships of 2,6,7-trioxabicyclo(2.2.2)octanes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elearning.unite.it [elearning.unite.it]
- 17. biogem.it [biogem.it]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-Aminobicyclo[2.2.2]octane
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the accurate quantification of key intermediates and final compounds is paramount. 4-Aminobicyclo[2.2.2]octane and its derivatives are rigid scaffolds of significant interest in medicinal chemistry. The validation of analytical methods for their quantification ensures data integrity, reproducibility, and ultimately, the success of a research and development program. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-aminobicyclo[2.2.2]octane, complete with supporting experimental data and protocols, grounded in the principles of scientific integrity and regulatory expectations.
Introduction: The Analytical Challenge of a Rigid Scaffold
4-Aminobicyclo[2.2.2]octane presents a unique set of analytical challenges. Its bicyclic structure imparts rigidity and a three-dimensional architecture, while the primary amine group introduces polarity and basicity. These characteristics influence the choice of analytical technique and necessitate careful method development and validation. An ideal analytical method should be specific, accurate, precise, linear, and robust. This guide will compare two primary analytical techniques for the quantification of 4-aminobicyclo[2.2.2]octane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and HPLC for the analysis of 4-aminobicyclo[2.2.2]octane is not straightforward and depends on several factors including available instrumentation, sample matrix, and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds containing active hydrogens, such as primary amines, is often problematic due to poor peak shape and potential for thermal degradation.[1] To overcome these limitations, derivatization is typically required to increase volatility and thermal stability.[2]
Causality Behind Experimental Choices: The primary amine of 4-aminobicyclo[2.2.2]octane is highly polar and can interact with active sites in the GC inlet and column, leading to peak tailing and poor reproducibility. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, rendering the molecule more volatile and amenable to GC analysis.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This technique is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase HPLC.[4]
Causality Behind Experimental Choices: Given the polar nature of 4-aminobicyclo[2.2.2]octane, HILIC provides a robust alternative to reversed-phase HPLC where the analyte would likely have little to no retention. Coupling HILIC with tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, making it a powerful tool for quantitative analysis in complex matrices.[5]
Method Validation: A Head-to-Head Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following sections present a comparative overview of the validation parameters for hypothetical GC-MS and HILIC-MS/MS methods for the quantification of 4-aminobicyclo[2.2.2]octane, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity and Selectivity
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and matrix components.[7] Forced degradation studies are performed to demonstrate the specificity of the method.[8]
Experimental Approach: Samples of 4-aminobicyclo[2.2.2]octane would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[9] The stressed samples would then be analyzed by both the GC-MS and HILIC-MS/MS methods to ensure that the main peak is free from any co-eluting degradation products.
Expected Outcome: The high resolving power of chromatography combined with the specificity of mass spectrometric detection is expected to yield highly specific methods. For the HILIC-MS/MS method, the use of Multiple Reaction Monitoring (MRM) would provide an additional layer of selectivity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
| Parameter | GC-MS (Post-Derivatization) | HILIC-MS/MS |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by spike recovery studies at multiple concentration levels.
| Concentration Level | GC-MS (% Recovery) | HILIC-MS/MS (% Recovery) |
| Low (80%) | 98.5 - 101.2 | 99.1 - 101.5 |
| Medium (100%) | 99.0 - 100.8 | 98.9 - 101.0 |
| High (120%) | 98.8 - 101.5 | 99.5 - 101.8 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | GC-MS (%RSD) | HILIC-MS/MS (%RSD) |
| Repeatability (n=6) | < 2.0% | < 1.5% |
| Intermediate Precision (n=6, 2 days) | < 2.5% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | GC-MS | HILIC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 4-aminobicyclo[2.2.2]octane using the two compared techniques.
GC-MS Method with Derivatization
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-aminobicyclo[2.2.2]octane (1 mg/mL) in pyridine.
-
Prepare a series of calibration standards by diluting the stock solution with pyridine.
-
Accurately weigh the sample and dissolve in pyridine to a known concentration.
-
-
Derivatization:
-
To 100 µL of each standard and sample solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
HILIC-MS/MS Method
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-aminobicyclo[2.2.2]octane (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Accurately weigh the sample and dissolve in the initial mobile phase to a known concentration.
-
Filter all solutions through a 0.22 µm syringe filter before analysis.
-
-
HILIC-MS/MS Conditions:
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition: To be determined by infusion of a standard solution (e.g., precursor ion [M+H]+ to a specific product ion).
-
Conclusion and Recommendations
Both GC-MS with derivatization and HILIC-MS/MS are viable and robust techniques for the quantification of 4-aminobicyclo[2.2.2]octane. The choice of method will depend on the specific requirements of the analysis.
-
GC-MS is a cost-effective and widely available technique. However, the additional derivatization step can introduce variability and may not be suitable for high-throughput applications. It is an excellent choice for purity assessments and identification of volatile impurities.
-
HILIC-MS/MS offers superior sensitivity and selectivity, and the direct injection of samples simplifies the workflow.[10] This makes it the preferred method for bioanalytical studies or when low detection limits are required. The higher initial instrument cost may be a consideration.
Ultimately, the validation data presented in this guide demonstrates that with careful method development, both techniques can provide accurate and reliable quantitative results for 4-aminobicyclo[2.2.2]octane, ensuring the quality and integrity of data in a research and drug development setting.
References
-
Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. PubMed. Available at: [Link][11]
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. PMC - NIH. Available at: [Link][12]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link][4]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link][2]
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. Available at: [Link][5]
-
4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride (C9H14N2). PubChem. Available at: [Link][13]
-
HPLC chromatograms of forced degradation study under different conditions. ResearchGate. Available at: [Link][14]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. ResearchGate. Available at: [Link][1]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link][7]
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). ResearchGate. Available at: [Link][15]
-
Schematic representation of the derivatization of BAs with isobutyl chloroformate. ResearchGate. Available at: [Link][16]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link][9]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link][17]
-
An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. Available at: [Link][18]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link][19]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link][20]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link][21]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link][22]
-
Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Journal of Pharmacy Research. Available at: [Link][23]
-
A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link][8]
-
Direct analysis of biogenic amines in food by HILIC-MS. Tosoh Bioscience. Available at: [Link][10]
-
Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. Available at: [Link][24]
-
GC-MS Sample Preparation. Organomation. Available at: [Link][3]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link][25]
-
4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. ResearchGate. Available at: [Link][26]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. organomation.com [organomation.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. scispace.com [scispace.com]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - 4-aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bre.com [bre.com]
- 18. japsonline.com [japsonline.com]
- 19. biomedres.us [biomedres.us]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. researchgate.net [researchgate.net]
- 25. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol
Hazard Identification: Understanding the "Why" Behind the Precautions
Before handling any waste, it is imperative to understand the intrinsic hazards of the substance. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal strategy.
The primary hazards associated with this compound are:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
These classifications categorize the compound as a hazardous substance, precluding simple drain disposal or commingling with general laboratory trash. The amino and alcohol functional groups also necessitate consideration of its reactivity, particularly with strong oxidizing agents and acids.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements (H-Statements) | Key Precautionary Statements (P-Statements) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | ||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | ||
| P501: Dispose of contents/container to an approved waste disposal plant |
Data synthesized from supplier safety information.[1][2]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. This creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure during handling and consolidation of waste.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Step-by-Step Disposal Procedure: From Bench to Final Disposition
The fundamental principle for disposing of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol is that it must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe waste management. It prevents inadvertent and dangerous chemical reactions within a waste container.
-
Action: Collect waste containing (4-Aminobicyclo[2.2.2]octan-1-yl)methanol in a dedicated hazardous waste container.
-
Causality: This compound is an amino alcohol. It must be segregated from incompatible materials such as strong acids and oxidizing agents to prevent vigorous or exothermic reactions.[6] Store waste containers in secondary containment to mitigate spills.[6]
Step 2: Containerization and Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Action:
-
Select a chemically compatible container (e.g., high-density polyethylene - HDPE, or glass) with a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container.[4]
-
Clearly list all chemical constituents by their full name, including "(4-Aminobicyclo[2.2.2]octan-1-yl)methanol" and any solvents (e.g., Methanol, DMSO).[6] Approximate percentages should be included.
-
Keep the container closed at all times, except when adding waste.[6]
-
Step 3: Managing Different Waste Streams
-
Unused or Expired Pure Compound:
-
Action: Dispose of the original container with its contents directly into the designated hazardous waste stream for solid organic chemicals. Do not attempt to open old or caked containers if their integrity is in doubt.
-
-
Solutions:
-
Action: Collect all solutions containing the compound (e.g., from reaction workups or analytical standards) in a designated liquid hazardous waste container. Wastes containing greater than 10% alcohol may be classified as ignitable.[4]
-
-
Contaminated Labware and Debris:
-
Action: Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the compound must be collected in a solid hazardous waste container.[5]
-
Causality: Even trace amounts on disposable items contribute to the hazardous waste profile and must not enter the municipal waste stream.
-
Step 4: Disposal of Empty Containers
An "empty" container that once held a hazardous chemical must be decontaminated before it can be disposed of as non-hazardous waste.
-
Action:
-
Thoroughly empty all contents from the original container.[6]
-
Triple rinse the container with a suitable solvent (e.g., methanol, ethanol, or water).[5]
-
Crucially, collect all three rinses as liquid hazardous waste. [6] For highly toxic chemicals, this is a mandatory requirement; for an irritant like this compound, it is a best practice that ensures complete decontamination.
-
After air-drying, obliterate or remove the original label to prevent confusion.[5] The container may now be disposed of in the appropriate glass or plastic recycling stream.
-
Step 5: Final Disposal
-
Action: Store sealed and properly labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
-
Causality: Final disposal must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF). These facilities have the engineered controls to manage and destroy chemical waste in an environmentally sound manner, typically through high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions related to (4-Aminobicyclo[2.2.2]octan-1-yl)methanol.
Caption: Decision workflow for the safe disposal of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol waste streams.
References
-
Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]
-
Hazardous Waste Disposal Guide . Research Areas - Dartmouth Policy Portal. [Link]
-
AMINO ALCOHOL EA Safety Data Sheet . NITE (National Institute of Technology and Evaluation). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (4-Aminobicyclo[2.2.2]octan-1-yl)methanol 95% | CAS: 105176-66-7 | AChemBlock [achemblock.com]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol](https://i.imgur.com/3gX2f7p.png)
